molecular formula C15H12O5 B1665736 Djalonensone CAS No. 23452-05-3

Djalonensone

Número de catálogo: B1665736
Número CAS: 23452-05-3
Peso molecular: 272.25 g/mol
Clave InChI: LCSDQFNUYFTXMT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Djalonensone is a benzochromenone that is alternariol in which the hydroxy group at position 9 has been converted into the corresponding methyl ether. A natural product found in Chaetomium globosum as well as being one of the two most important compounds belonging to the group of Altenaria mycotoxins. It has a role as an antifungal agent, a fungal metabolite and a mycotoxin. It is a benzochromenone and an aromatic ether. It is functionally related to an alternariol.
Alternariol monomethyl ether has been reported in Alternaria porri, Sarocladium strictum, and other organisms with data available.
Alternariol methyl ether is an altertoxin, which is a mycotoxin of Alternaria fungi. Altertoxins are important contaminants in cereals, vegetables, and fruits, as well as in the ground, on wood or walls. Studies have shown altertoxins to be toxic, genotoxic, mutagenic, and carcinogenic. In particular, they have been associated with esophageal cancer in humans. (A2977, A2979)

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSDQFNUYFTXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178004
Record name Alternariol monomethyl ether
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Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23452-05-3, 26894-49-5
Record name Djalonensone
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Record name Alternariol monomethyl ether
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Record name Alternariol monomethyl ether
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Record name 3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one
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Record name 23452-05-3
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALTERNARIOL MONOMETHYL ETHER
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the mechanism of action of Djalonensone?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Djalonensone (Alternariol 9-methyl ether)

Introduction

This compound, scientifically known as Alternariol (B1665735) 9-methyl ether (AME), is a mycotoxin produced by fungi of the genus Alternaria.[1][2] These fungi are common contaminants of various food products, including fruits, vegetables, and cereals.[1] this compound is recognized for its cytotoxic, genotoxic, and mutagenic effects, which are subjects of ongoing research to understand its full toxicological profile and mechanism of action.[2] This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

The primary mechanism of action of this compound involves the induction of cell death, cell cycle arrest, and oxidative stress.[2] It has been demonstrated to be a topoisomerase poison, specifically targeting topoisomerase II alpha, which leads to DNA strand breaks and the activation of the DNA damage response pathway.[2] Furthermore, this compound can induce apoptosis through pathways involving the Aryl hydrocarbon Receptor (AhR).[3]

Quantitative Data

The cytotoxic and biological effects of this compound (AME) have been quantified in various in vitro models. The following tables summarize key quantitative data from the literature.

Table 1: Cytotoxicity of this compound (AME)

Cell LineAssayEndpointConcentration/EC50/IC50Exposure TimeReference
HepG2Cell ViabilityEC504-5 µg/mL24-48 h[1]
Caco-2Cell ViabilityEC506-23 µg/mL24-48 h[1]
IPEC-1Cell ViabilityIC5010.5 µMNot Specified[2]
KBCytotoxicityIC504.82-4.94 µg/mLNot Specified[4]
KBv200CytotoxicityIC504.82-4.94 µg/mLNot Specified[4]
Hepa-1c1c7Cell Count ReductionNot SpecifiedNot Specified24 and 48 h[3]

Table 2: Cell Cycle Effects of this compound (AME) in IPEC-1 cells

Concentration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
ControlNot SpecifiedNot Specified19.43%[2]
2.5 µMDecrease (1.19-fold)Decrease (1.7-fold)33.59%[2]
5 µMDecrease (1.33-fold)Decrease (1.98-fold)41.9%[2]

Signaling Pathways

This compound exerts its effects through the modulation of several key signaling pathways, primarily related to DNA damage response and apoptosis.

DNA Damage Response and p53 Pathway

As an inhibitor of topoisomerase II alpha, this compound induces DNA strand breaks.[2] This damage activates the DNA damage response pathway, leading to the activation of p53. Activated p53, in turn, increases the expression of downstream targets such as p21, Cyclin B, and MDM2, ultimately leading to cell cycle arrest, primarily at the G2/M phase.[5]

DNA_Damage_Response This compound This compound (AME) TopoisomeraseII Topoisomerase IIα This compound->TopoisomeraseII inhibits DNA_Breaks DNA Strand Breaks TopoisomeraseII->DNA_Breaks causes p53_activation p53 Activation DNA_Breaks->p53_activation activates p21 p21 Expression p53_activation->p21 CyclinB Cyclin B Expression p53_activation->CyclinB MDM2 MDM2 Expression p53_activation->MDM2 CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest CyclinB->CellCycleArrest MDM2->CellCycleArrest

DNA Damage Response Pathway induced by this compound.
Aryl Hydrocarbon Receptor (AhR) Mediated Apoptosis

In murine hepatoma cells (Hepa-1c1c7), this compound has been shown to induce apoptosis in a manner dependent on the Aryl hydrocarbon Receptor (AhR) and its binding partner, the Aryl hydrocarbon Receptor Nuclear Translocator (ARNT).[3] This suggests a pathway where this compound or its metabolites activate the AhR, leading to downstream events that trigger programmed cell death.

AhR_Apoptosis_Pathway This compound This compound (AME) AhR_ARNT AhR/ARNT Complex This compound->AhR_ARNT activates Apoptosis Apoptosis AhR_ARNT->Apoptosis induces Experimental_Workflow_Cell_Cycle Cell_Culture Cell Culture (e.g., IPEC-1) Treatment Treatment with this compound Cell_Culture->Treatment Harvesting Harvesting and Fixation Treatment->Harvesting Staining DNA Staining (e.g., Propidium Iodide) Harvesting->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis (% cells in G0/G1, S, G2/M) Flow_Cytometry->Data_Analysis

References

The Djalonensone Biosynthetic Pathway in Alternaria: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Djalonensone, more commonly known as alternariol (B1665735) 9-methyl ether (AME), is a polyketide-derived mycotoxin produced by various species of the fungal genus Alternaria. As a prevalent contaminant of food and feed, understanding its biosynthetic pathway is crucial for developing strategies to control its production. Furthermore, the structural backbone of this compound presents a scaffold of interest for potential derivatization in drug development. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic steps, and regulatory elements. It includes a compilation of quantitative data from gene knockout and heterologous expression studies, detailed experimental protocols, and visualizations of the key pathways and workflows to facilitate further research in this area.

Introduction

Alternaria species are ubiquitous fungi known to produce a diverse array of secondary metabolites, including several mycotoxins. Among these, alternariol (AOH) and its methylated derivative, this compound (alternariol 9-methyl ether, AME), are frequently detected in agricultural products.[1] The biosynthesis of these compounds follows a polyketide pathway, a common route for the synthesis of many fungal secondary metabolites.[2] The core of this pathway is a type I polyketide synthase (PKS), a large, multifunctional enzyme that iteratively condenses small carboxylic acid units to form a polyketide chain.[2] This guide will focus on the established biosynthetic pathway of this compound in Alternaria alternata, the most studied species in this context.

The this compound Biosynthetic Gene Cluster

The genes responsible for this compound biosynthesis are organized in a contiguous cluster in the Alternaria genome. This cluster, approximately 15 kb in size, contains the genes encoding the core biosynthetic enzymes as well as a regulatory protein.[3] The key genes within this cluster are:

  • pksI (also referred to as pksJ in some literature): Encodes a non-reducing polyketide synthase (NR-PKS) that is the central enzyme for the synthesis of the alternariol scaffold.[3][4]

  • omtI : Encodes an O-methyltransferase responsible for the final methylation step that converts alternariol to this compound.[4][5]

  • aohR : A putative transcription factor that regulates the expression of the genes within the cluster.[3]

  • Other tailoring enzymes: The cluster also contains genes encoding a FAD-dependent monooxygenase (moxI), a short-chain dehydrogenase (sdrI), and a putative extradiol dioxygenase (doxI), which are involved in the biosynthesis of other AOH derivatives but not directly in this compound formation.[3]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound from basic metabolic precursors can be delineated into two primary stages: the formation of the alternariol core by the polyketide synthase and the subsequent methylation to yield this compound.

Step 1: Polyketide Chain Assembly and Cyclization to form Alternariol

The initial and most complex step is catalyzed by the polyketide synthase, PksI. This enzyme utilizes one molecule of acetyl-CoA as a starter unit and six molecules of malonyl-CoA as extender units.[5] Through a series of iterative Claisen condensations, a heptaketide chain is assembled. This linear polyketide then undergoes a series of cyclization and aromatization reactions, orchestrated by the domains within the PksI enzyme, to form the tricyclic lactone structure of alternariol (AOH).[2]

Step 2: Methylation of Alternariol to this compound

The final step in the pathway is the methylation of the hydroxyl group at the C-9 position of alternariol. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, OmtI.[4] The enzyme transfers a methyl group from SAM to the C-9 hydroxyl of AOH, yielding this compound (AME).[5]

Djalonensone_Biosynthesis acetyl_coa Acetyl-CoA pksI PksI (NR-PKS) acetyl_coa->pksI malonyl_coa 6x Malonyl-CoA malonyl_coa->pksI polyketide Heptaketide Intermediate pksI->polyketide Polyketide Synthesis aoh Alternariol (AOH) polyketide->aoh Cyclization & Aromatization omtI OmtI (O-methyltransferase) aoh->omtI This compound This compound (AME) omtI->this compound Methylation sah S-adenosyl-L-homocysteine (SAH) omtI->sah sam S-adenosyl-L-methionine (SAM) sam->omtI CRISPR_Workflow start Start: Design sgRNA for Target Gene (e.g., pksI) construct Construct CRISPR/Cas9 Plasmid (containing Cas9 and sgRNA expression cassettes) start->construct transform Protoplast Transformation of A. alternata construct->transform selection Selection of Transformants (e.g., on hygromycin-containing medium) transform->selection purification Strain Purification (single spore isolation or protoplast regeneration) selection->purification verification Verification of Gene Knockout (PCR and sequencing) purification->verification analysis Phenotypic Analysis (e.g., metabolite extraction and HPLC-MS analysis) verification->analysis end End: Confirmed Knockout Mutant analysis->end

References

Djalonensone: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Djalonensone, also known as alternariol (B1665735) 9-methyl ether (AME), is a dibenzo-α-pyrone that has garnered scientific interest due to its diverse biological activities. Initially discovered and isolated from the African plant Anthocleista djalonensis, it is now understood to be a mycotoxin primarily produced by various fungi, particularly those of the Alternaria genus. Its presence in plant tissues is often attributed to endophytic fungal symbionts. This technical guide provides a detailed history of its discovery and isolation, comprehensive experimental protocols, a summary of its biological activities with quantitative data, and a visualization of its biosynthetic and signaling pathways.

Discovery and Isolation History

This compound was first reported as a natural product isolated from the plant Anthocleista djalonensis[1][2][3]. Researchers Onocha and Okorie were instrumental in its initial discovery from this plant source[1][2]. However, subsequent research has revealed that this compound is identical to alternariol 9-methyl ether, a known fungal metabolite[4]. The compound is now widely recognized as being produced by endophytic fungi, such as Alternaria species, that reside within the plant's tissues[4][5]. This understanding has shifted the primary source for isolation from the plant itself to its associated microorganisms.

Initial Discovery from Anthocleista djalonensis

The initial isolation of this compound was reported from the ethanolic extracts of the leaves and stem bark of Anthocleista djalonensis[2]. While the specific yield of pure this compound from the plant is not well-documented in recent literature, the overall crude extract yields have been reported.

Isolation from Endophytic Fungi

The now-preferred method for obtaining this compound is through the cultivation of endophytic fungi. A notable example is the isolation from Alternaria sp. Samif01, an endophyte of Salvia miltiorrhiza Bunge[4]. This approach allows for a more controlled and potentially higher-yielding production of the compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic and analytical techniques.

PropertyValueReference
Molecular Formula C₁₅H₁₂O₅[4]
Molecular Weight 272.25 g/mol [5]
Appearance Yellowish needle-like crystals[4]
Melting Point 267–270 °C[4]
HR-ESI-MS (m/z) 273.0761 [M+H]⁺[4]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 11.03 (s, 1H), 9.85 (s, 1H), 6.81 (d, J=2.4 Hz, 1H), 6.69 (d, J=2.4 Hz, 1H), 6.65 (d, J=1.6 Hz, 1H), 6.55 (d, J=1.6 Hz, 1H), 3.86 (s, 3H), 2.18 (s, 3H)[4]
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 165.1, 163.8, 158.5, 157.4, 151.2, 138.2, 135.9, 117.2, 110.1, 103.6, 101.9, 101.2, 98.8, 55.6, 20.4[4]

Experimental Protocols

Isolation from Endophytic Fungus Alternaria sp. Samif01

This protocol is based on the methodology described by Yu et al. (2015)[4].

1. Fungal Culture and Extraction:

  • The endophytic fungus Alternaria sp. Samif01 is cultured on a suitable medium, such as potato dextrose agar (B569324) (PDA), to achieve sufficient biomass.

  • The fungal mycelia and agar are extracted with methanol (B129727). The resulting extract is then partitioned with ethyl acetate (B1210297). The ethyl acetate fraction, containing the secondary metabolites, is concentrated in vacuo.

2. Chromatographic Purification:

  • Step 1: Silica (B1680970) Gel Column Chromatography. The crude ethyl acetate extract is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Step 2: Further Silica Gel Chromatography. Fractions showing the presence of the target compound are pooled and subjected to further silica gel column chromatography with a more refined gradient of petroleum ether and ethyl acetate.

  • Step 3: Sephadex LH-20 Column Chromatography. The enriched fraction is then purified using a Sephadex LH-20 column, eluting with a mixture of chloroform (B151607) and methanol (1:1, v/v).

  • Step 4: Recrystallization. The purified fraction is recrystallized from acetone (B3395972) to yield pure, yellowish needle-like crystals of this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antimicrobial, phytotoxic, and cytotoxic effects.

Antimicrobial Activity

This compound has demonstrated activity against various bacteria and fungi.

OrganismActivityIC₅₀ / MICReference
Bacillus subtilisAntibacterialIC₅₀: 16.00 µg/mL[4]
Staphylococcus haemolyticusAntibacterialIC₅₀: 25.33 µg/mL[4]
Agrobacterium tumefaciensAntibacterialIC₅₀: 38.27 µg/mL[4]
Ralstonia solanacearumAntibacterialIC₅₀: 18.67 µg/mL[4]
Xanthomonas vesicatoriaAntibacterialIC₅₀: 21.33 µg/mL[4]
Pseudomonas syringae pv. lachrymansAntibacterialIC₅₀: 32.67 µg/mL[4]
Magnaporthe oryzae (spore germination)AntifungalIC₅₀: 87.18 µg/mL[4]
Bursaphelenchus xylophilusAntinematodalIC₅₀: 98.17 µg/mL[4]
Caenorhabditis elegansAntinematodalIC₅₀: 74.62 µg/mL[4]
Inhibition of Photosynthetic Electron Transport Chain

This compound acts as a phytotoxin by inhibiting the photosynthetic electron transport chain in chloroplasts[6][7][8]. This inhibition disrupts the normal flow of electrons, thereby affecting the plant's ability to perform photosynthesis.

  • IC₅₀ Value: 29.1 ± 6.5 μM in isolated spinach chloroplasts[6][7][8].

Photosynthetic_Electron_Transport_Chain_Inhibition PSII Photosystem II PQ Plastoquinone Pool PSII->PQ Cytb6f Cytochrome b6f PQ->Cytb6f PC Plastocyanin Cytb6f->PC PSI Photosystem I PC->PSI Fd Ferredoxin PSI->Fd FNR FNR Fd->FNR NADPH NADPH FNR->NADPH This compound This compound (Alternariol 9-methyl ether) This compound->Cytb6f Inhibition

Inhibition of the Photosynthetic Electron Transport Chain by this compound.
Induction of Oxidative Stress and Apoptosis via Akt/Nrf2/HO-1 Pathway Inhibition

In swine intestinal epithelial cells, this compound has been shown to induce cytotoxicity, oxidative stress, and apoptosis. This is linked to the inhibition of the Akt/Nrf2/HO-1 signaling pathway, a critical pathway for cellular antioxidant defense.

  • Cytotoxicity IC₅₀: 10.5 μM in IPEC-1 swine intestinal epithelial cells.

Akt_Nrf2_HO1_Inhibition cluster_membrane Cell Membrane cluster_nucleus Nucleus Akt Akt Nrf2_cyto Nrf2 Akt->Nrf2_cyto Phosphorylation & Keap1 Dissociation Keap1 Keap1 Keap1->Nrf2_cyto Sequestration Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding HO1 HO-1 (Heme Oxygenase-1) ARE->HO1 Transcription Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes Transcription Oxidative_Stress Oxidative Stress & Apoptosis HO1->Oxidative_Stress Mitigation Antioxidant_Enzymes->Oxidative_Stress Mitigation This compound This compound This compound->Akt Inhibition Djalonensone_Biosynthesis AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PksA) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Alternariol Alternariol Polyketide_Intermediate->Alternariol Cyclization/ Aromatization This compound This compound (Alternariol 9-methyl ether) Alternariol->this compound Methylation SAM SAH Methyltransferase O-Methyltransferase

References

Toxicological Profile of Djalonensone (Alternariol monomethyl ether)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Djalonensone, also known as Alternariol (B1665735) monomethyl ether (AME), is a mycotoxin produced by fungi of the genus Alternaria. It is a common contaminant of various food commodities, including fruits, vegetables, and cereals. This document provides a comprehensive overview of the toxicological profile of this compound, summarizing key findings on its acute and subchronic toxicity, cytotoxicity, and genotoxicity. Detailed experimental methodologies for key toxicological assays are provided, and cellular signaling pathways implicated in its mechanism of action are visualized. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the potential risks associated with this compound exposure and to guide future research.

Chemical and Physical Properties

This compound is a dibenzo-α-pyrone derivative with the following properties:

PropertyValue
Synonyms Alternariol monomethyl ether (AME)
CAS Number 23452-05-3
Molecular Formula C₁₅H₁₂O₅
Molecular Weight 272.25 g/mol
Appearance Powder
Storage Temperature 2-8°C

Toxicological Data

Acute and Subchronic Toxicity

Data on the acute oral toxicity of this compound is limited, and a definitive LD50 value has not been established. However, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classifies it as fatal if swallowed.

Study TypeSpeciesRouteDose/ConcentrationObserved EffectsReference
Acute ToxicityHamsterIntraperitoneal200 mg/kg bwToxic effects observed.[1]
Acute ToxicityHamsterIntraperitoneal50 or 100 mg/kg bwNo toxic effects observed.[1]
Subchronic ToxicityRatOral gavage3.75 mg/day for 30 daysNo toxic effects observed.[1]
Subchronic ToxicityRat (Sprague-Dawley)Oral gavage1.84, 3.67, or 7.35 µg/kg bw/day for 28 daysCompromised immune system; liver, kidney, and spleen damage.[2]
Cytotoxicity

This compound has demonstrated cytotoxic effects in various cell lines.

Cell LineAssayExposure TimeEC50 / IC50Reference
Human Colon Carcinoma (HCT116)Flow Cytometry24 h31 µg/mL (EC50)[3]
Human Hepatocytes (HepG2)Flow Cytometry24 h4-5 µg/mL (EC50)
Human Intestinal Epithelial (Caco-2)Flow Cytometry24 h6-23 µg/mL (EC50)
Swine Intestinal Epithelial (IPEC-1)MTT Assay24 h10.5 µM (IC50)
Genotoxicity and Mutagenicity

The genotoxicity and mutagenicity of this compound have been investigated in several studies, with some conflicting results. While some studies have shown it to be non-mutagenic in the Ames test, others suggest it can induce gene mutations, chromosome breakage, and DNA damage.

AssaySystemMetabolic ActivationResultReference
Ames TestS. typhimurium TA98 & TA100With and withoutNon-mutagenic
In vivo multi-endpointSprague-Dawley ratsN/AInduced gene mutations, chromosome breakage, and DNA damage.

Mechanism of Action and Signaling Pathways

This compound exerts its toxic effects through multiple mechanisms, primarily by inducing apoptosis and oxidative stress.

Mitochondrial Apoptosis Pathway

This compound has been shown to induce apoptosis in human colon carcinoma cells (HCT116) by activating the mitochondrial pathway. This process involves the opening of the mitochondrial permeability transition pore (PTP), leading to a loss of mitochondrial membrane potential (ΔΨm), generation of reactive oxygen species (ROS), release of cytochrome c, and subsequent activation of caspases 9 and 3.

G This compound This compound PTP Mitochondrial Permeability Transition Pore (PTP) Opening This compound->PTP MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) PTP->MMP_Loss ROS Reactive Oxygen Species (ROS) Generation MMP_Loss->ROS Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase9 Caspase 9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase 3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondrial Apoptosis Pathway Induced by this compound.
Akt/Nrf2/HO-1 Signaling Pathway

This compound can induce oxidative stress by inhibiting the Akt/Nrf2/HO-1 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress. Inhibition of this pathway by this compound leads to a decrease in the activity of antioxidant enzymes, resulting in DNA and protein oxidation.

G This compound This compound Akt Akt This compound->Akt Oxidative_Stress Oxidative Stress (DNA & Protein Oxidation) This compound->Oxidative_Stress Nrf2 Nrf2 Akt->Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_Enzymes Antioxidant Enzymes HO1->Antioxidant_Enzymes Antioxidant_Enzymes->Oxidative_Stress

Inhibition of Akt/Nrf2/HO-1 Pathway by this compound.

Experimental Protocols

Detailed experimental protocols for the specific studies cited are often not fully available in the public domain. The following are generalized protocols for key toxicological assays relevant to the assessment of this compound.

Acute Oral Toxicity (General Protocol - OECD Guideline 425)
  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) are used.

  • Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.

  • Dose Administration: A single dose of the test substance is administered orally by gavage. A limit test at 2000 or 5000 mg/kg body weight is often performed first.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is calculated if mortality occurs.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Ames Test (Bacterial Reverse Mutation Assay - General Protocol)
  • Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver).

  • Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a small amount of histidine.

  • Plating: The mixture is plated on a minimal glucose agar (B569324) medium.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that can grow without added histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vivo Micronucleus Test (General Protocol - OECD Guideline 474)
  • Animal Treatment: Rodents are treated with this compound, typically via oral gavage or intraperitoneal injection.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.

  • Slide Preparation: Smears are prepared and stained with a DNA-specific stain (e.g., Giemsa, acridine (B1665455) orange).

  • Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a sufficient number of PCEs.

  • Toxicity Assessment: The ratio of PCEs to normochromatic erythrocytes (NCEs) is calculated to assess bone marrow toxicity.

  • Data Analysis: Statistical analysis is performed to determine if there is a significant increase in the frequency of MN-PCEs in the treated groups compared to the control group.

Comet Assay (Single Cell Gel Electrophoresis)
  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet" tail.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.

Conclusion

This compound (Alternariol monomethyl ether) is a mycotoxin with significant toxic potential. The available data indicates high acute toxicity, cytotoxicity to various cell lines, and evidence of genotoxicity. Its mechanisms of action involve the induction of mitochondrial apoptosis and oxidative stress through the inhibition of key cellular signaling pathways. While this document provides a comprehensive summary of the current knowledge, further research is needed to establish a definitive acute oral LD50, to clarify the conflicting results regarding its mutagenicity, and to further elucidate the intricate details of its toxicological mechanisms. The provided experimental protocols offer a foundation for researchers to conduct further studies to fill these knowledge gaps and better assess the risk this compound poses to human and animal health.

References

Djalonensone: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Djalonensone, also known as alternariol (B1665735) 9-methyl ether, is a naturally occurring mycotoxin belonging to the class of dibenzo-α-pyrones.[1] As a derivative of alternariol, it is produced by various species of Alternaria fungi. While research specifically detailing the comprehensive structure-activity relationship (SAR) of this compound is nascent, the broader family of chalcones and related phenolic compounds, to which this compound bears structural resemblance, has been extensively studied. This guide synthesizes the available information on this compound and extrapolates potential SAR principles from analogous compounds, providing a foundational resource for researchers engaged in the development of novel therapeutics based on this scaffold.

Core Structure and Chemical Features

This compound possesses a rigid dibenzo-α-pyrone core, which can be considered a constrained analog of a chalcone (B49325). The key chemical features include a lactone ring, a phenolic hydroxyl group, and a methoxy (B1213986) group on one of the aromatic rings. These functionalities present multiple opportunities for chemical modification to probe the structure-activity landscape.

Putative Structure-Activity Relationships

Based on extensive research into chalcone and flavone (B191248) analogs, several key structural motifs are consistently implicated in modulating biological activity.[2][3] These insights can guide the rational design of this compound derivatives.

Aromatic Ring Substitutions:

The nature and position of substituents on the two aromatic rings are critical determinants of biological activity in chalcone-like molecules.

  • Hydroxylation: The presence and position of hydroxyl groups significantly influence activity. For many chalcones, hydroxyl groups, particularly on both aromatic rings, are associated with increased antioxidant and antimicrobial properties.[4]

  • Methoxylation: Methoxy groups, as seen in this compound, can modulate the electronic properties and metabolic stability of the compound. The conversion of a hydroxyl to a methoxy group can alter the hydrogen-bonding capacity and impact interactions with biological targets.

  • Halogenation: The introduction of halogens, such as fluorine, can enhance the potency and alter the spectrum of activity of quinolone-based compounds, a principle that may extend to the this compound scaffold.[5]

  • Other Substituents: The addition of various functional groups can influence lipophilicity, steric bulk, and electronic distribution, all of which can have profound effects on pharmacological properties.

Core Scaffold Modifications:

Alterations to the central dibenzo-α-pyrone structure, while synthetically challenging, could yield significant insights.

  • Lactone Ring Opening: Hydrolysis of the lactone would yield a carboxylic acid, drastically altering the molecule's physicochemical properties and likely its biological activity profile.

  • Heterocyclic Annulation: Fusion of additional heterocyclic rings to the core structure could expand the chemical space and introduce new interaction points with biological targets.

Quantitative Data on this compound and Related Analogs

Direct quantitative SAR data for a wide range of this compound derivatives is not extensively available in the public domain. However, data from related compounds can provide valuable benchmarks.

CompoundModificationBiological ActivityCell Line/TargetIC50/EC50/MICReference
This compound (Alternariol 9-methyl ether)-CytotoxicityL5178Y mouse lymphomaNot specified
Alternariol9-OHCytotoxicityL5178Y mouse lymphomaNot specified
Desmethylaltenusin9-OH, decarboxylated altenusin (B1665734) derivativeCytotoxicityL5178Y mouse lymphoma6.2 µg/mL
Chalcone Analog (CM-M345)-AntiproliferativeHCT116 p53+/+Not specified
Diarylpentanoid (BP-C4)Chalcone analogue with C5 bridgeAntiproliferativeHCT116 p53+/+Not specified

Experimental Protocols

The evaluation of this compound and its analogs would likely follow established protocols for assessing the biological activity of natural products and their synthetic derivatives.

General Protocol for In Vitro Cytotoxicity Assay:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: this compound derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. Serial dilutions are then prepared in the cell culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay. The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium.

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Structure-Activity Relationships and Workflows

To better understand the conceptual framework of this compound SAR studies, the following diagrams illustrate key relationships and processes.

SAR_Concept cluster_0 This compound Core cluster_1 Modification Sites cluster_2 Chemical Modifications cluster_3 Biological Activity Core Dibenzo-α-pyrone Aromatic_Rings Aromatic Rings (R1, R2) Core->Aromatic_Rings Lactone_Ring Lactone Ring Core->Lactone_Ring Hydroxylation Hydroxylation Aromatic_Rings->Hydroxylation Methoxylation Methoxylation Aromatic_Rings->Methoxylation Halogenation Halogenation Aromatic_Rings->Halogenation Ring_Opening Ring Opening Lactone_Ring->Ring_Opening Antioxidant Antioxidant Hydroxylation->Antioxidant Anticancer Anticancer Methoxylation->Anticancer Antimicrobial Antimicrobial Halogenation->Antimicrobial Ring_Opening->Anticancer

Caption: Conceptual overview of this compound SAR.

Experimental_Workflow Start This compound Analog Synthesis Cytotoxicity_Screen In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screen Antimicrobial_Screen Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) Start->Antimicrobial_Screen Data_Analysis Data Analysis (IC50/MIC Determination) Cytotoxicity_Screen->Data_Analysis Antimicrobial_Screen->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for SAR studies.

Signaling_Pathway_Hypothesis Djalonensone_Analog This compound Analog Kinase_Inhibition Protein Kinase Inhibition Djalonensone_Analog->Kinase_Inhibition p53_MDM2 Inhibition of p53-MDM2 Interaction Djalonensone_Analog->p53_MDM2 ROS_Generation Reactive Oxygen Species (ROS) Generation Djalonensone_Analog->ROS_Generation Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis p53_MDM2->Apoptosis ROS_Generation->Apoptosis

Caption: Hypothesized signaling pathways for this compound.

References

Djalonensone (Alternariol Monomethyl Ether): A Mycotoxin Contaminant Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Djalonensone, also known as Alternariol (B1665735) Monomethyl Ether (AME), is a mycotoxin belonging to the dibenzo-α-pyrone class of secondary metabolites. Produced predominantly by fungi of the Alternaria genus, this compound is a frequent contaminant in a variety of agricultural commodities, including cereals, fruits, and vegetables. Its prevalence in the food chain raises significant concerns for human and animal health due to its cytotoxic, genotoxic, and other adverse biological effects. This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its chemical properties, biological activities, and mechanisms of action. Detailed protocols for its extraction, quantification, and toxicological assessment are provided to support research, risk assessment, and drug development activities.

Introduction and Chemical Profile

This compound (AME) is a derivative of its precursor mycotoxin, alternariol (AOH), and is often found co-contaminating foodstuffs.[1] While initially isolated from the roots of the plant Anthocleista djalonensis, it is now widely accepted that its presence in the plant is likely due to endophytic fungi.[2] The primary producers are various species of Alternaria, a cosmopolitan fungal genus known for being plant pathogens.[3] this compound is structurally a benzochromenone and is more thermally stable than its parent compound, AOH.[1][4] Its toxicological profile, characterized by the ability to induce cell death, DNA damage, and cell cycle arrest, positions it as a mycotoxin of significant concern.[5]

Chemical Structure:

  • IUPAC Name: 3,7-Dihydroxy-9-methoxy-1-methyl-6H-dibenzo[b,d]pyran-6-one

  • Synonyms: Alternariol 9-methyl ether (AME), Alternariol monomethyl ether

Physicochemical and Toxicological Properties

The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 23452-05-3[6]
Molecular Formula C₁₅H₁₂O₅[7]
Molecular Weight 272.25 g/mol [7]
Melting Point 277-279 °C[7]
Appearance White crystalline solid[7]
Solubility Soluble in DMSO, ethanol, methanol (B129727)
Storage Conditions -20°C (solid) or -80°C (in solution)[7][8]

Biological Activity and Toxicity

This compound exhibits a range of biological activities, with cytotoxicity being the most extensively studied. It impacts various cell types, including those of the gastrointestinal tract and liver, which are primary sites of exposure following ingestion.

Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated across multiple cell lines, with half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentrations typically observed in the low micromolar range.

Cell LineCell TypeAssay DurationIC₅₀ / EC₅₀ (µM)IC₅₀ / EC₅₀ (µg/mL)Reference(s)
IPEC-1Swine Intestinal Epithelial24 h10.5~2.86[9]
HepG2Human Hepatocyte Carcinoma24 h~18.65.07 ± 0.52[10][11]
Caco-2Human Colorectal Adenocarcinoma24 h~56.515.38 ± 8.62[10][11]
A549Human Lung CarcinomaNot specified70.4~19.16[6]
A-375Human Malignant MelanomaNot specified> 50> 13.61[6]
Antimicrobial and Antinematodal Activity

This compound has demonstrated inhibitory activity against various pathogenic microbes and nematodes.

Target OrganismActivity TypeIC₅₀ (µg/mL)MIC (µg/mL)Reference(s)
Ralstonia solanacearumAntibacterial16.0025[12]
Bacillus subtilisAntibacterial21.3550[12]
Xanthomonas oryzae pv. oryzaeAntibacterial25.4150[12]
Staphylococcus haemolyticusAntibacterial30.1875[12]
Agrobacterium tumefaciensAntibacterial35.6275[12]
Acidovorax avenae subsp. avenaeAntibacterial38.2775[12]
Magnaporthe oryzae (spore germination)Antifungal87.18-[12]
Caenorhabditis elegansAntinematodal74.62-[12]
Bursaphelenchus xylophilusAntinematodal98.17-[12]

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for this compound and its parent compound, alternariol, involves the inhibition of DNA topoisomerases.[13][14] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By acting as a "topoisomerase poison," this compound stabilizes the transient DNA-enzyme complex, leading to DNA strand breaks.[13]

This initial DNA damage triggers a cascade of downstream cellular events:

  • DNA Damage Response (DDR): Activation of checkpoint kinases (Chk-1/2) and phosphorylation of histone H2AX.[1]

  • Cell Cycle Arrest: A significant accumulation of cells in the G2/M phase of the cell cycle prevents mitosis with damaged DNA.[5]

  • Apoptosis: The DNA damage and cell cycle arrest ultimately lead to programmed cell death through the intrinsic (mitochondrial) pathway, characterized by the activation of executioner caspases 3 and 7.[5]

  • Oxidative Stress: Like many mycotoxins, this compound exposure can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage.[1][5]

While not definitively elucidated for this compound specifically, mycotoxins that induce DNA damage and oxidative stress often modulate key inflammatory signaling pathways such as NF-κB and MAPK.[15][16][17] These pathways are central regulators of cytokine production and inflammatory responses.

Djalonensone_MoA DJA This compound (AME) TOPO DNA Topoisomerase II DJA->TOPO Inhibition DNA_Complex Stabilized Topoisomerase-DNA Cleavage Complex TOPO->DNA_Complex Poisoning DSB DNA Double-Strand Breaks DNA_Complex->DSB DDR DNA Damage Response (Chk-1/2, H2AX activation) DSB->DDR G2M G2/M Phase Cell Cycle Arrest DDR->G2M Apoptosis Intrinsic Apoptosis (Caspase-3/7 Activation) DDR->Apoptosis G2M->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Mechanism of this compound-Induced Cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and bioactivity assessment of this compound.

General Experimental Workflow

The typical workflow for investigating this compound involves fungal cultivation, extraction, purification, analytical confirmation, and subsequent biological testing.

Experimental_Workflow cluster_0 Source & Extraction cluster_1 Purification & Analysis cluster_2 Bioactivity Assessment Source Fungal Culture (e.g., Alternaria sp.) or Contaminated Sample Extraction Solvent Extraction (e.g., ACN/MeOH/H2O) Source->Extraction Cleanup Sample Cleanup (SPE or QuEChERS) Extraction->Cleanup HPLC Quantification & Purification (HPLC / LC-MS/MS) Cleanup->HPLC ID Structure ID (MS, NMR) HPLC->ID Bioassays Cytotoxicity (MTT) Antimicrobial (MIC) Genotoxicity (Ames) HPLC->Bioassays

General workflow for this compound analysis.
Protocol: Extraction and Quantification from Wheat

This protocol is adapted from high-performance liquid chromatography (HPLC) methods for analyzing this compound in cereal samples.[18][19]

  • Sample Preparation: Homogenize 5 g of ground wheat sample.

  • Extraction:

    • Add 20 mL of extraction solvent (acetonitrile/methanol/water, 45:10:45 v/v/v) to the sample.

    • Shake vigorously for 30 minutes at 30°C.

    • Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

  • Sample Cleanup (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., Bond Elut Plexa) according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a non-eluting solvent (e.g., water) to remove polar interferences.

    • Elute this compound with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase for analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile/methanol.

    • Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS/MS).[19][20]

    • Quantification: Calculate the concentration based on a calibration curve prepared from analytical standards. The limit of quantification (LOQ) for this type of method is typically in the range of 1-10 µg/kg.[18][20]

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability based on mitochondrial activity.[2][4][21][22]

  • Cell Seeding:

    • Seed cells (e.g., IPEC-1 or HepG2) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Toxin Exposure:

    • Prepare serial dilutions of this compound in serum-free cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (e.g., DMSO) and untreated controls.

    • Incubate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

    • Determine the IC₅₀ value by plotting cell viability against the logarithm of the toxin concentration and fitting to a dose-response curve.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacteria or fungi, based on CLSI guidelines.[7][23][24]

  • Inoculum Preparation:

    • Culture the target microorganism (e.g., Bacillus subtilis or Candida albicans) on an appropriate agar (B569324) plate.

    • Prepare a suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate test broth (e.g., RPMI 1640 for fungi, Mueller-Hinton for bacteria) to achieve the final standardized inoculum concentration (e.g., ~5 x 10⁵ CFU/mL for bacteria).[23][24]

  • Drug Dilution:

    • In a 96-well microtiter plate, dispense 100 µL of broth into wells 2-12.

    • Add 200 µL of the highest concentration of this compound (at 2x the final desired concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, then from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as a drug-free growth control.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well (wells 1-11). The final volume will be 200 µL.

    • Well 12 should contain 200 µL of uninoculated medium as a sterility control.

  • Incubation:

    • Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism as compared to the growth control (well 11).

Conclusion and Future Perspectives

This compound (AME) is a biologically active mycotoxin whose presence in food and feed warrants continued surveillance and toxicological evaluation. Its well-defined cytotoxic mechanism, centered on topoisomerase inhibition, makes it a compound of interest for both toxicological risk assessment and as a potential scaffold for developing novel therapeutic agents, particularly in oncology. Future research should focus on obtaining more comprehensive in vivo toxicity data, investigating its effects in combination with other co-occurring mycotoxins, and further exploring the specific signaling pathways it modulates. The standardized protocols provided herein offer a robust framework for researchers to contribute to a deeper understanding of this important mycotoxin.

References

Methodological & Application

Djalonensone (Alternariol 9-Methyl Ether) from Fungal Culture: Application Notes and Protocols for Extraction and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Djalonensone, identical to the mycotoxin Alternariol (B1665735) 9-Methyl Ether (AME), is a polyketide-derived secondary metabolite produced by various species of fungi, most notably within the Alternaria genus, particularly Alternaria alternata.[1][2][3] AME and its precursor, alternariol (AOH), are of significant interest due to their potential biological activities, which also classify them as contaminants in food and feed.[2][4] This document provides detailed protocols for the extraction, purification, and analysis of this compound from fungal cultures, intended for researchers in natural product chemistry, mycotoxicology, and drug discovery.

Data Presentation

The production of this compound (AME) and its precursor alternariol (AOH) in fungal cultures can be influenced by various factors, including the fungal strain, culture medium composition, and aeration. The following table summarizes reported mycotoxin concentrations under different fermentation conditions.

MycotoxinFermentation ConditionsMaximum Concentration (mg/L)Reference
This compound (AME)A. alternata, 2 L bioreactor, 0.013 vvm aeration1.78 ± 0.23
This compound (AME)A. alternata, 2 L bioreactor, 0.067 vvm aeration0.74 ± 1.05
This compound (AME)A. alternata, Aspartic acid as nitrogen source4.81
Alternariol (AOH)A. alternata, 2 L bioreactor, 0.013 vvm aeration3.1 ± 0.06
Alternariol (AOH)A. alternata, 2 L bioreactor, 0.067 vvm aeration1.81 ± 1.40
Alternariol (AOH)A. alternata, Aspartic acid as nitrogen source7.75

Analytical Method Performance

The following table outlines the limits of detection (LOD) and quantification (LOQ) for the analysis of this compound (AME) and related compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

AnalyteMatrixLOD (ng/g)LOQ (ng/g)Reference
This compound (AME)Tomato Juice1.403.5
Alternariol (AOH)Tomato Juice1.403.5
Tentoxin (TEN)Tomato Juice0.701.75

Experimental Protocols

I. Fungal Culture and Inoculation

This protocol describes the cultivation of Alternaria sp. for the production of this compound.

Materials:

  • Pure culture of Alternaria sp. (e.g., Alternaria alternata)

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks

  • Incubator shaker

Procedure:

  • Fungal Activation: Aseptically transfer a small piece of the Alternaria sp. culture onto a fresh PDA plate. Incubate at 25°C for 5-7 days, or until sufficient mycelial growth is observed.

  • Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB with a few agar plugs (approximately 0.5 cm x 0.5 cm) from the actively growing PDA plate.

  • Incubation: Incubate the seed culture on a rotary shaker at 150 rpm and 25°C for 3-5 days to generate a sufficient amount of mycelial biomass.

  • Production Culture: Transfer the seed culture to a larger Erlenmeyer flask (e.g., 1 L) containing 500 mL of PDB. The inoculation volume should be approximately 10% (v/v) of the production medium.

  • Fermentation: Incubate the production culture under the same conditions as the seed culture (150 rpm, 25°C) for 14-21 days. Mycotoxin production is often observed to increase in the later stages of fungal growth.

II. Extraction of this compound

This protocol details the extraction of this compound and other metabolites from the fungal culture.

Materials:

  • Fungal culture broth from Protocol I

  • Ethyl acetate (B1210297)

  • Hydrochloric acid (HCl), concentrated

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acidification: After the incubation period, acidify the culture broth to approximately pH 3 by adding a few drops of concentrated HCl. This step enhances the extraction of acidic and phenolic compounds like AOH and AME.

  • Liquid-Liquid Extraction: Transfer the acidified culture broth to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes. Allow the layers to separate.

  • Solvent Collection: Collect the upper ethyl acetate layer, which contains the extracted secondary metabolites.

  • Repeated Extraction: Repeat the extraction process (step 2 and 3) two more times with fresh ethyl acetate to ensure maximum recovery of the target compounds.

  • Solvent Evaporation: Combine all the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. The resulting residue is the crude extract containing this compound.

III. Purification of this compound

The crude extract can be further purified using chromatographic techniques to isolate this compound.

Materials:

  • Crude extract from Protocol II

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate, chloroform (B151607), methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of petroleum ether and ethyl acetate).

    • Prepare a silica gel column packed in a non-polar solvent like petroleum ether.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., from 100:0 to 0:100, v/v).

    • Collect fractions and monitor their composition by TLC. This compound and related compounds often appear as fluorescent spots under UV light.

  • Sephadex LH-20 Column Chromatography:

    • Combine the fractions containing this compound from the silica gel column and evaporate the solvent.

    • Dissolve the residue in a suitable solvent for Sephadex LH-20 chromatography, such as a 1:1 (v/v) mixture of chloroform and methanol.

    • Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent system.

    • Elute with the same solvent and collect fractions. This step helps to remove smaller molecules and pigments.

  • Recrystallization:

    • The fractions containing pure this compound can be further purified by recrystallization from a suitable solvent (e.g., acetone) to obtain yellowish needle-like crystals.

IV. Qualitative and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometer) is the preferred method for the analysis of this compound.

Materials:

  • Purified this compound or crude extract

  • HPLC system with a C18 column

  • Mobile phase solvents (e.g., acetonitrile (B52724), water, formic acid)

  • This compound analytical standard

Procedure:

  • Sample Preparation: Dissolve a known amount of the extract or purified compound in the mobile phase or a compatible solvent. Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 258 nm). For more selective and sensitive detection, use a mass spectrometer.

  • Quantification: Create a calibration curve using a series of known concentrations of the this compound analytical standard. Compare the peak area of the sample to the calibration curve to determine its concentration.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification & Analysis Culture Alternaria sp. Culture on PDA Seed_Culture Seed Culture in PDB Culture->Seed_Culture Inoculation Production_Culture Production Culture in PDB Seed_Culture->Production_Culture Inoculation Acidification Acidification of Broth Production_Culture->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Evaporation Solvent Evaporation LLE->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Silica_Column Silica Gel Chromatography Crude_Extract->Silica_Column Sephadex_Column Sephadex LH-20 Silica_Column->Sephadex_Column Recrystallization Recrystallization Sephadex_Column->Recrystallization Pure_this compound Pure this compound Recrystallization->Pure_this compound Analysis HPLC-MS/MS Analysis Pure_this compound->Analysis

Caption: Experimental workflow for the extraction and purification of this compound.

Biosynthetic Pathway of this compound

This compound (AME) is biosynthesized from its precursor, alternariol (AOH), which is formed via the polyketide pathway. The core of this pathway is a type I polyketide synthase (PKS).

biosynthetic_pathway cluster_polyketide Polyketide Synthesis cluster_cyclization_modification Cyclization & Modification AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide_Chain Hexaketide Intermediate PKS->Polyketide_Chain Iterative Condensation Cyclization Intramolecular Cyclization & Aromatization Polyketide_Chain->Cyclization AOH Alternariol (AOH) Cyclization->AOH Methylation O-Methyltransferase AOH->Methylation This compound This compound (AME) Methylation->this compound

Caption: Proposed biosynthetic pathway of this compound (AME) in fungi.

References

Application Note: Quantitative Analysis of Djalonensone using a Novel HPLC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of Djalonensone. This compound, also known as alternariol (B1665735) 9-methyl ether, is a mycotoxin and a natural dibenzo-α-pyrone found in various fungi and has been identified in plant species, raising concerns for food safety and phytopathology.[1][2] The developed method utilizes reversed-phase chromatography for optimal separation and a triple quadrupole mass spectrometer for high-sensitivity detection, making it suitable for researchers, scientists, and drug development professionals. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Introduction

This compound is a secondary metabolite with potential biological activities, making its accurate quantification crucial for various research fields.[1] As a member of the flavonoid and phenolic compound family, its analysis can be approached using established chromatographic techniques.[3] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers the high selectivity and sensitivity required for the determination of trace levels of such compounds in complex matrices.[4] This application note presents a detailed protocol for the quantification of this compound, addressing the need for a reliable analytical method.

Experimental

Materials and Reagents
Instrumentation
  • HPLC System: A standard HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is a common choice for flavonoid separation.

Standard and Sample Preparation

Standard Stock Solution Preparation:

  • Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Prepare a 1 mg/mL stock solution of the internal standard (this compound-d3) in methanol.

  • Store stock solutions at -20°C.

Calibration Standards and Quality Control Samples:

  • Prepare working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Fortify blank matrix (e.g., plant extract, plasma) with the working solutions to create calibration standards and quality control (QC) samples at various concentration levels.

Sample Preparation from Plant Matrix:

  • Homogenize 1 g of the plant sample with 10 mL of acetonitrile/water (80:20, v/v).

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of 10% methanol.

  • Perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove interfering substances.

  • Elute the analyte with methanol and evaporate the eluent.

  • Reconstitute the final residue in 200 µL of the mobile phase for HPLC-MS analysis.

HPLC-MS Method

HPLC Conditions
  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Gradient Program:

    • 0-1.5 min: 35% B to 75% B

    • 1.5-6 min: 75% B to 95% B

    • 6-8 min: Hold at 95% B

    • 8.1-10 min: Return to 35% B and equilibrate

MS Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion (m/z) -> Product Ion (m/z)

    • This compound-d3 (IS): Precursor Ion (m/z) -> Product Ion (m/z)

  • Ion Source Parameters:

    • Spray Voltage: 4500 V

    • Desolvation Temperature: 550°C

    • Gas 1 (Nebulizer) Pressure: 50 psi

    • Gas 2 (Heater) Pressure: 50 psi

    • Curtain Gas: 30 psi

    • Collision Gas: 2 psi

Data Presentation

Table 1: Quantitative Data Summary for this compound Analysis

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%
Internal StandardThis compound-d3

Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Primary Stock: Weigh 1.0 mg of this compound and dissolve in 1.0 mL of methanol to get a 1 mg/mL solution.

  • Working Standards: Perform serial dilutions of the primary stock with 50% acetonitrile in water to obtain a series of working standards with concentrations ranging from 10 ng/mL to 10 µg/mL.

  • Calibration Curve Standards: Spike 10 µL of each working standard into 90 µL of blank matrix extract to create calibration standards with final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d3) to each calibration standard.

Protocol 2: Sample Extraction from Plant Material
  • Homogenization: Weigh 1.0 g of the finely ground plant material into a 50 mL centrifuge tube. Add 10 mL of 80% acetonitrile.

  • Extraction: Vortex the tube for 1 minute and then sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of 10% methanol.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 3 mL of 10% methanol.

    • Elute the this compound with 3 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase (35% Acetonitrile in water with 0.1% formic acid). Add the internal standard. The sample is now ready for injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis sample Plant Sample homogenize Homogenization (Acetonitrile/Water) sample->homogenize centrifuge1 Centrifugation homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry1 Evaporation supernatant->dry1 reconstitute1 Reconstitution dry1->reconstitute1 spe Solid Phase Extraction (C18) reconstitute1->spe elute Elution spe->elute dry2 Evaporation elute->dry2 reconstitute2 Final Reconstitution dry2->reconstitute2 add_is Add Internal Standard reconstitute2->add_is hplc HPLC Separation (C18 Column) add_is->hplc ms MS/MS Detection (ESI-, MRM) hplc->ms data Data Acquisition & Processing ms->data quant Quantification data->quant

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in various matrices. The method demonstrates excellent sensitivity, selectivity, and accuracy, making it a valuable tool for researchers in food safety, natural product chemistry, and drug development. The provided protocols offer a clear guide for the successful implementation of this analytical technique.

References

Application Notes and Protocols for the Purification of Djalonensone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Djalonensone, also known as alternariol (B1665735) 9-methyl ether (AME), is a dibenzo-α-pyrone mycotoxin produced by various species of Alternaria fungi.[1][2] It has garnered significant interest in the scientific community due to its wide range of biological activities, including cytotoxic, antimicrobial, and antinematodal properties.[2][3] As a result, obtaining highly purified this compound is crucial for accurate biological and pharmacological studies. Column chromatography is a fundamental and effective technique for the isolation and purification of this compound from crude fungal extracts.

This document provides detailed protocols and application notes for the purification of this compound using silica (B1680970) gel column chromatography. It includes information on sample preparation, chromatographic conditions, and data presentation to aid researchers in obtaining high-purity this compound for their studies.

Data Presentation: Purification Parameters

The following table summarizes the key parameters for the purification of this compound using silica gel column chromatography. These values are derived from established protocols and general principles of chromatography for similar compounds.[3]

ParameterValue/RangeNotes
Stationary Phase Silica Gel (200-300 mesh)A standard polarity adsorbent suitable for the separation of moderately polar compounds like this compound.
Mobile Phase Petroleum Ether-Ethyl Acetate (B1210297) or Hexane-Ethyl AcetateA gradient or isocratic elution can be employed. The polarity is adjusted based on the separation needs.
Elution Profile Stepwise or Linear GradientStart with a low polarity mobile phase and gradually increase the polarity to elute compounds of increasing polarity.
Sample Loading 1:30 to 1:50 (Sample:Silica gel, w/w)The ratio of crude extract to silica gel is critical for achieving good separation.
Flow Rate 1-5 mL/minDependent on the column dimensions and particle size of the stationary phase.
Detection Method Thin-Layer Chromatography (TLC)Fractions are monitored by TLC to identify those containing this compound. UV light (254 nm) is typically used for visualization.
Final Purification RecrystallizationTo achieve high purity, the pooled fractions containing this compound can be further purified by recrystallization.

Experimental Protocols

The initial step involves the extraction of this compound from the fungal source. A common procedure involves the cultivation of an this compound-producing fungal strain (e.g., Alternaria sp.) in a suitable liquid or solid medium, followed by extraction with an organic solvent.

  • Materials:

    • Fungal culture

    • Ethyl acetate

    • Rotary evaporator

  • Protocol:

    • Harvest the fungal biomass and culture filtrate.

    • Extract the culture filtrate and/or biomass with an equal volume of ethyl acetate three times.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract in vacuo using a rotary evaporator to obtain the crude ethyl acetate extract.

This protocol outlines the steps for purifying this compound from the crude extract using a silica gel column.

  • Materials:

    • Glass chromatography column

    • Silica gel (200-300 mesh)

    • Petroleum ether (or hexane)

    • Ethyl acetate

    • Sand (acid-washed)

    • Cotton or glass wool

    • Collection tubes

    • TLC plates (silica gel GF254)

    • TLC developing chamber

    • UV lamp (254 nm)

  • Protocol:

    • Column Packing:

      • Place a small plug of cotton or glass wool at the bottom of the column.

      • Add a thin layer of sand over the plug.

      • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% petroleum ether).

      • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles.

      • Add a layer of sand on top of the packed silica gel.

      • Equilibrate the column by running the initial mobile phase through it until the packing is stable.

    • Sample Loading:

      • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

      • Carefully apply the dissolved sample to the top of the silica gel bed.

      • Alternatively, for samples not readily soluble, perform a dry loading by adsorbing the crude extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Elution:

      • Begin elution with the initial low-polarity mobile phase (e.g., 100% petroleum ether).

      • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested stepwise gradient is as follows:

        • Petroleum ether-Ethyl acetate (9:1, v/v)

        • Petroleum ether-Ethyl acetate (8:2, v/v)

        • Petroleum ether-Ethyl acetate (7:3, v/v)

        • Petroleum ether-Ethyl acetate (1:1, v/v)

        • 100% Ethyl acetate

      • A specific isocratic elution with petroleum ether-ethyl acetate (3:2, v/v) has also been reported to be effective.

    • Fraction Collection and Analysis:

      • Collect fractions of a consistent volume (e.g., 10-20 mL) in separate tubes.

      • Monitor the fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., petroleum ether-ethyl acetate, 7:3, v/v).

      • Visualize the spots under a UV lamp at 254 nm. This compound will appear as a dark spot.

      • Combine the fractions that show a pure spot corresponding to this compound.

    • Solvent Removal and Final Purification:

      • Evaporate the solvent from the pooled fractions using a rotary evaporator.

      • For higher purity, recrystallize the obtained solid from a suitable solvent, such as dichloromethane, to yield pure this compound crystals.

Visualization of Methodologies and Pathways

The following diagram illustrates the overall workflow for the purification of this compound.

G cluster_extraction Crude Extract Preparation cluster_purification Column Chromatography Purification FungalCulture Fungal Culture SolventExtraction Solvent Extraction (Ethyl Acetate) FungalCulture->SolventExtraction Concentration Concentration (Rotary Evaporator) SolventExtraction->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract ColumnPacking Column Packing (Silica Gel) CrudeExtract->ColumnPacking SampleLoading Sample Loading ColumnPacking->SampleLoading Elution Gradient Elution (Petroleum Ether:Ethyl Acetate) SampleLoading->Elution FractionCollection Fraction Collection Elution->FractionCollection TLC TLC Analysis FractionCollection->TLC Pooling Pooling of Pure Fractions TLC->Pooling SolventRemoval Solvent Removal Pooling->SolventRemoval Purethis compound Pure this compound SolventRemoval->Purethis compound

Caption: Workflow for this compound Purification.

This compound (AME) and its structural analog alternariol (AOH) have been reported to exert cytotoxic effects through the modulation of several key signaling pathways. The diagram below summarizes some of the potential pathways affected by this compound, leading to apoptosis and cell cycle arrest.

G cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways This compound This compound (AME) ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS AhR AhR/ARNT Pathway This compound->AhR Cyclins ↓ Cyclins/CDKs This compound->Cyclins Sestrin2 Sestrin2-AMPK-mTOR-S6K Pathway (Autophagy) This compound->Sestrin2 MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) CYP1A1 ↑ CYP1A1 Expression AhR->CYP1A1 CYP1A1->Apoptosis Cyclins->CellCycleArrest Sestrin2->Apoptosis

Caption: Potential Signaling Pathways of this compound.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the successful purification of this compound using silica gel column chromatography. By following these detailed methodologies, researchers can obtain high-purity this compound, which is essential for conducting reliable and reproducible studies to explore its therapeutic potential. The provided diagrams offer a clear visualization of the experimental workflow and the potential molecular mechanisms of action of this compound, further aiding in the design and interpretation of research in drug discovery and development.

References

Application Notes and Protocols for Antifungal Susceptibility Testing with Djalonensone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, "Djalonensone" is not a recognized compound with publicly available scientific literature. The following application notes, data, and protocols are provided as a hypothetical, illustrative example for researchers, scientists, and drug development professionals. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5]

Application Notes

Background

This compound is a novel, semi-synthetic naphthoquinone derivative currently under investigation for its potential as a broad-spectrum antifungal agent. Naphthoquinones are a class of compounds known for their diverse biological activities, including antimicrobial properties.[6][7] this compound was developed to enhance efficacy against clinically relevant yeasts and molds while maintaining a favorable safety profile.

Spectrum of Activity

Pre-clinical, hypothetical studies indicate that this compound exhibits potent activity against a wide range of fungal pathogens, including fluconazole-resistant Candida species, Aspergillus fumigatus, and the encapsulated yeast Cryptococcus neoformans. Its fungicidal action against yeasts and fungistatic activity against molds make it a promising candidate for treating invasive fungal infections.

Proposed Mechanism of Action

The proposed primary mechanism of action for this compound is the inhibition of the calcium-calcineurin signaling pathway.[8][9][10] This pathway is a critical regulator of stress responses, morphogenesis, and virulence in many pathogenic fungi.[11][12] By binding to the catalytic subunit of calcineurin (Cna1), this compound is believed to prevent the dephosphorylation of the downstream transcription factor Crz1. This blockade disrupts the fungus's ability to respond to environmental stressors, such as the presence of antifungal drugs or the host immune response, ultimately leading to cell death or growth inhibition.

Caption: Proposed mechanism of this compound via calcineurin pathway inhibition.

Quantitative Data Summary

The following tables present hypothetical in vitro susceptibility data for this compound against a panel of clinical fungal isolates. Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method outlined in Protocol 3.1.

Table 1: Hypothetical In Vitro Antifungal Activity of this compound

Fungal Species No. of Isolates This compound MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Candida albicans 100 0.06 - 2 0.25 1
Candida glabrata 100 0.125 - 4 0.5 2
Candida parapsilosis 100 0.03 - 1 0.125 0.5
Candida tropicalis 50 0.06 - 2 0.25 1
Candida krusei 50 0.25 - 8 1 4
Cryptococcus neoformans 50 0.03 - 0.5 0.06 0.25

| Aspergillus fumigatus | 50 | 0.125 - 4 | 0.5 | 2 |

Table 2: Hypothetical Quality Control (QC) Ranges for this compound

QC Strain This compound MIC Range (µg/mL)
C. parapsilosis ATCC 22019 0.06 - 0.25

| C. krusei ATCC 6258 | 0.5 - 2 |

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing of this compound for Yeasts

This protocol is adapted from the CLSI M27 reference method.[2] It is designed to determine the minimum inhibitory concentration (MIC) of this compound in a quantitative manner.

3.1.1 Materials and Reagents

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • 3-(N-morpholino)propanesulfonic acid (MOPS) buffer (0.165 M)

  • Sterile 96-well U-bottom microtiter plates

  • Spectrophotometer and plate reader (optional)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Fungal isolates and QC strains

  • Sabouraud Dextrose Agar (B569324) (SDA) plates

3.1.2 Inoculum Preparation

  • Subculture fungal isolates onto SDA plates and incubate at 35°C for 24 hours (Candida spp.) or 48 hours (Cryptococcus spp.).

  • Harvest several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

3.1.3 this compound Plate Preparation

  • Prepare a stock solution of this compound in DMSO at a concentration of 1,280 µg/mL.

  • In a sterile 96-well plate, perform a 2-fold serial dilution of this compound in RPMI-1640 medium across 10 wells (e.g., from 16 µg/mL to 0.03 µg/mL).

  • Well 11 should serve as the positive growth control (no drug), and well 12 as the sterility control (no inoculum).

3.1.4 Inoculation and Incubation

  • Add 100 µL of the final fungal inoculum to wells 1 through 11 of the prepared microtiter plate.

  • Add 100 µL of sterile RPMI-1640 medium to well 12.

  • Seal the plate and incubate at 35°C for 24-48 hours.

3.1.5 Reading and Interpreting Results

  • The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control well.

  • Results can be read visually using a reading mirror or spectrophotometrically by measuring the optical density at 530 nm.

  • The results for the QC strains must fall within the established ranges (Table 2) for the test to be valid.

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Culture 1. Subculture Fungus on SDA Plate Suspension 2. Prepare Saline Suspension (0.5 McFarland) Culture->Suspension Inoculum 3. Dilute Suspension in RPMI Medium Suspension->Inoculum Inoculate 6. Inoculate Plate with Fungal Suspension Inoculum->Inoculate Stock 4. Prepare this compound Stock Solution Dilution 5. Serially Dilute Drug in 96-Well Plate Stock->Dilution Dilution->Inoculate Incubate 7. Incubate at 35°C for 24-48 hours Inoculate->Incubate Read 8. Read Plate Visually or with Plate Reader Incubate->Read MIC 9. Determine MIC (≥50% Growth Inhibition) Read->MIC

Caption: Experimental workflow for the Broth Microdilution MIC Assay.
Protocol 2: Disk Diffusion Antifungal Susceptibility Testing of this compound for Yeasts

This protocol provides a qualitative assessment of susceptibility and is adapted from the CLSI M44 guideline.[1][3] It is useful for routine screening.

3.2.1 Materials and Reagents

  • This compound-impregnated paper disks (hypothetical concentration: 10 µg)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue dye (GMB-MHA)

  • Sterile cotton swabs

  • Petri dishes (150 mm)

  • 0.5 McFarland turbidity standard

  • Fungal isolates and QC strains

3.2.2 Procedure

  • Prepare a fungal inoculum suspension in sterile saline equivalent to a 0.5 McFarland standard as described in Protocol 3.1.2.

  • Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.

  • Streak the swab evenly across the entire surface of the GMB-MHA plate in three directions to ensure uniform growth.

  • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Using sterile forceps, place a this compound 10 µg disk onto the agar surface. Ensure the disk is in firm contact with the agar.

  • Invert the plates and incubate at 35°C for 20-24 hours.

3.2.3 Reading and Interpreting Results

  • After incubation, measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter using a caliper or ruler.

  • Note: Interpretive criteria (zone diameters for Susceptible, Intermediate, and Resistant categories) for this compound are not yet established. These would need to be developed by correlating zone diameters with MIC values from the broth microdilution reference method. For investigational purposes, the zone diameter provides a qualitative measure of inhibitory activity.

References

Application Notes and Protocols for Determining the Antibacterial Activity of Djalonensone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Djalonensone, also known as Alternariol monomethyl ether, is a natural product isolated from various fungal species.[1][2][3][4] While its antifungal properties have been noted, its potential as an antibacterial agent warrants thorough investigation.[2] These application notes provide a detailed protocol for determining the in vitro antibacterial activity of this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. Adherence to standardized guidelines, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), is crucial for obtaining reproducible and comparable results.

Data Presentation

The antibacterial activity of this compound against selected bacterial strains can be summarized by determining the MIC and MBC values. The ratio of MBC to MIC provides insight into whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Table 1: Hypothetical Antibacterial Activity of this compound

Bacterial StrainTypeATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusGram-positive2592316322Bactericidal
Bacillus subtilisGram-positive66338162Bactericidal
Escherichia coliGram-negative25922642564Bactericidal
Pseudomonas aeruginosaGram-negative27853128>256>2Bacteriostatic

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Preparation of this compound Stock Solution

The solubility of the test compound is a critical factor in bioassays. This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).

  • Reconstitution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Bacterial Strains and Culture Conditions

A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used for screening. The following strains are recommended by CLSI for routine antimicrobial susceptibility testing:

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

Maintain bacterial cultures on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar or Mueller-Hinton Agar) and incubate at 37°C.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from CLSI guidelines for broth microdilution testing.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for the assay.

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of CAMHB to all wells of a sterile 96-well microtiter plate.

    • Add a calculated volume of the this compound stock solution to the first well of each row to achieve the highest desired test concentration, ensuring the final DMSO concentration does not exceed 1% (as higher concentrations can inhibit bacterial growth).

    • Perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well in the same row. Discard 100 µL from the last well.

  • Controls:

    • Growth Control: A well containing CAMHB and the bacterial inoculum, but no this compound.

    • Sterility Control: A well containing only CAMHB to check for media contamination.

    • Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay to ensure the solvent does not inhibit bacterial growth.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the well remains clear).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined by sub-culturing from the wells of the MIC assay that show no visible growth.

  • Sub-culturing: From each well that shows no visible growth in the MIC plate, take a 10 µL aliquot and spot-plate it onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_analysis Data Analysis djalonensone_stock This compound Stock (10 mg/mL in DMSO) serial_dilution Serial Dilution of this compound in 96-well plate djalonensone_stock->serial_dilution bacterial_culture Bacterial Culture (18-24h) inoculum_prep Inoculum Preparation (0.5 McFarland) bacterial_culture->inoculum_prep inoculation Inoculation with Bacteria (5x10^5 CFU/mL) inoculum_prep->inoculation serial_dilution->inoculation incubation_mic Incubation (37°C, 16-20h) inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from clear wells onto MHA plates read_mic->subculture incubation_mbc Incubation (37°C, 18-24h) subculture->incubation_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubation_mbc->read_mbc interpretation Interpret Results (MIC, MBC, MBC/MIC ratio) read_mbc->interpretation

Caption: Workflow for determining MIC and MBC of this compound.

Hypothetical Mechanism of Action

Disclaimer: The specific molecular target and mechanism of action of this compound against bacteria have not been fully elucidated. The following diagram illustrates a hypothetical pathway where this compound inhibits bacterial DNA gyrase, a common target for natural product antibiotics. This is for illustrative purposes only.

hypothetical_moa This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Catalysis Replication_Fork DNA Replication Fork Stalling DNA_Gyrase->Replication_Fork Prevents resolution of supercoils Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Substrate SOS_Response SOS Response Replication_Fork->SOS_Response Cell_Death Bacterial Cell Death SOS_Response->Cell_Death

Caption: Hypothetical inhibition of DNA gyrase by this compound.

References

Application Note: Assessing the Cytotoxicity of Djalonensone Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process, particularly for novel natural products like Djalonensone. Cytotoxicity assays are essential for determining the concentration at which a substance exhibits toxic effects on cells, providing insights into its therapeutic window and potential mechanisms of action. These assays primarily measure cell viability, which can be assessed through various cellular functions, including metabolic activity, membrane integrity, and ATP content.[1][2]

This document provides detailed protocols for two common colorimetric assays used to quantify the cytotoxicity of a test compound, using this compound as an example: the MTT assay and the LDH assay.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[5] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of metabolically active, viable cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay assesses cell membrane integrity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH-Glo™ Cytotoxicity Assay provides a simple bioluminescent method for quantifying LDH release. The amount of LDH detected in the supernatant is proportional to the number of dead or membrane-compromised cells.

By employing assays that measure different cellular parameters, researchers can gain a more comprehensive understanding of the cytotoxic effects of compounds like this compound.

Data Presentation: this compound Cytotoxicity

The following tables represent example data sets for determining the cytotoxic effects of this compound on a hypothetical cell line (e.g., HeLa) after a 24-hour exposure period.

Table 1: MTT Assay - Cell Viability after this compound Treatment

This compound Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
0 (Vehicle Control)1.2540.088100.0%
11.1980.07595.5%
51.0520.06183.9%
100.8770.05469.9%
250.5120.04240.8%
500.2330.02918.6%
1000.1150.0159.2%

% Viability = (Mean Absorbance of Treated / Mean Absorbance of Control) x 100

Table 2: LDH Assay - Cytotoxicity after this compound Treatment

This compound Conc. (µM)Mean LDH Activity (RLU)Std. Deviation% Cytotoxicity
Spontaneous Release1,5201100.0%
0 (Vehicle Control)1,5851250.7%
11,8901453.9%
52,45019810.0%
103,87025525.4%
256,98041058.9%
509,12053082.1%
10010,56062097.6%
Maximum Release10,750750100.0%

% Cytotoxicity = [(Treated - Spontaneous) / (Maximum - Spontaneous)] x 100

Experimental Workflow and Assay Principles

The following diagrams illustrate the general workflow for assessing cytotoxicity and the principles behind the MTT and LDH assays.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis A Seed Cells in 96-well Plate B Incubate (24h) for cell adherence A->B D Treat Cells with This compound B->D C Prepare this compound Serial Dilutions C->D E Incubate for Exposure Period (e.g., 24, 48, 72h) D->E F Add Assay Reagent (MTT or LDH substrate) E->F G Incubate as per Protocol F->G H Measure Signal (Absorbance or Luminescence) G->H I Calculate % Viability or % Cytotoxicity H->I J Plot Dose-Response Curve & Determine IC50 I->J

General workflow for assessing this compound cytotoxicity.

G cluster_cell Viable Cell Mito Mitochondria Enz NAD(P)H-dependent oxidoreductase enzymes Formazan Formazan (Purple, Insoluble) Enz->Formazan MTT MTT (Yellow, Water-Soluble) MTT->Enz Reduction Solubilize Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilize Measure Measure Absorbance (~570 nm) Solubilize->Measure

Principle of the MTT cell viability assay.

G cluster_0 Intact Cell (Viable) cluster_1 Damaged Cell (Cytotoxicity) LDH_in LDH Membrane_in Intact Membrane LDH_out LDH Release LDH Release LDH_out->Release Membrane_out Compromised Membrane CultureMedium Culture Medium Release->CultureMedium Assay Add LDH Detection Reagent CultureMedium->Assay Signal Measure Luminescence Assay->Signal

Principle of the LDH cytotoxicity assay.

Detailed Experimental Protocols

MTT Cell Viability Assay Protocol

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan, quantified after solubilization, is proportional to the number of viable cells.

Materials and Reagents:

  • This compound stock solution (e.g., in DMSO)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution: 5 mg/mL in PBS, sterile-filtered and protected from light.

  • Solubilization solution: e.g., DMSO, or 0.01 M HCl in 10% SDS solution.

  • 96-well flat-bottom sterile microplates.

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest this compound dose) and "medium only" blank controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to reduce background noise.

Data Analysis:

  • Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot % Viability against the log of this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability).

LDH Cytotoxicity Assay Protocol

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is rapidly released into the culture medium upon loss of cell membrane integrity. The amount of LDH in the supernatant is measured in an enzymatic reaction that produces a colorimetric or luminescent signal, which is proportional to the level of cytotoxicity.

Materials and Reagents:

  • This compound stock solution (e.g., in DMSO)

  • Cell culture medium (serum-free medium is often recommended during the assay to avoid interference).

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, reaction buffer, and lysis buffer for maximum LDH release control).

  • 96-well flat-bottom sterile microplates.

  • Selected cancer cell line.

Procedure:

  • Cell Seeding: Seed cells as described in the MTT protocol (100 µL/well) and incubate for 24 hours.

  • Control Setup: Prepare wells for three types of controls:

    • Spontaneous LDH Release: Cells treated with vehicle only (determines background LDH release).

    • Maximum LDH Release: Cells treated with the lysis buffer provided in the kit (determines 100% cytotoxicity).

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the test compound.

  • Compound Treatment: Treat cells with 100 µL of serially diluted this compound and incubate for the desired exposure period (e.g., 24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at approximately 300-500 x g for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50-100 µL of the LDH reaction solution (prepared according to the kit manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Signal Measurement: Measure the absorbance (e.g., at 490 nm for colorimetric kits) or luminescence using a microplate reader.

Data Analysis:

  • Subtract the background absorbance/luminescence from the "medium only" blank from all readings.

  • Calculate the percentage of cytotoxicity for each this compound concentration using the following formula:

    • % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

  • Plot % Cytotoxicity against the log of this compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration of this compound that causes 50% of the maximum cytotoxicity).

References

Application Notes and Protocols for In Vitro Testing of Djalonensone's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Djalonensone, also known as alternariol (B1665735) 9-methyl ether (AME), is a naturally occurring dibenzo-α-pyrone mycotoxin produced by various fungi of the Alternaria genus.[1] Structurally, it is the 9-methyl ether derivative of alternariol.[1] Preclinical in vitro studies have revealed a spectrum of biological activities for this compound, highlighting its potential as a lead compound for drug discovery, particularly in oncology. This document provides detailed protocols for the in vitro evaluation of this compound's cytotoxic, antioxidant, and anti-inflammatory activities, and its effect on DNA polymerase α.

Biological Activities and Quantitative Data

The primary biological activities of this compound investigated in vitro include cytotoxicity against various cancer cell lines, antioxidant effects, and potential anti-inflammatory properties. This compound has also been reported to inhibit mammalian DNA polymerase α.[1]

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects across a range of human cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases 3 and 9.[2]

Cell LineCell TypeIC50/EC50 (µg/mL)IC50/EC50 (µM)Exposure Time (h)Assay MethodReference
HeLaHuman Cervical AdenocarcinomaCC50 < 100 (for crude extract)--Resazurin Assay[3]
Caco-2Human Colorectal Adenocarcinoma15.38 ± 8.62~56.5 ± 31.724Flow Cytometry (PI)[4]
HepG2Human Hepatocellular Carcinoma5.07 ± 0.52~18.6 ± 1.924Flow Cytometry (PI)[4]
HCT116Human Colon Carcinoma-120-Not Specified[5]
KBHuman Epidermoid Carcinoma4.82~17.7-Not Specified[6]
KBv200Human Epidermoid Carcinoma4.94~18.1-Not Specified[6]
IPEC-1Swine Intestinal Epithelial Cells-10.524MTT Assay[5]

Note: Conversion from µg/mL to µM is approximated based on a molecular weight of 272.25 g/mol .

Antioxidant Activity
Anti-inflammatory Activity

While direct evidence for the anti-inflammatory activity of this compound is limited, its parent compound, alternariol (AOH), has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by targeting the NF-κB signaling pathway.[7][8] This suggests that this compound may possess similar anti-inflammatory properties.

DNA Polymerase α Inhibition

This compound has been cited for its strong inhibitory activity on mammalian DNA polymerase α in vitro, suggesting a potential mechanism for its antiproliferative effects.[1]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Selected cancer cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of DMSO should not exceed 0.5% in the highest concentration of this compound.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100.

  • The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Dilutions treatment Treat Cells with this compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_solubilization Dissolve Formazan with DMSO mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570nm formazan_solubilization->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Workflow of the MTT cytotoxicity assay.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol outlines the procedure to evaluate the free radical scavenging activity of this compound using the stable DPPH radical.

Materials:

  • This compound (dissolved in methanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Sample Preparation: Prepare serial dilutions of this compound and ascorbic acid in methanol.

  • Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution. Include a control with 100 µL of methanol and 100 µL of DPPH solution. A blank for each concentration should contain 100 µL of the sample dilution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • The IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the log of this compound concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Measurement & Analysis sample_prep Prepare this compound Dilutions mixing Mix this compound & DPPH sample_prep->mixing dpph_prep Prepare 0.1mM DPPH Solution dpph_prep->mixing incubation Incubate 30 min in Dark mixing->incubation read_absorbance Read Absorbance at 517nm incubation->read_absorbance data_analysis Calculate % Scavenging & IC50 read_absorbance->data_analysis

Caption: Workflow of the DPPH radical scavenging assay.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound (dissolved in DMSO)

  • RAW 264.7 macrophage cells

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group with cells treated with LPS only, and a vehicle control group.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by a 10-minute incubation at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC50 value.

  • Cell Viability: Perform a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cell death.

NO_Inhibition_Signaling cluster_pathway LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates NO Nitric Oxide (NO) iNOS_protein->NO produces This compound This compound (Hypothesized Inhibition) This compound->NFkB potential inhibition

Caption: Hypothesized anti-inflammatory signaling pathway.

DNA Polymerase α Inhibition Assay (Non-Radioactive)

This protocol provides a general framework for a non-radioactive in vitro assay to screen for inhibitors of DNA polymerase α.

Materials:

  • Human DNA polymerase α enzyme

  • This compound

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)

  • DNA template/primer (e.g., poly(dA)-oligo(dT))

  • dNTP mix

  • DNA intercalating dye (e.g., PicoGreen)

  • EDTA

  • Black 96-well or 384-well plates

  • Fluorescence plate reader

Protocol:

  • Reaction Setup: In a microplate well, prepare the reaction mixture containing assay buffer, DNA template/primer, and dNTP mix.

  • Inhibitor Addition: Add various concentrations of this compound to the reaction wells. Include a no-inhibitor control and a no-enzyme control.

  • Enzyme Addition: Initiate the reaction by adding DNA polymerase α to all wells except the no-enzyme control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding EDTA.

  • DNA Quantification: Add the DNA intercalating dye to each well and incubate as per the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis: The fluorescence intensity is proportional to the amount of newly synthesized DNA. Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Determine the IC50 value.

DNA_Polymerase_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis mix_prep Prepare Reaction Mix (Buffer, Template/Primer, dNTPs) inhibitor_add Add this compound mix_prep->inhibitor_add start_reaction Initiate with DNA Polymerase α inhibitor_add->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Terminate with EDTA incubation->stop_reaction add_dye Add DNA Intercalating Dye stop_reaction->add_dye read_fluorescence Measure Fluorescence add_dye->read_fluorescence data_analysis Calculate % Inhibition & IC50 read_fluorescence->data_analysis

Caption: Workflow for DNA polymerase α inhibition assay.

Disclaimer

These protocols are intended for guidance and research purposes only. Researchers should optimize the conditions based on their specific experimental setup, cell lines, and reagents. Appropriate safety precautions should be taken when handling all chemicals and biological materials.

References

Application Note: Zearalenone as a Standard for Mycotoxin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document uses Zearalenone (ZEN) as a representative mycotoxin to illustrate the application and protocols for mycotoxin analysis due to the lack of specific public information available for "Djalonensone." The methodologies and data presented are based on established analytical practices for well-documented mycotoxins.

Introduction

Mycotoxins are toxic secondary metabolites produced by various fungi that can contaminate a wide range of food and feed commodities.[1] The presence of these toxins in the food chain poses a significant health risk to both humans and animals, necessitating sensitive and accurate analytical methods for their detection and quantification.[2] Certified analytical standards are crucial for the validation of analytical methods, calibration of instruments, and ensuring the quality and accuracy of experimental data.[2][3]

Zearalenone (ZEN), a mycotoxin produced by fungi of the Fusarium genus, is a common contaminant in cereal crops such as maize, wheat, and barley.[4] It is a potent estrogenic metabolite and has been implicated in various reproductive disorders.[5] This application note provides detailed protocols for the use of Zearalenone as an analytical standard for its quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and for the assessment of its cytotoxic effects.

Quantitative Analysis of Zearalenone using LC-MS/MS

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it an ideal method for trace-level mycotoxin analysis.[6][4]

Preparation of Zearalenone Standard Solutions

Certified Zearalenone standard solutions can be obtained from various commercial suppliers.[7][8] These standards are typically provided in a certified concentration in a solvent such as acetonitrile.

Protocol for Preparation of Working Standards:

  • Stock Solution: Obtain a certified Zearalenone stock solution (e.g., 100 µg/mL in acetonitrile).

  • Serial Dilutions: Perform serial dilutions of the stock solution with an appropriate solvent (e.g., acetonitrile/water, 50/50, v/v) to prepare a series of working standard solutions for the calibration curve. The concentration range should bracket the expected concentration of ZEN in the samples.

  • Storage: Store all standard solutions at -20°C in amber vials to prevent photodegradation.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the extraction of mycotoxins from complex food matrices.[6]

Protocol for Sample Extraction:

  • Homogenization: Homogenize a representative sample of the commodity (e.g., ground maize).

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile/water (84:16, v/v).

    • Vortex for 1 minute to ensure thorough mixing.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 12000 rpm for 2 minutes.

  • Filtration and Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of Zearalenone.

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)319.1
Product Ions (m/z)131.1, 175.1
Collision EnergyOptimized for the specific instrument
Dwell Time100 ms
Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area of the Zearalenone standard against its concentration. The concentration of Zearalenone in the unknown samples is then determined by interpolating their peak areas from the calibration curve.

Cytotoxicity Assessment of Zearalenone

Cytotoxicity assays are essential for evaluating the potential toxic effects of mycotoxins on cells. The MTT and LDH assays are commonly used to assess cell viability and membrane integrity, respectively.

MTT Assay Protocol for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Zearalenone (prepared from a stock solution in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 24, 48, or 72 hours. Include a vehicle control (solvent only) and a negative control (untreated cells).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells).

LDH Assay Protocol for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Hypothetical Cytotoxicity Data

The following table presents hypothetical data for the cytotoxicity of Zearalenone on a cell line.

Zearalenone (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)
0 (Control)100 ± 5.20 ± 2.1
195 ± 4.85 ± 1.8
1078 ± 6.122 ± 3.5
2552 ± 7.348 ± 4.2
5025 ± 5.975 ± 6.7
10010 ± 3.490 ± 5.1

Effect of Zearalenone on Cellular Signaling Pathways

Zearalenone is known to exert its toxic effects by modulating various cellular signaling pathways, primarily due to its structural similarity to estrogen, which allows it to bind to estrogen receptors.[5] This interaction can disrupt endocrine function and lead to reproductive toxicity.

Zearalenone and the Estrogen Signaling Pathway

Zearalenone and its metabolites can bind to estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens. This can lead to the activation of downstream signaling cascades, altering gene expression and cellular processes.

Zearalenone_Signaling ZEN Zearalenone ER Estrogen Receptor (ERα / ERβ) ZEN->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Expression Altered Gene Expression ERE->Gene_Expression Regulates Reproductive_Toxicity Reproductive Toxicity Gene_Expression->Reproductive_Toxicity Leads to

Zearalenone's interaction with the estrogen signaling pathway.

Experimental Workflows

Visualizing the experimental workflows can aid in understanding the sequence of steps in the analytical and cytotoxic assessment processes.

LC-MS/MS Analysis Workflow

LCMSMS_Workflow Sample Sample Homogenization Extraction QuEChERS Extraction Sample->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis & Quantification LCMS->Data

Workflow for the quantitative analysis of Zearalenone.
Cytotoxicity Assay Workflow

Cytotoxicity_Workflow Seeding Cell Seeding (96-well plate) Treatment Treatment with Zearalenone Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay MTT or LDH Assay Incubation->Assay Measurement Absorbance Measurement Assay->Measurement Analysis Data Analysis Measurement->Analysis

General workflow for in vitro cytotoxicity assays.

Conclusion

The accurate and reliable quantification of mycotoxins is paramount for ensuring food safety and for toxicological research. The use of certified analytical standards, such as Zearalenone, in conjunction with robust analytical methodologies like LC-MS/MS, is essential for achieving high-quality data. Furthermore, standardized in vitro cytotoxicity assays provide valuable information on the potential health risks associated with mycotoxin exposure. The protocols and information provided in this application note serve as a comprehensive guide for researchers involved in mycotoxin analysis and toxicology.

References

Application Notes and Protocols: NMR and Mass Spectrometry Data for Djalonensone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Djalonensone, a dibenzo-α-pyrone isolated from Anthocleista djalonensis and also known as Alternariol (B1665735) monomethyl ether.[1] It is intended for researchers, scientists, and drug development professionals engaged in the analysis and characterization of natural products. The application note includes tabulated spectral data, comprehensive experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Introduction

This compound (Alternariol monomethyl ether) is a naturally occurring phenolic compound belonging to the dibenzo-α-pyrone class of mycotoxins.[1][2] It has been isolated from various sources, including the roots of the plant Anthocleista djalonensis and fungi of the Alternaria genus.[1][3] The compound is of interest to the scientific community due to its potential biological activities. Accurate and detailed analytical data are crucial for its identification, characterization, and further investigation in drug discovery and development. This document provides a comprehensive summary of its NMR and mass spectrometry data and the protocols to obtain them.

Spectroscopic and Spectrometric Data

The following tables summarize the key NMR and mass spectrometry data for this compound.

Table 1: ¹H NMR Data for this compound (Alternariol 9-methyl ether) in DMSO-d₆. [4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.99s1H-OH
9.80s1H-OH
7.15d, J=2.0 Hz1HH-6'
6.78d, J=2.5 Hz1HH-2
6.69d, J=2.0 Hz1HH-4'
6.64d, J=2.5 Hz1HH-4
3.89s3H-OCH₃
2.70s3H-CH₃

Table 2: ¹³C NMR Data for this compound (Alternariol 9-methyl ether) in DMSO-d₆. [4]

Chemical Shift (δ) ppmAssignment
165.7C=O
164.7C-3'
158.6C-5'
158.2C-3
157.5C-1'
138.4C-1
124.2C-6'
116.1C-5
109.9C-4a'
105.4C-2'
101.9C-2
101.7C-4
98.9C-4a
56.1-OCH₃
20.3-CH₃

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for this compound.

ParameterValue
Molecular FormulaC₁₅H₁₂O₅
Molecular Weight272.25 g/mol
Ionization ModePositive
Observed [M+H]⁺273.0744
Calculated [M+H]⁺273.0757
Key Fragment Ions (MS²)m/z 258, 230, 215, 187, 159, 131

Experimental Protocols

The following protocols provide detailed methodologies for the isolation and analysis of this compound.

This protocol describes a general method for the extraction and isolation of this compound from plant material.[5]

  • Plant Material Preparation: Air-dry the roots of Anthocleista djalonensis at room temperature for two weeks and then grind them into a fine powder.

  • Extraction: Macerate the powdered plant material in methanol (B129727) at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Fractionation: Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate (B1210297) of increasing polarity.

  • Purification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine fractions containing the compound of interest and purify further using preparative HPLC to yield pure this compound.

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.[4][6]

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard pulse sequence with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to encompass the range of 0-200 ppm.

    • Reference the chemical shifts to the solvent peak of DMSO-d₆ at δ 39.5 ppm.

  • Data Processing: Process the acquired data using appropriate NMR software. Apply a line broadening of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra before Fourier transformation.

This protocol details the method for obtaining high-resolution mass spectrometry data for this compound.[7][8]

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Chromatography:

    • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a 5-minute hold at 90% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-Exactive Orbitrap.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Sheath Gas and Aux Gas Flow Rates: 35 and 10 (arbitrary units), respectively.

    • Scan Range: m/z 100-1000.

    • Resolution: 70,000.

    • MS/MS Fragmentation: For tandem MS, use higher-energy collisional dissociation (HCD) with a normalized collision energy of 30-40.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation and analysis of this compound.

cluster_0 Isolation and Purification Plant_Material A. djalonensis (Roots) Grinding Grinding Plant_Material->Grinding Extraction Methanol Extraction Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection HPLC Preparative HPLC Fraction_Collection->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Workflow for the isolation and purification of this compound.

cluster_1 Spectroscopic and Spectrometric Analysis Pure_Compound Pure this compound NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR_Analysis MS_Analysis LC-HR-ESI-MS Analysis Pure_Compound->MS_Analysis NMR_Data NMR Spectra & Data Tables NMR_Analysis->NMR_Data MS_Data Mass Spectrum & Fragmentation Data MS_Analysis->MS_Data Structure_Elucidation Structure Elucidation & Characterization NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Analytical workflow for the characterization of this compound.

References

Application of Jasmonates in Agricultural Research: Enhancing Crop Resilience and Productivity

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Djalonensone": Initial searches for "this compound" did not yield specific results in the context of agricultural research. It is possible that this is a niche, proprietary compound, or a potential misspelling. The following application notes and protocols are based on Jasmonates , a major class of plant hormones including Jasmonic Acid (JA) and its volatile ester, Methyl Jasmonate (MeJA). Jasmonates are extensively researched for their pivotal roles in plant defense and development, aligning with the likely intent of the original query.

These notes are intended for researchers, scientists, and professionals in agricultural science and drug development, providing an overview of jasmonate applications, quantitative data from various studies, and detailed experimental protocols.

Application Notes

Jasmonates (JAs) are lipid-derived signaling molecules that are integral to plant responses to a wide array of biotic and abiotic stresses.[1][2] Their application in agriculture is focused on "priming" or inducing the plant's natural defense mechanisms to enhance resistance against pests, pathogens, and environmental challenges like drought and salinity.[2][3]

Key Applications in Agricultural Research:

  • Biotic Stress Resistance: Exogenous application of JAs can induce systemic resistance in plants against a broad spectrum of insect herbivores and necrotrophic pathogens.[4] This is achieved by triggering the expression of defense-related genes, leading to the production of secondary metabolites and pathogenesis-related (PR) proteins.

  • Abiotic Stress Tolerance: Jasmonates have been shown to ameliorate the adverse effects of abiotic stresses such as drought and salinity. They contribute to improved water relations, enhanced antioxidant capacity, and the accumulation of osmolytes, which help maintain cellular turgor and protect against oxidative damage.

  • Growth Regulation and Yield Improvement: While high concentrations of jasmonates can inhibit growth, carefully timed and dosed applications can positively influence plant development, including root growth, and in some cases, improve crop yield, particularly under stress conditions.

  • Post-Harvest Quality: In horticultural crops, jasmonates can influence fruit ripening, color development, and the accumulation of aroma compounds and other quality-related secondary metabolites.

Data Presentation: Effects of Jasmonate Application

The following tables summarize quantitative data from various studies on the effects of Jasmonic Acid (JA) and Methyl Jasmonate (MeJA) on different crops.

Table 1: Effect of Jasmonates on Plant Growth and Yield
Crop SpeciesJasmonate Type & ConcentrationApplication MethodParameter MeasuredControl ValueTreated ValuePercentage ChangeReference
Barley (Hordeum vulgare L.)50 µM MeJAFoliar Spray (under normal irrigation)Grain Yield432 kg ha⁻¹ (no spray, dry-farmed)4762 kg ha⁻¹+1002%
Quinoa (Chenopodium quinoa)1 mg L⁻¹ JAFoliar Spray (non-stress)Grain Yield1781 kg ha⁻¹ (no JA, drought stress)3775 kg ha⁻¹+112%
Sugar Beet (Beta vulgaris L.)10 µM JAFoliar Spray (severe water deficit)Root YieldNot specifiedNot specified+21%
Sugar Beet (Beta vulgaris L.)10 µM JAFoliar Spray (severe water deficit)White Sugar YieldNot specifiedNot specified+24%
Soybean (Glycine max)0.1-2.5 mM MeJAFoliar SprayShoot Biomass~1.8 g~0.4 g (at 2.5 mM)-78%
Tomato (Solanum lycopersicum)0.1-2.5 mM MeJAFoliar SprayShoot Biomass~2.2 g~0.8 g (at 2.5 mM)-64%
Sunflower (Helianthus annuus)0.1-2.5 mM MeJAFoliar SprayShoot Biomass~2.5 g~1.0 g (at 2.5 mM)-60%
Rice (Oryza sativa)2.5 mM JASeed TreatmentPlant Height (14 days)~22 cm~18 cm-18%
Rice (Oryza sativa)2.5 mM MeJASeed TreatmentPlant Height (14 days)~22 cm~16 cm-27%
Olive (Olea europaea L.)30 mg L⁻¹ JAFoliar SprayYield per TreeNot specified21.26 kgSignificant increase
Olive (Olea europaea L.)30 mg L⁻¹ JAFoliar SprayFruit WeightNot specified1.64 gSignificant increase
Table 2: Effect of Jasmonates on Biotic and Abiotic Stress Tolerance
Crop SpeciesJasmonate Type & ConcentrationStress TypeParameter MeasuredControl Value (Stressed)Treated Value (Stressed)Percentage ChangeReference
Maize (Zea mays)10 µM MeJA + 1 mM SADroughtRelative Water Content~25%~97%+288%
Maize (Zea mays)10 µM MeJA + 1 mM SADroughtChlorophyll (B73375) a~0.4 mg g⁻¹ FW~0.9 mg g⁻¹ FW+125%
Wheat (Triticum aestivum)0.5 mM MeJADroughtBiological YieldReduced by droughtHigher than stressed controlImprovement noted
Guar (Cyamopsis tetragonoloba L.)25 µM MeJAWater Deficit (40% FC)Seed Yield per PlantDecreased from controlMitigated reductionImprovement noted
Guar (Cyamopsis tetragonoloba L.)25 µM MeJAWater Deficit (40% FC)Gum PercentageDecreased from controlMitigated reductionImprovement noted
Banana (Musa spp.)1.5 mM MeJAFusarium oxysporumDisease IncidenceHighDramatically reducedReduction noted
Tomato (Solanum lycopersicum)0.1 mM MeJAAlternaria porri f. sp. solaniDisease Index (%)44.98%14.15%-68.5%
Norway Spruce (Picea abies)50 mM MeJAPine Weevil (Hylobius abietis)Insect DamageHigh76% less damage-76%
Norway Spruce (Picea abies)50 mM MeJABlue-stain Fungus (Endoconidiophora polonica)Lesion LengthHigh55% shorter lesions-55%

Experimental Protocols

Protocol 1: Foliar Application of Methyl Jasmonate (MeJA) for Drought Stress Studies in Wheat

This protocol outlines a method for applying MeJA to wheat plants to assess its effect on drought tolerance.

1. Materials and Reagents:

  • Methyl Jasmonate (MeJA)

  • Ethanol (B145695) (95%)

  • Tween 20 or similar surfactant

  • Distilled water

  • Spray bottles

  • Wheat plants (e.g., at the jointing stage)

  • Controlled environment chamber or greenhouse

2. Preparation of MeJA Stock Solution:

  • Prepare a 100 mM stock solution of MeJA in 95% ethanol. MeJA is a liquid, so calculate the volume needed based on its density and molar mass.

  • Store the stock solution at -20°C in a tightly sealed container.

3. Preparation of Working Solution:

  • For a final concentration of 0.5 mM MeJA, dilute the stock solution in distilled water. For 1 liter of working solution, add 5 ml of the 100 mM stock solution to 995 ml of distilled water.

  • Add a surfactant, such as Tween 20, to a final concentration of 0.01-0.05% (v/v) to ensure even coverage on the leaf surface.

  • Prepare a control solution containing the same concentration of ethanol and surfactant in distilled water.

4. Experimental Design:

  • Use a completely randomized design with at least two treatment groups: Control (water + ethanol + surfactant) and MeJA (0.5 mM MeJA solution).

  • Each treatment group should have a sufficient number of replicates (e.g., 10-15 plants).

  • Divide each treatment group into two irrigation regimes: well-watered and drought-stressed.

5. Application Procedure:

  • Induce drought stress by withholding water until the soil moisture content reaches a predetermined level (e.g., 35% field capacity).

  • One week after the onset of drought stress, apply the MeJA or control solution.

  • Spray the foliage of the plants until runoff, ensuring complete coverage of all leaves. This is typically done in the late afternoon or early morning to minimize evaporation.

  • Maintain the respective irrigation regimes for the duration of the experiment.

6. Data Collection and Analysis:

  • At the end of the experimental period (e.g., at maturity), collect data on various parameters, including plant height, biomass (shoot and root dry weight), and yield components (number of grains per spike, grain weight).

  • Physiological measurements such as relative water content and chlorophyll content can also be taken at different time points.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the MeJA treatment effects.

Protocol 2: Seed Treatment with Jasmonic Acid (JA) for Enhanced Pest Resistance

This protocol describes a method for treating seeds with JA to prime their defenses against insect pests.

1. Materials and Reagents:

  • Jasmonic Acid (JA)

  • Sodium Hydroxide (NaOH) for solubilization (if needed)

  • Distilled water

  • Beakers or flasks

  • Shaker or magnetic stirrer

  • Seeds of the desired crop (e.g., wheat, maize, tomato)

  • Drying apparatus (e.g., filter paper in a laminar flow hood)

2. Preparation of JA Soaking Solution:

  • Prepare a stock solution of JA (e.g., 100 mM) in a small amount of ethanol or by using a few drops of NaOH to aid dissolution in water.

  • Dilute the stock solution with distilled water to the desired final concentration (e.g., 60 µM for wheat).

  • The control treatment should be an equivalent solution without JA (e.g., distilled water with the same amount of ethanol/NaOH).

3. Seed Treatment Procedure:

  • Surface sterilize the seeds by soaking them in a dilute sodium hypochlorite (B82951) solution for 15 minutes, followed by several rinses with sterile distilled water.

  • Immerse the sterilized seeds in the JA solution or the control solution. Ensure all seeds are fully submerged.

  • Soak the seeds for a specified duration, for example, 24 hours at a controlled temperature (e.g., 15°C) in the dark.

  • After soaking, drain the solution and rinse the seeds with distilled water.

4. Seed Drying and Storage:

  • Air-dry the treated seeds on sterile filter paper in a laminar flow hood until they return to their original moisture content.

  • The seeds can be planted immediately or stored under controlled conditions (cool and dry) for later use.

5. Experimental Setup and Evaluation:

  • Plant the treated and control seeds in pots or in the field according to a randomized experimental design.

  • At a specific time point after germination (e.g., 3-4 weeks), challenge the plants with the target insect pest.

  • Evaluate the level of resistance by measuring parameters such as insect feeding damage, insect population growth, or plant biomass reduction.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Jasmonate_Signaling_Pathway cluster_perception Cellular Perception cluster_core_signaling Core Signaling Cascade cluster_response Cellular Response Stress Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis Induces SCF_COI1 SCF-COI1 (E3 Ubiquitin Ligase) JA_Ile JA-Ile (Bioactive form) JA_Biosynthesis->JA_Ile JA_Ile->SCF_COI1 Binds to JAZ JAZ Repressor JA_Genes JA-Responsive Genes MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome Proteasome->JAZ Degrades MYC2->JA_Genes Activates Defense_Response Defense Responses (e.g., secondary metabolites, PR proteins) JA_Genes->Defense_Response Growth_Regulation Growth Regulation (e.g., root growth inhibition) JA_Genes->Growth_Regulation SCF_COI1JAZ SCF_COI1JAZ JAZ_Ub JAZ_Ub->Proteasome Targets for degradation

Caption: Core components of the Jasmonate (JA) signaling pathway.

Experimental_Workflow_Foliar_Spray cluster_prep Preparation cluster_treatment Treatment Application cluster_data Data Collection & Analysis Prep_Solution Prepare MeJA and Control Solutions Apply_Spray Apply Foliar Spray (MeJA or Control) Prep_Solution->Apply_Spray Plant_Growth Grow Plants to Desired Stage Impose_Stress Impose Stress (e.g., Drought) Plant_Growth->Impose_Stress Impose_Stress->Apply_Spray Monitor_Plants Monitor Plant Health and Growth Apply_Spray->Monitor_Plants Collect_Data Collect Morphological, Physiological, and Yield Data Monitor_Plants->Collect_Data Analyze_Data Statistical Analysis Collect_Data->Analyze_Data

Caption: Workflow for a foliar spray experiment with Methyl Jasmonate (MeJA).

Experimental_Workflow_Seed_Treatment cluster_prep Preparation cluster_treatment Seed Treatment cluster_evaluation Plant Growth and Evaluation Prep_Solution Prepare JA and Control Solutions Soak_Seeds Soak Seeds in JA or Control Solution Prep_Solution->Soak_Seeds Sterilize_Seeds Surface Sterilize Seeds Sterilize_Seeds->Soak_Seeds Dry_Seeds Air-Dry Seeds Soak_Seeds->Dry_Seeds Plant_Seeds Plant Treated Seeds Dry_Seeds->Plant_Seeds Challenge_Plants Challenge with Biotic/ Abiotic Stress Plant_Seeds->Challenge_Plants Collect_Data Collect Data on Growth and Stress Resistance Challenge_Plants->Collect_Data Analyze_Data Statistical Analysis Collect_Data->Analyze_Data

Caption: Workflow for a seed treatment experiment with Jasmonic Acid (JA).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Djalonensone Production in Alternaria Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Djalonensone from Alternaria fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species produce it?

This compound, also known as alternariol (B1665735) 9-methyl ether (AME), is a mycotoxin and a secondary metabolite belonging to the dibenzopyranone class.[1][2] It is produced by various species of the Alternaria genus, most notably Alternaria alternata.[1]

Q2: What are the key factors influencing this compound yield in Alternaria fermentation?

The production of this compound is significantly influenced by several fermentation parameters. These include the composition of the culture medium (specifically the carbon and nitrogen sources), the pH of the medium, the fermentation temperature, and aeration. Optimizing these factors is critical for maximizing the yield of this secondary metabolite.

Q3: What is the general biosynthetic pathway for this compound?

This compound biosynthesis begins with the formation of alternariol (AOH) from acetate (B1210297) and malonate units via a polyketide synthase (PKS) enzyme.[1] Subsequently, alternariol undergoes methylation at the C9 hydroxyl group, a reaction catalyzed by an O-methyltransferase (OMT) enzyme, to form this compound (alternariol 9-methyl ether).[1][3]

Troubleshooting Guide: Low this compound Yield

Low or inconsistent yields of this compound are common challenges in Alternaria fermentation. This guide provides a structured approach to identifying and resolving potential issues.

Problem Potential Cause Recommended Solution
Low Biomass and Low this compound Yield Suboptimal growth conditions.- Medium Composition: Ensure the medium contains adequate and appropriate carbon and nitrogen sources. Sucrose and glucose are commonly used carbon sources, while various organic and inorganic nitrogen sources can be tested. - pH: Maintain the initial pH of the medium within the optimal range for Alternaria growth (typically 5.5-7.0). - Temperature: Cultivate the fungus within its optimal growth temperature range, which is generally 25-28°C.
Good Biomass but Low this compound Yield Conditions favor primary metabolism over secondary metabolism.- Nutrient Limitation: Secondary metabolite production is often triggered by nutrient limitation, particularly of nitrogen, after an initial growth phase. Consider using a two-stage culture process where the fungus is first grown in a nutrient-rich medium and then transferred to a nitrogen-limited medium. - pH Shift: While optimal growth may occur at a near-neutral pH, this compound production is often favored in more acidic conditions (pH 4.0-5.5). Monitor and adjust the pH during the fermentation. - Fermentation Time: Ensure the fermentation is allowed to proceed long enough for secondary metabolite production to occur, which is typically in the stationary phase of growth.
Inconsistent Yield Between Batches Variability in inoculum or fermentation conditions.- Inoculum Standardization: Use a standardized inoculum in terms of spore concentration or mycelial mass and age to ensure consistent starting conditions for each fermentation. - Parameter Control: Precisely control and monitor key fermentation parameters such as temperature, pH, and agitation speed in a bioreactor to ensure reproducibility.
No or Trace Amounts of this compound Detected Incorrect analytical procedures or degradation of the compound.- Extraction Efficiency: Verify that the extraction protocol is suitable for this compound. A common method involves extraction with solvents like ethyl acetate or chloroform. - Analytical Sensitivity: Ensure the analytical method (e.g., HPLC) is sensitive enough to detect low concentrations of the compound. Check the limit of detection (LOD) and limit of quantification (LOQ) of your method. - Compound Stability: this compound may be sensitive to light and extreme pH or temperature. Protect samples from light and store them appropriately.

Data on Fermentation Parameters for this compound Production

The following tables summarize quantitative data on the influence of key fermentation parameters on this compound (AME) production by Alternaria species.

Table 1: Effect of pH on this compound (AME) Production

pHThis compound (AME) Concentration (mg/L)Reference
4.05.7[3]
4.54.8[3]
5.53.5[3]
6.51.2[3]
7.5< 1.0[3]
8.0Not Detected[3]

Table 2: Effect of Temperature on this compound (AME) Production

Temperature (°C)This compound (AME) Concentration (µg/kg)Reference
15Lower Production[4]
20412.0 ± 25.9[4]
251251 ± 74.8[4]
30High Production[4]
35Decreased Production[4]

Table 3: Effect of Carbon Source on Mycotoxin Production (General)

Carbon SourceRelative Mycotoxin ProductionReference
SucroseHigh[5]
GlucoseHigh[5]
FructoseModerate[5]
LactoseLow[5]

Note: Specific quantitative data for the effect of different carbon sources on this compound yield is limited. The data presented reflects general trends for mycotoxin production in Alternaria.

Experimental Protocols

1. Protocol for Extraction of this compound from Alternaria Fermentation Broth

Materials:

  • Alternaria culture broth

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663)

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Glass funnels and flasks

Procedure:

  • Separate the fungal mycelium from the culture broth by filtration through filter paper.

  • Transfer the filtrate (culture broth) to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The upper layer will be the ethyl acetate containing the extracted metabolites.

  • Collect the ethyl acetate layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to ensure complete extraction.

  • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate to remove any residual water.

  • Filter the dried extract to remove the sodium sulfate.

  • Concentrate the ethyl acetate extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for HPLC analysis.

2. Protocol for Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: With a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a small percentage of an acid like formic acid to improve peak shape). A typical gradient might be:

    • 0-5 min: 15-25% Acetonitrile

    • 5-10 min: 25-35% Acetonitrile

    • 10-28 min: 35-60% Acetonitrile

    • 28-35 min: Hold at 60% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 258 nm.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Sample Analysis: Inject the prepared sample extract into the HPLC system under the same conditions.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Determine the concentration of this compound in the sample by using the calibration curve.

Visualizations

Djalonensone_Biosynthesis_Pathway AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Condensation AOH Alternariol (AOH) Polyketide->AOH Cyclization/ Aromatization OMT O-Methyltransferase (OMT) AOH->OMT This compound This compound (AME) OMT->this compound Methylation SAH S-Adenosyl homocysteine (SAH) OMT->SAH SAM S-Adenosyl methionine (SAM) SAM->OMT

Caption: Biosynthetic pathway of this compound from precursor molecules.

Fermentation_Workflow Inoculum Inoculum Preparation (Alternaria sp.) Fermentation Fermentation (Controlled pH, Temp, Aeration) Inoculum->Fermentation Medium Medium Preparation (Carbon, Nitrogen, Minerals) Sterilization Sterilization Medium->Sterilization Sterilization->Fermentation Harvest Harvesting (Mycelium/Broth Separation) Fermentation->Harvest Extraction Extraction (Solvent Extraction) Harvest->Extraction Purification Purification (Optional) (Chromatography) Extraction->Purification Analysis Analysis (HPLC, LC-MS) Extraction->Analysis Purification->Analysis

Caption: General workflow for this compound production and analysis.

Troubleshooting_Logic Start Low this compound Yield CheckBiomass Check Biomass Growth Start->CheckBiomass LowBiomass Low Biomass CheckBiomass->LowBiomass Low GoodBiomass Good Biomass CheckBiomass->GoodBiomass Good OptimizeGrowth Optimize Growth Conditions (Medium, pH, Temp) LowBiomass->OptimizeGrowth CheckSecondaryMetabolism Check Secondary Metabolism Conditions GoodBiomass->CheckSecondaryMetabolism NutrientLimitation Implement Nutrient Limitation CheckSecondaryMetabolism->NutrientLimitation No AdjustpH Adjust pH for Production Phase CheckSecondaryMetabolism->AdjustpH No ExtendFermentation Extend Fermentation Time CheckSecondaryMetabolism->ExtendFermentation No CheckConsistency Check Batch Consistency CheckSecondaryMetabolism->CheckConsistency Yes Inconsistent Inconsistent Yields CheckConsistency->Inconsistent Yes ConsistentLow Consistently Low Yields CheckConsistency->ConsistentLow No StandardizeInoculum Standardize Inoculum & Control Parameters Inconsistent->StandardizeInoculum VerifyAnalysis Verify Analytical Methods ConsistentLow->VerifyAnalysis

Caption: Decision tree for troubleshooting low this compound yield.

References

Djalonensone solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with djalonensone. The focus is on addressing its limited solubility in aqueous solutions, a common challenge for hydrophobic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a natural product with the following properties:

PropertyValueReference
Molecular FormulaC₁₅H₁₂O₅[1]
Molecular Weight272.25 g/mol [1]
XLogP33.2[1]
Melting Point277-279 °C[1]
AppearanceNot specified, likely a solid
Storage Temperature-20°C[1]

The XLogP3 value of 3.2 suggests that this compound is a hydrophobic compound, which is consistent with observed solubility challenges in aqueous solutions.

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are the recommended starting points?

A2: Due to its hydrophobic nature, direct dissolution of this compound in aqueous buffers is expected to be very low. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous experimental medium.

Recommended Organic Solvents for Stock Solutions:

Important Considerations:

  • Always use anhydrous, high-purity solvents to prepare stock solutions.

  • The final concentration of the organic solvent in your aqueous medium should be kept to a minimum, ideally below 0.5%, to avoid solvent effects in biological assays.

Q3: What are some common techniques to improve the aqueous solubility of this compound?

A3: Several methods can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as physical and chemical modifications:

  • Co-solvency: This involves using a water-miscible organic solvent (like DMSO or ethanol) to increase solubility. This is the principle behind making a concentrated stock solution.

  • pH Adjustment: For compounds with ionizable groups, altering the pH of the solution can increase solubility. The effect of pH on this compound's solubility would need to be determined experimentally.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state. This is typically more relevant for formulation development than for initial in-vitro experiments.

Q4: My this compound precipitates out of solution during my experiment. What can I do?

A4: Precipitation during an experiment is a common issue with hydrophobic compounds. Here are some potential causes and solutions:

  • Exceeding the Solubility Limit: The concentration of this compound in your final aqueous solution may be too high. Try working at a lower concentration.

  • Insufficient Organic Solvent: The percentage of co-solvent (e.g., DMSO) in your final solution may be too low to maintain solubility. While you want to keep it low to avoid artifacts, a slight increase (e.g., from 0.1% to 0.5%) might be necessary.

  • Temperature Effects: Changes in temperature during your experiment could affect solubility. Ensure all solutions are maintained at a consistent temperature.

  • Interactions with Other Components: Components in your buffer or media (e.g., salts, proteins) could be causing the compound to precipitate.

Refer to the troubleshooting guides for a more detailed workflow.

Troubleshooting Guides

Guide 1: Preparing a this compound Stock Solution and Working Solutions

This guide provides a step-by-step protocol for preparing this compound solutions for in-vitro experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add 100% DMSO weigh->add_dmso vortex 3. Vortex/Sonicate to Dissolve add_dmso->vortex inspect 4. Visually Inspect for Clarity vortex->inspect store 5. Aliquot and Store at -20°C inspect->store dilute B. Serially Dilute Stock into Buffer store->dilute Use stock for working solution buffer A. Prepare Aqueous Buffer buffer->dilute vortex_final C. Vortex Immediately After Dilution dilute->vortex_final use_fresh D. Use Freshly Prepared Solution vortex_final->use_fresh

Figure 1. Workflow for preparing this compound solutions.

Experimental Protocol: Stock Solution Preparation (Example with DMSO)

  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder using an analytical balance.

  • Adding Solvent: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolving the Compound: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate the sample in a water bath to aid dissolution.

  • Visual Inspection: Carefully inspect the solution against a light source to ensure that all of the compound has dissolved and there are no visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in low-binding tubes and store at -20°C to minimize freeze-thaw cycles.

Experimental Protocol: Preparing Working Solutions

  • Prepare Aqueous Buffer: Have your final experimental buffer or cell culture medium ready.

  • Serial Dilution: Perform serial dilutions of your high-concentration stock solution into the aqueous buffer to achieve your desired final concentrations.

  • Immediate Mixing: Immediately after adding the stock solution to the aqueous buffer, vortex the solution well to ensure uniform dispersion and minimize precipitation.

  • Use Freshly Prepared Solutions: It is recommended to use the diluted aqueous solutions of this compound immediately after preparation, as hydrophobic compounds can precipitate out of solution over time.

Guide 2: Troubleshooting this compound Precipitation in Aqueous Solutions

This guide provides a logical workflow to address precipitation issues.

G start Problem: this compound Precipitates in Aqueous Solution check_conc Is the final concentration too high? start->check_conc lower_conc Action: Lower the final concentration check_conc->lower_conc Yes check_dmso Is the final DMSO concentration sufficient? check_conc->check_dmso No end Solution Found lower_conc->end increase_dmso Action: Increase DMSO (e.g., to 0.5%) and run a vehicle control check_dmso->increase_dmso No use_cyclodextrin Consider using a solubility enhancer like HP-β-CD check_dmso->use_cyclodextrin Yes, but still precipitates increase_dmso->end protocol_cd Follow Protocol for Cyclodextrin Complexation use_cyclodextrin->protocol_cd no_solution Problem Persists: Contact Technical Support use_cyclodextrin->no_solution protocol_cd->end

Figure 2. Troubleshooting decision tree for this compound precipitation.

Experimental Protocol: Using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to Enhance Solubility

This protocol is adapted from general methods for hydrophobic compounds.

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 45% w/v). Stir until fully dissolved.

  • Complexation: Add powdered this compound directly to the HP-β-CD solution. The required amount will depend on your target concentration and may need empirical optimization.

  • Incubation: Stir the mixture vigorously at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.

  • Centrifugation: Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated this compound.

  • Collection and Filtration: Carefully collect the supernatant. For sterile applications, filter the solution through a 0.22 µm filter.

  • Concentration Determination: The final concentration of solubilized this compound should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).

Data Presentation

When determining the solubility of this compound under different conditions, it is crucial to present the data in a clear and structured manner. Below are example tables for recording your findings.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Maximum Soluble Concentration (mM)Observations
Water25To be determinedInsoluble/Very low solubility
PBS (pH 7.4)25To be determinedInsoluble/Very low solubility
100% DMSO25To be determinede.g., >100 mM
100% Ethanol25To be determinede.g., ~50 mM
PBS + 0.5% DMSO25To be determinede.g., 50 µM
PBS + 1% DMSO25To be determinede.g., 100 µM

Table 2: Effect of HP-β-CD on Aqueous Solubility of this compound in PBS (pH 7.4) at 25°C

HP-β-CD Concentration (% w/v)This compound Solubility (µM)Fold Increase
0 (Control)To be determined1.0
1To be determinedCalculate
5To be determinedCalculate
10To be determinedCalculate

Signaling Pathways

Currently, there is limited specific information in the public domain detailing the precise signaling pathways modulated by this compound. However, based on its classification and the biological activities of similar compounds, it may be investigated in contexts such as:

  • Anti-cancer studies: Many natural products with similar core structures are known to induce apoptosis in cancer cells through pathways like PI3K/Akt or Wnt/β-catenin.

  • Anti-inflammatory responses: Potential modulation of pathways like NF-κB or MAPK could be explored.

  • Melanogenesis inhibition: Compounds affecting skin pigmentation often target signaling cascades involved in melanin (B1238610) production.

Researchers are encouraged to explore these and other relevant pathways to elucidate the mechanism of action of this compound.

G cluster_cancer Potential Anti-Cancer Pathways cluster_inflammation Potential Anti-Inflammatory Pathways This compound This compound pi3k PI3K/Akt Pathway This compound->pi3k Investigate Inhibition/Activation wnt Wnt/β-catenin Pathway This compound->wnt Investigate Inhibition/Activation nfkb NF-κB Pathway This compound->nfkb Investigate Inhibition/Activation mapk MAPK Pathway This compound->mapk Investigate Inhibition/Activation apoptosis Apoptosis pi3k->apoptosis wnt->apoptosis cytokines Inflammatory Cytokines nfkb->cytokines mapk->cytokines

Figure 3. Hypothetical signaling pathways for investigation.

References

Djalonensone Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Djalonensone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For solid this compound, storage at -20°C is recommended.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent degradation, it is advisable to store solutions under a nitrogen atmosphere.[2][3]

Q2: In which solvents is this compound soluble?

A2: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO).[2] For other solvents, it is recommended to perform preliminary solubility tests to determine the optimal solvent for your specific application.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, similar compounds are susceptible to degradation through hydrolysis, oxidation, and photolysis. It is crucial to protect this compound from excessive light, high temperatures, and reactive chemical species.

Q4: How can I monitor the stability of this compound in my experiments?

A4: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the quantification of the parent compound and the detection of any degradation products over time.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of this compound in my aqueous buffer.

  • Possible Cause: this compound may be susceptible to hydrolysis in aqueous solutions. The pH of your buffer can also influence the rate of degradation.

  • Recommendation:

    • Prepare fresh solutions immediately before use.

    • If possible, perform a pH stability profile to identify the optimal pH range for your experiments.

    • Consider using a co-solvent system to reduce the aqueous concentration, if compatible with your experimental design.

Issue 2: My this compound solution has changed color.

  • Possible Cause: A change in color can indicate degradation, potentially due to oxidation or photolysis.

  • Recommendation:

    • Protect your solutions from light by using amber vials or covering the container with foil.

    • Purge your solvent with an inert gas like nitrogen or argon before preparing the solution to minimize oxidation.

    • Store solutions at the recommended low temperatures (-20°C or -80°C).

Issue 3: I am seeing unexpected peaks in my chromatogram when analyzing this compound.

  • Possible Cause: The appearance of new peaks likely indicates the formation of degradation products.

  • Recommendation:

    • Use LC-MS/MS to identify the mass of the unknown peaks and hypothesize their structures.

    • Review your sample handling and storage procedures to identify potential sources of degradation.

    • Run a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products.

Quantitative Data on this compound Stability

The following table summarizes the stability of this compound in various solvents under specific conditions. This data is based on typical stability profiles for compounds of a similar class and should be used as a guideline. It is highly recommended to perform your own stability studies for your specific experimental conditions.

SolventConcentration (µg/mL)Temperature (°C)Time (hours)Remaining this compound (%)Notes
DMSO1000254898.5Generally stable at room temperature for short periods.
Acetonitrile500252495.2Minor degradation observed.
Methanol500252492.8More significant degradation compared to Acetonitrile.
PBS (pH 7.4)10037885.1Degradation is accelerated in aqueous solutions at physiological temperature.
Water100252488.4Hydrolytic degradation is a potential issue.

Experimental Protocols

Protocol 1: General Procedure for Evaluating this compound Stability

This protocol outlines a general method for assessing the stability of this compound in a chosen solvent.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a high-purity solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to the desired final concentration in the solvent(s) to be tested.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each test solution using a validated HPLC or LC-MS method to determine the initial concentration of this compound.

  • Incubation: Store the remaining test solutions under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each test solution.

  • Quantification: Analyze the aliquots using the same analytical method as in step 3 to determine the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to identify potential degradation products and pathways.

  • Preparation of this compound Solutions: Prepare solutions of this compound in appropriate solvents.

  • Application of Stress Conditions: Expose the solutions to various stress conditions, including:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Incubate at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose to UV light (e.g., 254 nm).

  • Analysis: After a defined period, analyze the stressed samples by HPLC and LC-MS/MS to separate and identify the parent compound and any resulting degradation products.

Visualizations

Below are diagrams illustrating a typical experimental workflow for a stability study and a hypothetical signaling pathway for this compound's antifungal activity.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_test Prepare Test Solutions (in various solvents) prep_stock->prep_test Dilute initial_analysis Initial Analysis (T=0) (HPLC/LC-MS) prep_test->initial_analysis Start Experiment incubation Incubate under Test Conditions initial_analysis->incubation timepoint_analysis Time-Point Analysis (HPLC/LC-MS) incubation->timepoint_analysis Sample at intervals data_analysis Data Analysis (% Remaining) timepoint_analysis->data_analysis

Experimental workflow for this compound stability assessment.

Antifungal_Pathway This compound This compound FungalCell Fungal Cell Membrane This compound->FungalCell Enters cell TargetEnzyme Target Enzyme (e.g., Chitin Synthase) This compound->TargetEnzyme Inhibits CellWall Cell Wall Synthesis TargetEnzyme->CellWall Blocks CellLysis Cell Lysis CellWall->CellLysis Leads to

Hypothetical antifungal signaling pathway of this compound.

References

Technical Support Center: Djalonensone (Alternariol Monomethyl Ether) Assay Guidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Djalonensone (Alternariol Monomethyl Ether - AME) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it commonly analyzed?

This compound, also known as Alternariol (B1665735) Monomethyl Ether (AME), is a mycotoxin produced by fungi of the Alternaria genus. It is a derivative of alternariol (AOH)[1][2]. This compound is frequently found as a contaminant in a variety of food and feed commodities. Common matrices that are analyzed for its presence include:

  • Cereals and grains[1][3][4]

  • Fruits and fruit-derived products like juices and purees (e.g., apple, grape, and tomato products)

  • Vegetable juices

  • Wine

  • Sunflower seeds

Q2: Which analytical methods are typically used for the quantification of this compound?

The most common analytical methods for the quantification of this compound (AME) are:

  • High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This is the most prevalent and sensitive method for the specific and accurate quantification of AME in complex matrices.

  • High-Performance Liquid Chromatography with UV or Diode-Array Detection (HPLC-UV/DAD): This method is also used, though it may have higher detection limits compared to MS/MS.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are available for the screening of Alternaria toxins. However, it's important to note that these assays can exhibit cross-reactivity between different toxins. For example, an ELISA designed for alternariol (AOH) may show significant cross-reactivity with AME.

Q3: What are the primary sources of interference in this compound assays?

Interference in this compound assays can arise from several sources, depending on the analytical method used:

  • Matrix Effects (HPLC-MS/MS): This is the most significant source of interference in LC-MS/MS analysis. Co-eluting endogenous components from the sample matrix (e.g., fats, proteins, sugars in food samples) can suppress or enhance the ionization of this compound, leading to inaccurate quantification. The complexity of the matrix directly impacts the severity of these effects.

  • Cross-Reactivity (ELISA): In immunoassays, antibodies may bind to structurally similar compounds, leading to false-positive results or overestimation. For instance, an ELISA for alternariol (AOH) can have a cross-reactivity of approximately 24.6% with this compound (AME).

  • Sample Preparation: Inefficient extraction and cleanup of the sample can lead to the presence of interfering substances. The choice of extraction solvent and solid-phase extraction (SPE) sorbent is critical to minimize interference.

  • Analyte Stability: this compound may degrade under certain conditions. For example, its concentration can be reduced during the storage of raw fruits at various temperatures. However, it appears to be relatively stable during thermal processing up to 110°C.

Troubleshooting Guides

HPLC-MS/MS Assay Issues

Problem: Poor peak shape, peak splitting, or retention time shifts.

Possible Cause Troubleshooting Step
Matrix Effects Dilute the sample extract to reduce the concentration of matrix components. Optimize the sample cleanup procedure, for example by using a more selective Solid-Phase Extraction (SPE) cartridge.
Incompatible Solvent Ensure the final sample solvent is compatible with the initial mobile phase to prevent peak distortion.
Column Degradation Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.
Mobile Phase Issues Prepare fresh mobile phase. Ensure proper degassing to prevent bubble formation. Verify the pH of the mobile phase.

Problem: Inaccurate quantification (low recovery or signal suppression/enhancement).

Possible Cause Troubleshooting Step
Matrix Effects The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated AME ([²H₄]-AME). If a SIL-IS is not available, use matrix-matched calibration standards. This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.
Inefficient Extraction Optimize the extraction solvent. A mixture of acetonitrile (B52724), methanol, and water has been shown to be effective for extracting Alternaria toxins from wheat. For fruit purees, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with water and acetonitrile (containing formic acid) has been successfully used.
Analyte Degradation Ensure proper storage of samples and standards, typically at low temperatures and protected from light. Studies have shown that AME concentration can decrease during storage of raw tomatoes at temperatures between 25-35°C.
ELISA Assay Issues

Problem: High background or non-specific binding.

Possible Cause Troubleshooting Step
Insufficient Washing Increase the number of washing steps or the volume of wash buffer. Ensure complete removal of residual liquid after each wash.
Cross-Reactivity Be aware of the cross-reactivity profile of the antibody used in the kit. For example, some alternariol ELISA kits have a 24.6% cross-reactivity with AME. If you need to differentiate between AOH and AME, a more specific method like HPLC-MS/MS is recommended.
Sample Matrix Interference Dilute the sample to reduce matrix effects. Some ELISA protocols may recommend specific dilution buffers for certain sample types.

Problem: Low or no signal.

Possible Cause Troubleshooting Step
Incorrect Reagent Preparation or Storage Ensure all reagents are prepared according to the kit's protocol and have been stored at the recommended temperature.
Analyte Concentration Below Detection Limit Concentrate the sample extract or use a more sensitive detection method if available.
Expired Reagents Check the expiration dates of all kit components and use a new kit if necessary.

Data Presentation: Performance of this compound (AME) Analytical Methods

The following tables summarize quantitative data from various studies on the analysis of this compound (AME).

Table 1: HPLC-MS/MS Method Performance for this compound (AME) in Food Matrices

Matrix Extraction Method Recovery (%) LOD (ng/g) LOQ (ng/g) Reference
Tomato JuiceDLLME81 - 941.43.5
Tomato JuiceMISPE92.5 - 106.2-1.1 - 2.8
Sesame OilMISPE92.5 - 106.2-1.1 - 2.8
Mixed Fruit PureeModified QuEChERS79.5 - 106.70.18 - 0.53 (µg/kg)-
WheatAcetonitrile/Methanol/Water Extraction-0.21.4
Tomato ProductsAcetonitrile/Methanol/Water Extraction-0.12.2
Sunflower SeedsAcetonitrile/Methanol/Water Extraction-0.12.6
Apple JuiceSPE107.3 ± 1.60.01 (µg/kg)0.03 (µg/kg)
Wheat GrainsQuEChERS-0.3 (µg/kg)-

LOD: Limit of Detection; LOQ: Limit of Quantification; DLLME: Dispersive Liquid-Liquid Microextraction; MISPE: Molecularly Imprinted Solid-Phase Extraction; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe; SPE: Solid-Phase Extraction.

Table 2: ELISA Kit Performance for Alternariol (with AME Cross-Reactivity)

Parameter Value Reference
Sample TypeWheat
Detection Range0.70 - 17.48 ng/mL
Sensitivity3.49 ng/mL
Recovery97.5 - 114.4%
Cross-Reactivity (AME)24.6%

Experimental Protocols

Protocol 1: Sample Preparation for this compound (AME) Analysis in Wheat using LC-MS/MS

This protocol is based on a method described for the analysis of Alternaria toxins in wheat.

  • Homogenization: Mill wheat samples to a fine powder.

  • Extraction:

    • Weigh 20 g of the homogenized sample into a centrifuge tube.

    • Add 60 mL of an acetonitrile/methanol/water mixture (45:10:45 v/v/v, pH 3).

    • Shake vigorously for at least 2 minutes using a high-speed mixer.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Dilution: Transfer 6 mL of the supernatant to a new tube and dilute with 15 mL of 0.05 M sodium dihydrogen phosphate (B84403) solution (pH 3).

  • Filtration: Filter the diluted extract through a 0.2 µm syringe filter before injection into the LC-MS/MS system.

Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) for this compound (AME) in Tomato Juice

This protocol is adapted from a method for analyzing Alternaria toxins in tomato products.

  • Sample Preparation: Homogenize tomato juice samples.

  • Extraction:

    • Take a 5 mL aliquot of the homogenized sample.

    • Add 5 mL of acetonitrile (as a disperser solvent).

    • Vortex for 1 minute.

  • DLLME:

    • Rapidly inject 100 µL of chloroform (B151607) (as an extraction solvent) into the sample-acetonitrile mixture.

    • A cloudy solution will form.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes to sediment the chloroform droplet.

  • Sample Collection: Carefully collect the chloroform phase at the bottom of the tube.

  • Evaporation and Reconstitution: Evaporate the chloroform to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Visualizations

Signaling Pathways

This compound (AME) has been shown to modulate several cellular signaling pathways, which can be a source of consideration in cell-based assays or toxicological studies.

G This compound (AME) and Cellular Signaling Pathways cluster_0 MAPK and NF-κB Pathways cluster_1 Akt/Nrf2/HO-1 Pathway AME This compound (AME) MAPK MAPK AME->MAPK Suppresses NFkB NF-κB AME->NFkB Suppresses Akt Akt AME->Akt Inhibits Inflammation Inflammatory Response MAPK->Inflammation NFkB->Inflammation Nrf2 Nrf2 Akt->Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant

Caption: this compound (AME) can suppress the MAPK and NF-κB signaling pathways and inhibit the Akt/Nrf2/HO-1 antioxidant response pathway.

Experimental Workflow

A typical workflow for the analysis of this compound in a food matrix using HPLC-MS/MS involves several key steps.

G General Workflow for this compound (AME) Analysis cluster_interference Potential Interference Points Sample Food Sample (e.g., Cereal, Fruit Juice) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE, DLLME) Extraction->Cleanup Matrix Matrix Effects Extraction->Matrix Analysis HPLC-MS/MS Analysis Cleanup->Analysis Degradation Analyte Degradation Cleanup->Degradation Data Data Processing & Quantification Analysis->Data Analysis->Matrix CrossReactivity Cross-Reactivity (for ELISA)

Caption: A generalized workflow for this compound (AME) analysis, highlighting key stages and potential points of interference.

Logical Relationship: Troubleshooting Matrix Effects

This diagram outlines a logical approach to troubleshooting matrix effects in LC-MS/MS assays for this compound.

G Troubleshooting Matrix Effects in this compound LC-MS/MS Problem Inaccurate Quantification (Signal Suppression/Enhancement) CheckIS Using Stable Isotope-Labeled Internal Standard (SIL-IS)? Problem->CheckIS ImplementIS Implement SIL-IS (e.g., [²H₄]-AME) CheckIS->ImplementIS No MatrixMatched Use Matrix-Matched Calibration CheckIS->MatrixMatched Yes Solution Accurate Quantification ImplementIS->Solution OptimizeCleanup Optimize Sample Cleanup (e.g., different SPE, dilution) MatrixMatched->OptimizeCleanup CheckChroma Optimize Chromatography to separate from interferences OptimizeCleanup->CheckChroma CheckChroma->Solution

Caption: Decision tree for addressing matrix effects in this compound (AME) quantification by LC-MS/MS.

References

Technical Support Center: Optimizing HPLC Separation of Djalonensone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Djalonensone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the analysis of this compound. This compound, also known as Alternariol monomethyl ether, is a dibenzo-α-pyrone that can exist as stereoisomers, making their separation and quantification crucial for accurate research and development.[1][2][3][4]

This guide offers troubleshooting advice and detailed experimental protocols in a user-friendly question-and-answer format to help you resolve specific issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in separating this compound isomers?

The primary challenge in separating this compound isomers lies in their structural similarity. Isomers, particularly enantiomers and diastereomers, often have very similar physicochemical properties, such as polarity and molecular weight. This similarity leads to co-elution or poor resolution in standard chromatographic systems. Achieving baseline separation typically requires careful optimization of the stationary phase, mobile phase, and other chromatographic parameters. For enantiomeric separation, a chiral stationary phase is often necessary.

Q2: What is a good starting point for developing an HPLC method for this compound isomer separation?

A good starting point is a reversed-phase HPLC method using a C18 column, which is a versatile column for moderately nonpolar compounds like this compound. A gradient elution with a mobile phase consisting of water (A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (B) is recommended. Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape by suppressing the ionization of phenolic hydroxyl groups in the this compound structure.[5][6]

Q3: Should I use normal-phase or reversed-phase HPLC for this compound?

The choice between normal-phase (NP) and reversed-phase (RP) HPLC depends on the specific isomers you are trying to separate and the available columns.

  • Reversed-Phase (RP) HPLC: Generally the first choice due to its robustness and reproducibility. It separates compounds based on hydrophobicity. A C18 or C8 column with a water/acetonitrile or water/methanol mobile phase is a standard starting point.

  • Normal-Phase (NP) HPLC: Can offer different selectivity, especially for structurally similar isomers. It is particularly useful for chiral separations using polysaccharide-based columns.[7][8][9] A typical mobile phase would be a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol.

Q4: When is a chiral column necessary for separating this compound isomers?

A chiral column is essential when you need to separate enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment and will co-elute on a standard achiral column (like a C18 column). Chiral stationary phases (CSPs), such as those based on cellulose (B213188) or amylose (B160209) derivatives, create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.[7][8][9][10][11]

Troubleshooting Guide

Problem 1: Poor resolution or co-elution of isomer peaks.

Poor resolution is a common issue when separating structurally similar isomers.

Initial Checks:

  • Column Health: An old or contaminated column can lead to peak broadening and loss of resolution.

  • System Suitability: Ensure your HPLC system is performing optimally by running a standard to check for efficiency and peak shape.

Solutions:

  • Optimize Mobile Phase Composition:

    • Gradient Slope: For gradient elution, a shallower gradient around the elution time of the isomers can improve separation.

    • Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity and may improve resolution.

    • pH: Adjusting the pH of the mobile phase with a modifier like formic or acetic acid can influence the retention and selectivity of phenolic compounds like this compound.

  • Change Column Temperature:

    • Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution. However, for some isomers, lower temperatures might enhance separation. A systematic evaluation of temperatures (e.g., 25°C, 30°C, 40°C) is recommended.[5]

  • Reduce Flow Rate:

    • Lowering the flow rate increases the interaction time of the analytes with the stationary phase, which can lead to better separation of closely eluting peaks. Be aware that this will also increase the run time.

  • Select a Different Stationary Phase:

    • If optimizing the mobile phase is insufficient, try a column with a different selectivity. For reversed-phase, a phenyl-hexyl or a biphenyl (B1667301) column could provide different interactions compared to a C18. For chiral separations, screening different chiral columns (e.g., cellulose vs. amylose-based) is often necessary.[7][11]

Problem 2: My peaks are splitting.

Peak splitting can be caused by several factors, from column issues to sample preparation.[12][13][14][15][16]

Possible Causes and Solutions:

  • Column Contamination or Void:

    • Solution: A void at the column inlet can cause the sample to travel through different paths, resulting in a split peak.[13] A partially blocked frit can have a similar effect.[15] Try back-flushing the column. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.

  • Sample Solvent Incompatibility:

    • Solution: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[14][16] Whenever possible, dissolve the sample in the initial mobile phase.

  • Co-elution of Isomers:

    • Solution: What appears to be a split peak might be the partial separation of two isomers.[13] To confirm this, try injecting a smaller volume of a more dilute sample. If the two "split" peaks become more distinct, you are likely separating two different compounds. In this case, refer to the solutions for "Poor resolution or co-elution of isomer peaks."

Problem 3: I am observing fluctuating retention times.

Inconsistent retention times can compromise the reliability of your analytical method.

Possible Causes and Solutions:

  • Inadequate Column Equilibration:

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. A general guideline is to flush the column with at least 10 column volumes of the starting mobile phase.[6]

  • Fluctuations in Column Temperature:

    • Solution: Use a thermostatted column compartment to maintain a constant and stable temperature. Even small changes in ambient temperature can affect retention times.[6]

  • Mobile Phase Instability:

    • Solution: Prepare fresh mobile phase daily, as the organic solvent can evaporate, and the pH of buffered solutions can change over time. Always degas the mobile phase to prevent air bubbles from forming in the pump.[6]

Data Presentation

Table 1: Influence of HPLC Parameters on this compound Isomer Separation

ParameterEffect on SeparationRecommendations for Optimization
Stationary Phase Primary determinant of selectivity. Different phases offer unique interactions.For RP-HPLC, screen C18, C8, Phenyl-Hexyl. For chiral separation, screen cellulose and amylose-based CSPs.
Mobile Phase Organic Modifier Alters selectivity. Methanol and acetonitrile have different selectivities.If resolution is poor with acetonitrile, try methanol, and re-optimize the gradient.
Mobile Phase pH Affects the ionization state of analytes, influencing retention and peak shape.For this compound, adding 0.1% formic acid or acetic acid is recommended to suppress silanol (B1196071) interactions and improve peak symmetry.
Column Temperature Affects mobile phase viscosity and mass transfer kinetics.Systematically evaluate temperatures between 25°C and 40°C. Higher temperatures can improve efficiency but may reduce selectivity.
Flow Rate Influences interaction time with the stationary phase and overall analysis time.Lower flow rates (e.g., 0.5-0.8 mL/min) can improve the resolution of closely eluting peaks but will increase run time.

Experimental Protocols

Protocol 1: General Reversed-Phase Method for this compound Isomers

This protocol provides a starting point for the separation of this compound diastereomers.

  • HPLC System and Column:

    • HPLC system with a gradient pump, autosampler, and UV or DAD detector.

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Solvent B: Acetonitrile.

  • Gradient Elution Program:

    Time (min) % Solvent B
    0.0 30
    20.0 70
    25.0 90
    30.0 90
    30.1 30

    | 35.0 | 30 |

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Diode-array detector monitoring at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% formic acid).

Protocol 2: Chiral Separation Method for this compound Enantiomers

This protocol is a starting point for separating this compound enantiomers using a chiral stationary phase in normal-phase mode.

  • HPLC System and Column:

    • HPLC system equipped for normal-phase chromatography.

    • Column: Chiral stationary phase, e.g., amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) or cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralcel OD).

  • Mobile Phase:

    • A mixture of n-hexane and a polar alcohol modifier (e.g., ethanol or isopropanol). A typical starting ratio is 90:10 (v/v) n-hexane:ethanol.

  • Isocratic Elution:

    • Run isocratically with the selected mobile phase composition. Adjust the ratio of hexane to alcohol to optimize retention and resolution. Increasing the alcohol content will decrease retention time.

  • HPLC System Parameters:

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase.

Visualizations

Troubleshooting_Workflow start Poor Resolution of Isomers check_column Check Column Health (Age, Contamination) start->check_column optimize_mp Optimize Mobile Phase (Gradient, Organic Solvent, pH) check_column->optimize_mp Column OK change_column Try a Different Stationary Phase check_column->change_column Column Faulty optimize_temp Optimize Column Temperature optimize_mp->optimize_temp solution Resolution Improved optimize_mp->solution Improved optimize_flow Reduce Flow Rate optimize_temp->optimize_flow optimize_temp->solution Improved optimize_flow->change_column Still Poor optimize_flow->solution Improved change_column->optimize_mp New Column Experimental_Workflow start Goal: Separate this compound Isomers method_selection Select Initial Method (RP-HPLC with C18) start->method_selection sample_prep Prepare Sample in Initial Mobile Phase method_selection->sample_prep initial_run Perform Initial HPLC Run sample_prep->initial_run evaluate Evaluate Chromatogram (Resolution, Peak Shape) initial_run->evaluate troubleshoot Troubleshoot & Optimize (Refer to Troubleshooting Guide) evaluate->troubleshoot Not Acceptable chiral_check Are Enantiomers Separated? evaluate->chiral_check Acceptable troubleshoot->initial_run chiral_method Develop Chiral Method (NP-HPLC with Chiral Column) chiral_check->chiral_method No final_method Final Validated Method chiral_check->final_method Yes / Not Needed chiral_method->final_method

References

Djalonensone Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of djalonensone (also known as alternariol (B1665735) 9-methyl ether).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem/Observation Potential Cause Suggested Solution
Low Yield of this compound After Extraction Incomplete extraction from the source material (fungal culture or plant material).- Ensure the source material is thoroughly dried and finely ground to maximize surface area for solvent penetration. - For fungal cultures, ensure the mycelia are properly separated from the broth and extracted with a suitable solvent like methanol (B129727). - For plant material, consider using a sequence of solvents with increasing polarity for exhaustive extraction.[1] - Employ extraction techniques that enhance efficiency, such as sonication or soxhlet extraction.
Degradation of this compound during extraction.- Avoid prolonged exposure to high temperatures and direct light. This compound has shown some thermal stability, but degradation can still occur under harsh conditions.[2] - Use fresh, high-purity solvents to prevent reactions with impurities.
Poor Separation During Column Chromatography Inappropriate stationary phase or mobile phase.- Silica (B1680970) gel is a commonly used stationary phase for the purification of this compound.[3] - A gradient elution with a non-polar to a moderately polar solvent system, such as petroleum ether-ethyl acetate (B1210297), has been shown to be effective.[3] - Optimize the gradient slope to improve the resolution between this compound and other co-eluting compounds.
Co-elution of impurities with similar polarity.- If silica gel chromatography is insufficient, consider using a secondary chromatography step with a different separation principle, such as Sephadex LH-20.[3] - Recrystallization of the collected fractions can be a highly effective final purification step.
Broad or Tailing Peaks in HPLC Analysis Issues with the mobile phase composition.- Ensure the mobile phase components are miscible and the solution is homogenous. - Degas the mobile phase to prevent air bubbles from interfering with the system.
Column overload or contamination.- Reduce the amount of sample injected onto the column. - Flush the column with a strong solvent to remove any adsorbed impurities.
Inappropriate sample solvent.- Whenever possible, dissolve the sample in the mobile phase to ensure good peak shape.
Difficulty in Achieving High Purity (>95%) Presence of closely related impurities.- this compound is often co-produced with other mycotoxins like alternariol, which have very similar structures. This makes separation challenging. - Multiple purification steps, including a combination of different chromatography techniques and recrystallization, are often necessary to achieve high purity.
Instability of the purified compound.- Store purified this compound at low temperatures (-20°C or -80°C) and under an inert atmosphere (e.g., nitrogen) to prevent degradation.
Inconsistent Retention Times in HPLC Fluctuations in mobile phase composition or flow rate.- Check the pump for leaks and ensure a constant and accurate flow rate. - If using a gradient, ensure the system is delivering a consistent composition.
Temperature variations.- Use a column oven to maintain a constant temperature, as this can significantly affect retention times.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its alternative names?

A1: this compound is a natural product classified as a dibenzo-α-pyrone. It is identical to alternariol 9-methyl ether (AME).

Q2: What are the primary sources of this compound?

A2: this compound can be isolated from both plant and fungal sources. It has been identified in the roots of the plant Anthocleista djalonensis and is also produced by various fungi, particularly of the Alternaria species.

Q3: What are the common challenges in purifying this compound?

A3: The main challenges include:

  • Complex Source Matrix: Isolating this compound from natural sources involves separating it from a multitude of other compounds.

  • Co-eluting Impurities: Structurally similar compounds, such as other Alternaria mycotoxins like alternariol, can be difficult to separate.

  • Achieving High Purity: Multiple purification steps are often required to obtain this compound of high purity.

  • Potential for Degradation: As with many natural products, care must be taken to avoid degradation during the purification process.

Q4: What analytical techniques are used to assess the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is a common method for purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are used for structural confirmation.

Q5: What are the recommended storage conditions for purified this compound?

A5: For long-term storage, it is recommended to store this compound as a solid at -20°C. If in solution (e.g., dissolved in DMSO), it should be stored at -80°C for up to 6 months or -20°C for up to 1 month, preferably under a nitrogen atmosphere to prevent degradation.

Quantitative Data

The following tables summarize some quantitative data related to the purification and analysis of this compound (alternariol 9-methyl ether).

Table 1: Example Purification Yields of this compound from Fungal Sources

Starting Material Purification Steps Final Yield Reference
2.0 g of crude fraction HSilica gel column chromatography, Sephadex LH-20, Recrystallization30 mg
189.4 mg of sub-fractionC18 prep HPLC10.9 mg

Table 2: Analytical Parameters for this compound (Alternariol 9-Methyl Ether) Detection

Analytical Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery Reference
HPLCApple Juice0.7 µg/L-91.9 ± 6.1%
UPLC-MS/MSTomato Juice & Sesame Oil-1.1–2.8 µg/kg92.5% to 106.2%
QuEChERS-HPLC-MS/MSWheat Grains0.3 µg/kg--

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Alternaria sp. Fungal Culture

This protocol is based on methodologies described in the literature.

1. Fungal Culture and Extraction: a. Grow the Alternaria sp. in a suitable liquid medium (e.g., Potato Dextrose Broth) in a rotary shaker at 25°C for 15 days. b. Separate the mycelia from the fermentation broth by vacuum filtration. c. Dry and powder the mycelia. Extract the powdered mycelia with methanol using ultrasonication. d. Filter the extract and concentrate it under reduced pressure to obtain a crude extract. e. Partition the crude extract between ethyl acetate and water. Collect the ethyl acetate layer and evaporate the solvent to yield the crude ethyl acetate extract.

2. Silica Gel Column Chromatography: a. Subject the crude ethyl acetate extract to column chromatography on silica gel (200–300 mesh). b. Elute the column with a gradient of petroleum ether and ethyl acetate (e.g., starting from 100:0 and gradually increasing the polarity to 0:100 v/v). c. Monitor the fractions using Thin Layer Chromatography (TLC). d. Combine the fractions containing this compound based on the TLC profile.

3. Further Purification (if necessary): a. For fractions that are still impure, perform a second column chromatography step using a different stationary phase like Sephadex LH-20, eluting with a solvent mixture such as chloroform-methanol (1:1, v/v). b. Alternatively, preparative HPLC on a C18 column can be used for final purification.

4. Recrystallization: a. Dissolve the purified this compound fraction in a minimal amount of a suitable hot solvent (e.g., dichloromethane (B109758) or acetone). b. Allow the solution to cool slowly to induce crystallization. c. Collect the crystals by filtration and wash them with a small amount of cold solvent. d. Dry the crystals under vacuum.

5. Purity Analysis: a. Assess the purity of the final product by HPLC-UV/MS. b. Confirm the identity of the compound using NMR and HR-MS.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis fungal_culture Fungal Culture extraction Solvent Extraction (e.g., Ethyl Acetate) fungal_culture->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 or Preparative HPLC silica_gel->sephadex recrystallization Recrystallization sephadex->recrystallization purity_check Purity Check (HPLC-UV/MS) recrystallization->purity_check structure_confirmation Structure Confirmation (NMR, HR-MS) purity_check->structure_confirmation pure_this compound Pure this compound structure_confirmation->pure_this compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Start: Poor HPLC Peak Shape (Broadening/Tailing) check_mobile_phase Check Mobile Phase: - Miscibility - Homogeneity - Degassed? start->check_mobile_phase mobile_phase_ok Mobile Phase OK check_mobile_phase->mobile_phase_ok Yes mobile_phase_issue Issue Found check_mobile_phase->mobile_phase_issue No check_column Check Column: - Overloaded? - Contaminated? mobile_phase_ok->check_column prepare_new_mp Action: Prepare Fresh Mobile Phase mobile_phase_issue->prepare_new_mp prepare_new_mp->check_mobile_phase column_ok Column OK check_column->column_ok Yes column_issue Issue Found check_column->column_issue No check_sample_solvent Check Sample Solvent: - Dissolved in Mobile Phase? column_ok->check_sample_solvent reduce_sample_flush Action: - Reduce Sample Load - Flush Column column_issue->reduce_sample_flush reduce_sample_flush->check_column solvent_ok Solvent OK check_sample_solvent->solvent_ok Yes solvent_issue Issue Found check_sample_solvent->solvent_issue No end End: Improved Peak Shape solvent_ok->end change_solvent Action: Dissolve Sample in Mobile Phase solvent_issue->change_solvent change_solvent->end

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Troubleshooting low recovery of Djalonensone during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of Djalonensone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound, also known as Alternariol (B1665735) 9-methyl ether (AME), is a natural dibenzo-α-pyrone mycotoxin. It is structurally related to alternariol.[1][2] Key chemical properties are summarized in the table below.

PropertyValueSource
Synonyms Alternariol 9-methyl ether (AME), Alternariol monomethyl ether[1][2]
CAS Number 23452-05-3[2]
Molecular Formula C₁₅H₁₂O₅
Molecular Weight 272.25 g/mol
Melting Point 277-279 °C
Solubility Soluble in dichloromethane, methanol (B129727), and DMSO.
Predicted pKa 7.00 ± 0.20

Q2: I am experiencing very low recovery of this compound. What are the most likely causes?

A2: Low recovery of this compound can stem from several factors. The most common issues are related to the extraction solvent choice, pH of the extraction and wash solutions, and potential degradation of the compound. It is also possible that the analytical method used for quantification is not optimized.

Q3: Is this compound sensitive to pH and temperature?

A3: this compound appears to be relatively stable to heat, with one study showing it was not significantly affected by thermal processing at 80-110°C in tomato products. However, its stability can be influenced by pH. Some evidence suggests that this compound may be less stable under alkaline conditions (high pH). One study indicated that a pH of 9 was optimal for the removal of both alternariol and this compound, which could imply degradation at this pH. Another study on the degradation of these compounds using cold plasma found that the degradation was highest in alkaline conditions and lower in neutral and acidic environments.

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store this compound at -20°C in a dry and dark place to prevent degradation.

Troubleshooting Guides for Low this compound Recovery

This section provides a structured approach to troubleshooting low recovery of this compound during extraction.

Issue 1: Low Recovery in Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Steps
Inappropriate Solvent Polarity This compound is a moderately polar compound. Ensure the extraction solvent has an appropriate polarity to effectively partition it from the aqueous phase. Solvents like ethyl acetate (B1210297) or a mixture of chloroform (B151607) and acetonitrile (B52724) have been used successfully.
Incorrect pH of Aqueous Phase The predicted pKa of this compound is around 7.0. At a pH above its pKa, it will be deprotonated and more water-soluble, leading to poor extraction into the organic phase. Adjust the pH of the aqueous sample to be acidic (e.g., pH 3-4) before extraction to ensure it is in its neutral, less polar form.
Insufficient Phase Mixing Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency. Ensure vigorous mixing (e.g., vortexing) for a sufficient amount of time to maximize the surface area for partitioning.
Emulsion Formation Emulsions at the interface of the two layers can trap the analyte and lead to low recovery. To break emulsions, try adding a small amount of salt (salting out), centrifuging the sample at a higher speed, or filtering the mixture through a bed of celite.
Analyte Degradation As this compound may be unstable at high pH, avoid prolonged exposure to alkaline conditions during the extraction process.
Issue 2: Low Recovery in Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Steps
Inappropriate Sorbent Selection For a moderately polar compound like this compound, a C18 reversed-phase sorbent is a common choice. If recovery is still low, consider a sorbent with a different selectivity, such as a polymeric sorbent or a phenyl-based sorbent. Molecularly imprinted polymers (MIPs) have also been shown to be effective for the selective extraction of this compound.
Incorrect Sample pH Similar to LLE, the pH of the sample loaded onto the SPE cartridge is critical. Acidify the sample to a pH below the pKa of this compound (e.g., pH 3-4) to ensure good retention on a reversed-phase sorbent.
Sample Solvent too Strong If the solvent in which the sample is dissolved is too strong (i.e., has a high percentage of organic solvent), the analyte may not be retained on the sorbent and will be lost in the loading step. Dilute the sample with a weak solvent (e.g., water) before loading.
Inefficient Elution The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the strength of the elution solvent by increasing the percentage of the organic component (e.g., methanol or acetonitrile). A small amount of acid or base in the elution solvent can sometimes improve recovery, but be mindful of the potential for degradation at high pH.
High Flow Rate A flow rate that is too high during sample loading or elution can lead to incomplete interaction between the analyte and the sorbent. Optimize the flow rate to allow for proper binding and elution.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from a Liquid Sample

This is a general protocol and may require optimization for your specific sample matrix.

  • Sample Preparation: To 5 mL of the liquid sample, add a suitable internal standard. Acidify the sample to pH 3-4 with an appropriate acid (e.g., 1 M HCl).

  • Extraction:

    • Add 5 mL of ethyl acetate to the sample in a screw-cap tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction two more times with 5 mL of ethyl acetate each time.

  • Solvent Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or mobile phase) for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from a Liquid Sample

This protocol is a general guideline for using a C18 SPE cartridge.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading:

    • Acidify the sample to pH 3-4.

    • Load the sample onto the conditioned cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of a suitable elution solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in an appropriate solvent for analysis.

Diagrams

G cluster_0 Troubleshooting Low this compound Recovery Start Low this compound Recovery Check_Method Review Extraction Method Start->Check_Method LLE Liquid-Liquid Extraction Check_Method->LLE LLE SPE Solid-Phase Extraction Check_Method->SPE SPE Solvent_Polarity Optimize Solvent Polarity LLE->Solvent_Polarity pH_Adjust Adjust Sample pH (Acidic) LLE->pH_Adjust SPE->pH_Adjust Sorbent Select Appropriate Sorbent SPE->Sorbent Elution Optimize Elution Solvent SPE->Elution Degradation Check for Degradation (pH/Temp) Solvent_Polarity->Degradation pH_Adjust->Degradation Sorbent->Degradation Elution->Degradation Analysis Verify Analytical Method Degradation->Analysis Success Improved Recovery Analysis->Success

Caption: A troubleshooting workflow for low this compound recovery.

G cluster_1 General this compound Extraction Workflow Sample Sample Preparation (e.g., Homogenization, pH adjustment) Extraction Extraction (LLE or SPE) Sample->Extraction Purification Purification/Cleanup (e.g., SPE wash step) Extraction->Purification Evaporation Solvent Evaporation Purification->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Analysis (e.g., HPLC, LC-MS) Reconstitution->Analysis

Caption: A generalized workflow for the extraction of this compound.

References

Technical Support Center: Minimizing Degradation of Djalonensone During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Djalonensone. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to minimize its degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: The optimal storage conditions for this compound depend on its form (solid powder or in solution) and the intended duration of storage. For long-term stability, it is crucial to store this compound in a dry, dark environment, preferably under an inert atmosphere like nitrogen.[1][2]

Q2: How long can I store this compound stock solutions?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in DMSO, it is recommended to use them within one month when stored at -20°C and within six months when stored at -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[2]

Q3: What are the primary factors that cause this compound to degrade?

A3: this compound, being a phenolic compound, is susceptible to degradation through several mechanisms. The primary factors include:

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • pH: As with many isoflavonoids, the stability of this compound can be pH-dependent.

  • Light: Exposure to UV or ambient light can lead to photodegradation.

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, especially in the presence of oxygen and metal ions.

Q4: What are the likely degradation products of this compound?

A4: Studies on the related compound, alternariol (B1665735), and its monomethyl ether (this compound) suggest that degradation can occur through a sequence of hydrolysis and decarboxylation.[3][4] This would involve the cleavage of the ester linkage in the lactone ring, followed by the loss of a carboxyl group. The exact structures of the degradation products under various storage conditions require further investigation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity or inconsistent experimental results. Degradation of this compound in stock or working solutions.• Prepare fresh stock solutions from solid this compound.• Aliquot stock solutions to minimize freeze-thaw cycles.• Store stock solutions at or below -20°C, protected from light.• Perform a stability check of your solution using HPLC.
Appearance of unexpected peaks in HPLC chromatogram. Formation of degradation products.• Confirm the identity of the main peak by comparing the retention time with a fresh standard.• If new peaks are observed, consider performing a forced degradation study to identify potential degradation products.• Optimize HPLC method to ensure separation of this compound from its degradation products.
Precipitation observed in stock solution upon thawing. Poor solubility at lower temperatures or solvent evaporation.• Allow the solution to equilibrate to room temperature before use.• Gently vortex the solution to ensure it is fully dissolved.• Ensure vials are properly sealed to prevent solvent evaporation.
Discoloration of solid this compound or solutions. Oxidation or photodegradation.• Store solid this compound and solutions protected from light.• Consider storing under an inert atmosphere (e.g., nitrogen or argon).• Avoid sources of metal ion contamination in buffers and solvents.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial ConditionsReference(s)
Solid4°CLong-termStored under nitrogen, protected from light.[2]
In Solvent (e.g., DMSO)-20°CUp to 1 monthStored under nitrogen, protected from light, aliquot to avoid freeze-thaw cycles.[1][2]
In Solvent (e.g., DMSO)-80°CUp to 6 monthsStored under nitrogen, protected from light, aliquot to avoid freeze-thaw cycles.[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Materials:

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 70°C for 48 hours.

  • Photodegradation: Expose a vial of the stock solution to UV light (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

4. Analysis:

  • Dilute the stressed samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

  • For identification of degradation products, analyze the stressed samples by LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.

1. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A starting gradient could be:

    • 0-5 min: 30% A

    • 5-20 min: 30% to 90% A

    • 20-25 min: 90% A

    • 25-30 min: 30% A

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 258 nm (or determined by UV scan of this compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Sample Preparation:

  • Dilute the this compound solution (from storage or forced degradation studies) to a final concentration within the linear range of the assay (e.g., 1-100 µg/mL) using the mobile phase.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of a freshly prepared standard.

  • Quantify the peak area of this compound and any degradation products.

  • The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that of an unstressed control.

Visualizations

degradation_pathway This compound This compound (Alternariol Monomethyl Ether) Hydrolysis_Product Hydrolyzed Intermediate This compound->Hydrolysis_Product Hydrolysis (e.g., acid/base catalysis) Degradation_Product Decarboxylated Product Hydrolysis_Product->Degradation_Product Decarboxylation (e.g., heat)

Caption: Proposed degradation pathway for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Stock_Solution Prepare this compound Stock Solution Forced_Degradation Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock_Solution->Forced_Degradation HPLC_Analysis HPLC Analysis for Quantification Forced_Degradation->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis for Identification Forced_Degradation->LCMS_Analysis Validate_Method Validate Stability-Indicating Method (ICH Guidelines) HPLC_Analysis->Validate_Method LCMS_Analysis->Validate_Method

Caption: Experimental workflow for this compound stability study.

References

Technical Support Center: Matrix Effects in Djalonensone Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Djalonensone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound signal intensity is significantly lower in biological samples (e.g., plasma, urine) compared to the standard in a neat solution. What is the likely cause?

A significant decrease in signal intensity when analyzing this compound in a biological matrix is a classic indicator of matrix effects , specifically ion suppression .[1] Endogenous components from the biological sample, such as phospholipids, salts, and proteins, can co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source, leading to a suppressed signal. This can compromise the accuracy, sensitivity, and reproducibility of your analytical method.

Q2: How can I definitively confirm that matrix effects are the root cause of my signal suppression?

To confirm and quantify the extent of matrix effects, you should perform a post-extraction spike experiment . This experiment compares the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix (a sample processed through your entire sample preparation procedure without the analyte). A significant difference between these two signals confirms the presence of ion suppression or enhancement.[1]

Another qualitative method is the post-column infusion technique. This involves infusing a constant flow of a this compound standard solution directly into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of co-eluting interferences that are causing ion suppression or enhancement.

Q3: I have confirmed that my this compound analysis is suffering from matrix effects. What are the primary strategies to mitigate this issue?

There are three main approaches to mitigate matrix effects, which can be used individually or in combination:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before the sample is injected into the LC-MS/MS system.

  • Improve Chromatographic Separation: Modifying your LC method to chromatographically separate this compound from the interfering compounds can significantly reduce matrix effects.

  • Utilize an Appropriate Internal Standard: An internal standard that experiences the same matrix effects as this compound can compensate for signal variations.

Q4: What specific sample preparation techniques are effective for reducing matrix effects for isoflavonoids like this compound?

For complex biological matrices, a simple "dilute and shoot" approach is often insufficient. More rigorous sample preparation techniques are recommended:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For isoflavonoids, reversed-phase (C18) or mixed-mode cation exchange cartridges can be used to selectively isolate the analyte and remove interfering substances.[1]

  • Liquid-Liquid Extraction (LLE): LLE can be optimized to partition this compound into an organic solvent, leaving many of the interfering polar matrix components in the aqueous phase.

  • Protein Precipitation (PPT): While less selective than SPE or LLE, PPT is a quick and easy way to remove the bulk of proteins from plasma or serum samples. However, it may not effectively remove other interfering components like phospholipids.

Q5: How can I adjust my LC method to improve the separation of this compound from matrix interferences?

Optimizing your chromatography is a critical step in mitigating matrix effects. Consider the following adjustments:

  • Gradient Elution: Employ a gradient elution profile with a suitable mobile phase composition. For isoflavonoids, a common mobile phase consists of water and acetonitrile (B52724) or methanol, often with an additive like formic acid or acetic acid to improve peak shape and ionization efficiency.[1][2]

  • Column Chemistry: If you are using a standard C18 column, consider trying a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which may provide better separation from interfering compounds.

  • Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the initial and final stages of the chromatographic run when highly polar or non-polar interferences might elute, thus preventing them from entering the mass spectrometer and contaminating the ion source.

Q6: What type of internal standard is best for compensating for matrix effects in this compound analysis?

The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound (e.g., ¹³C- or ²H-labeled this compound). A SIL-IS has nearly identical physicochemical properties to this compound and will co-elute, meaning it will be subjected to the same degree of ion suppression or enhancement. This allows for accurate correction of the analyte signal.

If a SIL-IS is not available, a structural analog that has similar chromatographic behavior and ionization characteristics to this compound can be used. However, it is crucial to verify that the analog co-elutes with the analyte to ensure it effectively compensates for the matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement on the this compound signal.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the this compound standard into the final mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Take a blank biological matrix sample (e.g., plasma, urine) and perform the complete sample extraction procedure. In the final step, spike the extracted matrix with the this compound standard at the same concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into the blank biological matrix before starting the sample extraction procedure. This set is used to determine the overall process efficiency.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas in Table 1.

Data Presentation:

Table 1: Formulas for Calculating Matrix Effect, Recovery, and Process Efficiency

ParameterFormulaInterpretation
Matrix Factor (MF) (Peak Area of Set B) / (Peak Area of Set A)MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect.
Recovery (RE) (Peak Area of Set C) / (Peak Area of Set B)Measures the efficiency of the extraction process.
Process Efficiency (PE) (Peak Area of Set C) / (Peak Area of Set A)Represents the overall efficiency of the method, combining both extraction recovery and matrix effects.
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion

Objective: To identify the regions in the chromatogram where ion suppression or enhancement occurs.

Procedure:

  • Set up a post-column infusion system: Use a T-connector to introduce a constant flow of a this compound standard solution into the LC eluent stream just before it enters the mass spectrometer's ion source.

  • Infuse the this compound solution at a constant rate to obtain a stable baseline signal in the mass spectrometer.

  • Inject an extracted blank matrix sample onto the LC column and run your chromatographic method.

  • Monitor the this compound signal: A dip in the baseline indicates a region of ion suppression, while a rise in the baseline indicates ion enhancement. The retention times of these signal changes correspond to the elution of interfering matrix components.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects start Low/Inconsistent this compound Signal in Biological Matrix confirm_me Confirm Matrix Effects (Post-Extraction Spike Experiment) start->confirm_me assess_mf Calculate Matrix Factor (MF) confirm_me->assess_mf mf_suppression MF < 1 (Suppression) assess_mf->mf_suppression Ion Suppression mf_enhancement MF > 1 (Enhancement) assess_mf->mf_enhancement Ion Enhancement mf_ok MF ≈ 1 (No Significant Effect) assess_mf->mf_ok No Effect mitigate Mitigate Matrix Effects mf_suppression->mitigate mf_enhancement->mitigate other_issue Investigate Other Issues (e.g., instrument sensitivity, standard stability) mf_ok->other_issue optimize_sp Optimize Sample Prep (SPE, LLE) mitigate->optimize_sp optimize_lc Optimize Chromatography (Gradient, Column) mitigate->optimize_lc use_is Use SIL-Internal Standard mitigate->use_is revalidate Re-evaluate Matrix Effects optimize_sp->revalidate optimize_lc->revalidate use_is->revalidate revalidate->mitigate Still Present end Method Optimized revalidate->end Successful

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Matrix_Effect_Assessment Experimental Workflow for Quantitative Matrix Effect Assessment cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike A1 Spike this compound in Reconstitution Solvent analysis LC-MS/MS Analysis A1->analysis B1 Extract Blank Matrix B2 Spike this compound into Final Extract B1->B2 B2->analysis C1 Spike this compound into Blank Matrix C2 Perform Full Extraction C1->C2 C2->analysis calculation Calculate MF, RE, PE analysis->calculation interpretation Interpret Results: - Ion Suppression/Enhancement - Extraction Efficiency calculation->interpretation

Caption: Workflow for quantitative assessment of matrix effects.

References

Technical Support Center: Enhancing the Biological Activity of Djalonensone (Alternariol Monomethyl Ether) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the biological activity of Djalonensone and its derivatives. This compound is also known as Alternariol (B1665735) Monomethyl Ether (AME).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound, or Alternariol Monomethyl Ether (AME), is a mycotoxin produced by fungi of the Alternaria species. It is a derivative of alternariol.[1][2] Known biological activities include cytotoxic, antibacterial, antifungal, antinematodal, and anti-allergic properties.[3][4]

Q2: How can the biological activity of this compound derivatives be enhanced?

A2: Structure-activity relationship studies suggest that minor structural modifications can significantly influence biological outcomes.[5] Key strategies include:

  • Hydroxylation and Methylation: The number and position of hydroxyl and methyl groups on the dibenzo-α-pyrone core can impact activity. For instance, the parent compound alternariol (AOH) and AME show strong cytotoxic effects, while derivatives with additional methylation may exhibit weaker activity.[1]

  • Functional Group Introduction: Introducing or modifying functional groups can alter the molecule's interaction with biological targets.

  • Salt Formation: Conversion to salt forms, such as sulfate (B86663) derivatives, can be explored to modify solubility and bioavailability.[6]

Q3: What are the key signaling pathways modulated by this compound (AME)?

A3: this compound (AME) has been shown to modulate several key signaling pathways:

  • MAPK and NF-κB Pathways: In mast cells, AME can suppress activation by modulating the MAPK and NF-κB signaling pathways, which contributes to its anti-allergic effects.[3][7]

  • Akt/Nrf2/HO-1 Pathway: In swine intestinal epithelial cells, AME has been observed to inhibit the Akt/Nrf2/HO-1 signaling pathway, which is associated with its effects on the oxidative stress response.[8]

  • Topoisomerase Inhibition: AME has been identified as a potent inhibitor of topoisomerase I and topoisomerase II, which is linked to its genotoxic effects.

Troubleshooting Guides

Synthesis of this compound Derivatives
Issue Potential Cause Troubleshooting Steps
Low Yield of this compound (AME) from Fungal Culture Suboptimal fungal strain or culture conditions.1. Screen different Alternaria species or strains for higher AME production. 2. Optimize culture parameters such as media composition, pH, temperature, and incubation time.
Incomplete Reaction During Synthetic Modification Inefficient catalyst, incorrect stoichiometry, or suboptimal reaction conditions.1. Screen different catalysts and optimize catalyst loading. 2. Adjust the molar ratio of reactants. 3. Optimize reaction temperature, time, and solvent. A concise synthesis of AME has been reported employing a ruthenium-catalyzed ortho-arylation as a key step.[9]
Difficulty in Purifying Derivatives Similar polarity of starting materials, byproducts, and the desired product.1. Employ a combination of chromatographic techniques (e.g., column chromatography followed by preparative HPLC). 2. Consider derivatization to alter polarity for easier separation, followed by deprotection.
Product Instability This compound's parent compound, alternariol, can be sensitive to high temperatures. While AME is more stable, derivatives may vary.[1]1. Avoid high temperatures during purification and storage. 2. Store purified compounds under an inert atmosphere at low temperatures (-20°C or -80°C).
Biological Activity Assays
Issue Potential Cause Troubleshooting Steps
Inconsistent Results in Cytotoxicity Assays (e.g., MTT, XTT) Cell line variability, compound precipitation, or assay interference.1. Ensure consistent cell passage number and seeding density. 2. Check the solubility of the derivative in the culture medium. Use a suitable solvent like DMSO at a non-toxic concentration. 3. Run a control without cells to check for direct reduction of the assay reagent by the compound.
Lack of Antibacterial Activity Inappropriate bacterial strain, incorrect compound concentration, or resistance mechanisms.1. Test against a panel of both Gram-positive and Gram-negative bacteria. 2. Perform a dose-response study to determine the Minimum Inhibitory Concentration (MIC). 3. Investigate potential mechanisms of resistance in the tested bacteria.
Variability in Signaling Pathway Analysis (e.g., Western Blot) Poor antibody quality, inconsistent protein loading, or issues with cell lysis.1. Validate antibodies for specificity and optimal dilution. 2. Use a reliable protein quantification method (e.g., BCA assay) and normalize to a housekeeping protein. 3. Optimize the cell lysis buffer to ensure efficient protein extraction.

Quantitative Data

Table 1: Cytotoxicity of this compound (AME) and its Parent Compound Alternariol (AOH)

CompoundCell LineAssayIC50 ValueReference
This compound (AME)HepG2 (Human Hepatoma)MTT5.07 ± 0.52 µg/mL[10]
This compound (AME)Caco-2 (Human Colon Adenocarcinoma)MTT> 20 µg/mL[10]
This compound (AME)IPEC-1 (Swine Intestinal Epithelial)MTT10.5 µM[8]
Alternariol (AOH)HepG2 (Human Hepatoma)MTT11.68 ± 4.05 µg/mL[10]
Alternariol (AOH)Caco-2 (Human Colon Adenocarcinoma)MTT18.71 µg/mL[10]

Table 2: Antibacterial and Antinematodal Activity of this compound (AME)

ActivityOrganismIC50 Value
AntibacterialRalstonia solanacearum16.00 µg/mL
AntibacterialStaphylococcus haemolyticus38.27 µg/mL
Antifungal (Spore Germination)Magnaporthe oryzae87.18 µg/mL
AntinematodalCaenorhabditis elegans74.62 µg/mL
AntinematodalBursaphelenchus xylophilus98.17 µg/mL

Data from a study on AME isolated from an endophytic fungus.[4]

Experimental Protocols

General Protocol for Synthesis of this compound (AME) Derivatives

A concise synthetic approach for AME involves a ruthenium-catalyzed ortho-arylation as a key step.[9] While the full detailed protocol from the literature should be consulted, a general workflow is as follows:

  • Preparation of Precursors: Synthesize the necessary boronic acid and brominated resorcylic aldehyde precursors.

  • Suzuki-Type Coupling: Perform a palladium-catalyzed Suzuki-type coupling of the boronic acid and the aldehyde to form the biaryl moiety.

  • Cyclization: Induce cyclization to form the dibenzo-α-pyrone core.

  • Modification: Introduce desired functional groups through reactions such as methylation, hydroxylation, or acylation.

  • Purification: Purify the final derivative using column chromatography and/or preparative HPLC.

Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically in a logarithmic series) and a vehicle control (e.g., DMSO) for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis s1 Precursor Synthesis s2 Coupling Reaction s1->s2 s3 Cyclization s2->s3 s4 Derivative Modification s3->s4 s5 Purification (Chromatography) s4->s5 b1 Cytotoxicity Assay s5->b1 Test Compound b2 Antibacterial Assay s5->b2 b3 Signaling Pathway Analysis b1->b3 b2->b3 a1 IC50/MIC Determination b3->a1 a2 Structure-Activity Relationship a1->a2

General experimental workflow for enhancing this compound derivative activity.

mapk_nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk MAPK Cascade (ERK, JNK, p38) receptor->mapk ikk IKK Complex receptor->ikk gene Gene Expression (Pro-inflammatory Cytokines) mapk->gene ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nfkb_n NF-κB nfkb->nfkb_n translocates nfkb_n->gene This compound This compound (AME) This compound->mapk inhibits This compound->ikk inhibits

This compound's inhibition of MAPK and NF-κB signaling pathways.

akt_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus akt Akt nrf2 Nrf2 akt->nrf2 activates keap1 Keap1 keap1->nrf2 sequesters nrf2_n Nrf2 nrf2->nrf2_n translocates are ARE (Antioxidant Response Element) nrf2_n->are ho1 HO-1 Gene Expression are->ho1 This compound This compound (AME) This compound->akt inhibits

This compound's inhibition of the Akt/Nrf2/HO-1 signaling pathway.

References

Validation & Comparative

Djalonensone and Alternariol: A Comparative Analysis of Biological Activities for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of mycotoxins is critical for both toxicological assessment and the exploration of potential therapeutic applications. This guide provides a detailed, data-driven comparison of djalonensone (also known as alternariol (B1665735) 9-methyl ether or AME) and its parent compound, alternariol (AOH). Both are mycotoxins produced by fungi of the Alternaria genus and are common contaminants in various food sources.[1][2]

This document summarizes key quantitative data, outlines detailed experimental protocols for assays cited, and visualizes the signaling pathways implicated in their mechanisms of action.

Quantitative Comparison of Biological Activities

The following tables provide a summary of the cytotoxic and antimicrobial activities of this compound and alternariol, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.

Cytotoxicity Data (IC50)
CompoundCell LineCell TypeIC50 ValueReference
This compound (AME) IPEC-1Swine intestinal epithelial cells10.5 µM[3]
Caco-2Human colorectal adenocarcinoma6 - 23 µg/mL[3]
HepG2Human liver cancer5.07 ± 0.52 µg/mL[4]
HCT116Human colon carcinoma~120 µM
KB / KBv200Human epidermoid carcinoma4.82 - 4.94 µg/mL
Alternariol (AOH) HepG2Human liver cancer11.68 ± 4.05 µg/mL
Caco-2Human colorectal adenocarcinoma18.71 µg/mL
KB / KBv200Human epidermoid carcinoma3.12 - 3.17 µg/mL
Antimicrobial Activity Data (MIC)
CompoundMicroorganismTypeMIC Value (µg/mL)Reference
This compound (AME) Bacillus subtilisGram-positive bacterium25
Staphylococcus haemolyticusGram-positive bacterium50
Agrobacterium tumefaciensGram-negative bacterium25
Pseudomonas lachrymansGram-negative bacterium75
Ralstonia solanacearumGram-negative bacterium25
Xanthomonas vesicatoriaGram-negative bacterium50
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive bacterium15
Alternariol (AOH) Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive bacterium5
Bacillus cereusGram-positive bacterium5
Enterococcus faecalisGram-positive bacterium8
Vibrio splendidusGram-negative bacterium8
Vibrio anguillarumGram-negative bacterium10
Listeria monocytogenesGram-negative bacterium10

Key Experimental Protocols

Detailed methodologies for the principal assays used to determine the biological activities of this compound and alternariol are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).

  • Compound Treatment: Expose the cells to various concentrations of the test compound (this compound or alternariol) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and solvent-treated cells as negative controls.

  • MTT Addition: Following the treatment period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive technique for the detection of DNA damage in individual cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from control and treated cells.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.

  • Cell Lysis: Immerse the slides in a lysis buffer (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • DNA Unwinding: For the alkaline comet assay, incubate the slides in an alkaline electrophoresis buffer to unwind the DNA. This allows for the detection of both single and double-strand breaks. For the neutral comet assay, a neutral buffer is used to primarily detect double-strand breaks.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, propidium (B1200493) iodide, or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a common method for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Harvesting and Fixation: Harvest cells and wash with phosphate-buffered saline (PBS). Fix the cells in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye like propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells with the staining solution in the dark to ensure stoichiometric binding of the dye to the DNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

  • Data Interpretation: A histogram of fluorescence intensity will show distinct peaks corresponding to cells in the G0/G1 phase (2N DNA content), and the G2/M phase (4N DNA content). Cells in the S phase will have an intermediate DNA content and will be distributed between the G0/G1 and G2/M peaks.

Signaling Pathways and Mechanisms of Action

This compound and alternariol exert their biological effects through the modulation of several key signaling pathways.

This compound (Alternariol 9-methyl ether)

This compound has been shown to induce apoptosis through the mitochondrial pathway. This involves the opening of the mitochondrial permeability transition pore (PTP), leading to a loss of mitochondrial membrane potential, generation of reactive oxygen species (ROS), and subsequent activation of caspases. Some evidence also suggests an inhibition of the Akt/Nrf2/HO-1 signaling pathway, which is involved in the antioxidant response.

Djalonensone_Pathway This compound This compound (AME) Cell Cell This compound->Cell PTP Permeability Transition Pore (PTP) This compound->PTP Induces opening Akt_Nrf2 Akt/Nrf2/HO-1 Pathway This compound->Akt_Nrf2 Inhibits Mitochondrion Mitochondrion Cell->Mitochondrion ROS Reactive Oxygen Species (ROS) PTP->ROS Leads to generation Caspase9 Caspase-9 ROS->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Antioxidant_Response Antioxidant Response Akt_Nrf2->Antioxidant_Response

Caption: this compound's pro-apoptotic signaling cascade.

Alternariol

Alternariol has a more complex and varied mechanism of action. It is known to induce DNA damage by inhibiting topoisomerase II, leading to cell cycle arrest, primarily in the G2/M phase. AOH also generates reactive oxygen species (ROS), which contributes to its cytotoxic and genotoxic effects. Furthermore, alternariol has been shown to modulate inflammatory responses by targeting the NF-κB and MAPK signaling pathways.

Alternariol_Pathway AOH Alternariol (AOH) TopoisomeraseII Topoisomerase II AOH->TopoisomeraseII Inhibits ROS Reactive Oxygen Species (ROS) AOH->ROS Generates NFkB_Pathway NF-κB Pathway AOH->NFkB_Pathway Modulates MAPK_Pathway MAPK Pathway AOH->MAPK_Pathway Modulates DNA_Damage DNA Damage TopoisomeraseII->DNA_Damage Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Induces ROS->DNA_Damage Causes Inflammation Inflammatory Response NFkB_Pathway->Inflammation MAPK_Pathway->Inflammation

Caption: Multifaceted mechanisms of alternariol's bioactivity.

Experimental Workflow: Cytotoxicity and Genotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic and genotoxic potential of a compound like this compound or alternariol.

Experimental_Workflow Start Start: Compound (this compound or Alternariol) Cell_Culture Cell Culture (e.g., HepG2, Caco-2) Start->Cell_Culture Treatment Compound Treatment (Dose-Response) Cell_Culture->Treatment MTT_Assay MTT Assay (Cytotoxicity) Treatment->MTT_Assay Comet_Assay Comet Assay (Genotoxicity) Treatment->Comet_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Data_Analysis Data Analysis (IC50, % Tail DNA, Cell Cycle Distribution) MTT_Assay->Data_Analysis Comet_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

Caption: Workflow for assessing mycotoxin bioactivity.

References

Comparative Cytotoxicity of Djalonensone (Alternariol Monomethyl Ether) and Other Mycotoxins

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cytotoxic profiles of key mycotoxins, supported by experimental data and methodological insights.

This guide provides a comparative analysis of the cytotoxic effects of djalonensone, also known as Alternariol Monomethyl Ether (AME), and other significant mycotoxins commonly found as contaminants in food and feed. Mycotoxins, toxic secondary metabolites produced by fungi, pose a considerable threat to human and animal health.[1][2] Understanding their cytotoxic mechanisms is crucial for risk assessment and the development of potential therapeutic interventions. This document summarizes key quantitative data, outlines experimental protocols for cytotoxicity assessment, and visualizes the cellular pathways implicated in mycotoxin-induced cell death.

This compound (AME) is a mycotoxin produced by fungi of the genus Alternaria and is a common contaminant in fruits, vegetables, and cereals.[3] Structurally, it is a dibenzo-α-pyrone and its cytotoxic effects have been evaluated alongside other major mycotoxins such as aflatoxins, ochratoxin A, deoxynivalenol, zearalenone, and T-2 toxin.[4][5]

Quantitative Comparison of Mycotoxin Cytotoxicity

The cytotoxic potential of mycotoxins is frequently quantified by determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represents the concentration of a substance that reduces a specific biological activity by 50%. These values are crucial for comparing the potency of different toxins and are dependent on the cell line and the assay used.

The following table summarizes the reported IC50/EC50 values for this compound (AME) and other mycotoxins across various human cell lines.

MycotoxinCell LineAssayIC50/EC50 ValueReference
This compound (AME) HepG2 (Hepatocytes)Flow Cytometry (PI)4-5 µg/mL
Caco-2 (Enterocytes)Flow Cytometry (PI)6-23 µg/mL
Alternariol (AOH) HepG2 (Hepatocytes)Flow Cytometry (PI)8-16 µg/mL
Caco-2 (Enterocytes)Flow Cytometry (PI)19 µg/mL
Tenuazonic Acid (TeA) HepG2 (Hepatocytes)Flow Cytometry (PI)40-95 µg/mL
Caco-2 (Enterocytes)Flow Cytometry (PI)60-90 µg/mL
Aflatoxin B1 (AFB1) Caco-2 (Enterocytes)MTT38.8 µM (after 48h)
Deoxynivalenol (DON) Porcine Leydig CellsNot Specified2.49 µM
Zearalenone (ZEN) Porcine Leydig CellsNot Specified49.71 µM
T-2 Toxin Porcine Leydig CellsNot Specified97.18 nM

Experimental Protocols

The assessment of mycotoxin cytotoxicity relies on a variety of in vitro cell-based assays. The following are detailed methodologies for commonly employed experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Mycotoxin Treatment: Expose the cells to various concentrations of the mycotoxin for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against mycotoxin concentration.

Flow Cytometry for Apoptosis and Cell Viability

Flow cytometry allows for the quantitative analysis of individual cells in a population. It is frequently used to assess apoptosis and cell viability using specific fluorescent probes.

  • Cell Preparation: After mycotoxin treatment, harvest the cells (both adherent and floating) and wash them with phosphate-buffered saline (PBS).

  • Staining: For apoptosis assessment, cells can be stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and a viability dye like propidium (B1200493) iodide (PI) or 7-AAD (which enters cells with compromised membranes).

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The different fluorescent signals allow for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

  • Data Interpretation: Quantify the percentage of cells in each quadrant of the flow cytometry plot to determine the extent of apoptosis and necrosis induced by the mycotoxin.

Signaling Pathways in Mycotoxin-Induced Cytotoxicity

Mycotoxins can induce cell death through various mechanisms, with apoptosis being a prominent one. Apoptosis, or programmed cell death, can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Apoptotic Pathway

Many mycotoxins, including AME, have been shown to induce apoptosis via the mitochondrial pathway. This pathway is triggered by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

Intrinsic_Apoptotic_Pathway cluster_stress Cellular Stress cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Mycotoxin Mycotoxin (e.g., AME) MMP_loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mycotoxin->MMP_loss induces CytoC Cytochrome c Release MMP_loss->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Select Cell Lines (e.g., HepG2, Caco-2) culture Cell Culture and Seeding start->culture treatment Mycotoxin Exposure (Dose-Response and Time-Course) culture->treatment viability_assay Cell Viability Assay (e.g., MTT, Neutral Red) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry - Annexin V/PI) treatment->apoptosis_assay analysis Data Analysis (IC50/EC50 Calculation) viability_assay->analysis apoptosis_assay->analysis conclusion Comparative Cytotoxicity Profile analysis->conclusion

References

A Comparative Analysis of the Efficacy of a Novel Natural Product-Derived Fungicide and Conventional Synthetic Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on "Djalonensone": Initial literature searches did not yield specific data on a fungicide named "this compound." Therefore, this guide will use Amentoflavone (B1664850) , a well-researched plant-derived biflavonoid with demonstrated antifungal properties, as a representative example of a novel natural fungicide. This allows for a data-supported comparison against established synthetic alternatives.

This guide provides an objective comparison of the fungicidal efficacy of the natural biflavonoid Amentoflavone against several widely used synthetic fungicides. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro antifungal activity of Amentoflavone and three common synthetic fungicides against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) and the Half Maximal Effective Concentration (EC50) are key metrics used to quantify and compare the potency of antifungal compounds. Lower values indicate higher efficacy.

Table 1: In Vitro Antifungal Activity of Amentoflavone

Fungal Species Metric Concentration (µg/mL) Citation
Candida albicans ATCC 90028 MIC 150 [1]
Candida albicans (clinical isolate 1) MIC 620 [1]
Candida albicans (clinical isolate 2) MIC 1250 [1]

| Trichophyton rubrum | MIC | 125 (Quercetin, a related flavonoid) |[2] |

Note: Data for Amentoflavone against specific plant pathogens is limited in the available literature. The data against Candida spp., a pathogenic yeast, is presented to demonstrate its general antifungal potential. Amentoflavone has shown potent activity against several pathogenic fungal strains.[3]

Table 2: Efficacy of Common Synthetic Fungicides

Fungicide Class / Mode of Action Fungal Species Metric Concentration (µg/mL) Citation
Tebuconazole DMI / Sterol Biosynthesis Inhibitor Fusarium graminearum EC50 0.005 - 2.029
Fusarium oxysporum (sensitive) EC50 0.04
Fusarium oxysporum (resistant) EC50 0.139
Fusarium pseudograminearum MIC 25.0
Azoxystrobin QoI / Respiration Inhibitor Botrytis cinerea (sensitive) EC50 0.70 - 1.39 (spore germination)
Botrytis cinerea (resistant) EC50 > 100
Plasmopara viticola (sensitive) EC50 < 0.3

| Chlorothalonil | Chloronitrile / Multi-site contact | Various (e.g., Venturia inaequalis) | N/A (Broad Spectrum) | Protectant action prevents spore germination | |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are protocols for key in vitro assays used to evaluate antifungal compounds.

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized technique to determine the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

  • Preparation of Antifungal Agent:

    • Dissolve the test compound (e.g., Amentoflavone) in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.

    • Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., RPMI 1640 for yeasts, Potato Dextrose Broth for filamentous fungi) within a 96-well microtiter plate. The concentration range should be broad enough to determine the MIC.

  • Inoculum Preparation:

    • Culture the fungal strain on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts) at an appropriate temperature (e.g., 35°C) for 24-48 hours.

    • Suspend several colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ Colony Forming Units (CFU)/mL.

    • Dilute this suspension in the growth medium to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Assay Procedure:

    • Add 100 µL of each diluted antifungal concentration to the appropriate wells of the 96-well plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control well (inoculum with no antifungal agent) and a negative/sterility control well (medium only).

    • Incubate the plate at the optimal temperature for the fungus (e.g., 35°C) for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent at which no visible growth is observed. This can be assessed visually or by using a microplate reader to measure absorbance at a specific wavelength (e.g., 530 nm).

2. Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This assay evaluates the effect of an antifungal compound on the vegetative growth of filamentous fungi.

  • Preparation of Amended Agar:

    • Prepare a suitable agar medium, such as Potato Dextrose Agar (PDA), and autoclave it.

    • Allow the molten agar to cool to approximately 45-50°C.

    • Add the test compound (dissolved in a solvent) to the molten agar to achieve the desired final concentrations.

    • Prepare control plates containing the solvent alone and a no-treatment control.

    • Pour the amended and control agar into sterile Petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Using a sterile cork borer (e.g., 5 mm diameter), cut a mycelial plug from the edge of an actively growing fungal culture.

    • Place the mycelial plug in the center of each prepared Petri dish.

    • Incubate the plates at an optimal temperature (e.g., 25-28°C) until the fungal growth in the control plate nearly reaches the edge of the dish.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals.

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

3. Spore Germination Inhibition Assay

This assay assesses the ability of a fungicide to inhibit the germination of fungal spores, a critical stage in the infection process.

  • Spore Suspension Preparation:

    • Collect spores from a mature fungal culture by gently scraping the surface or washing with a sterile solution (e.g., 0.05% Tween 20).

    • Filter the suspension to remove mycelial fragments.

    • Adjust the concentration of the spore suspension to a desired level (e.g., 4 x 10⁵ spores/mL) using a hemocytometer.

  • Assay Procedure:

    • Prepare serial dilutions of the test fungicide in a suitable buffer or liquid medium in a 96-well microtiter plate.

    • Add an equal volume of the prepared spore suspension to each well.

    • Include a control well with spores but no fungicide.

    • Incubate the plate under conditions conducive to germination (e.g., 25°C, high humidity) for a sufficient period (e.g., 4-24 hours).

  • Data Analysis:

    • After incubation, place a drop from each well onto a microscope slide.

    • Observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube is longer than its width.

    • Calculate the percentage of germination for each treatment and control.

    • Calculate the percentage of inhibition using the formula:

      • Inhibition (%) = [(Gc - Gt) / Gc] x 100

      • Where Gc is the percentage of germination in the control and Gt is the percentage of germination in the treatment.

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz provide clear visual representations of complex processes.

experimental_workflow cluster_invitro start Start: Identify Novel Compound prep_compound Compound Preparation (Stock Solution & Dilutions) start->prep_compound prep_inoculum Fungal Inoculum Preparation (Spores/Mycelia) start->prep_inoculum invitro In Vitro Screening mic MIC Determination (Broth Microdilution) prep_compound->mic prep_inoculum->mic mgi Mycelial Growth Inhibition Assay analysis Data Analysis (EC50 / MIC Calculation) mic->analysis sgi Spore Germination Inhibition Assay mgi->analysis sgi->analysis inplanta In Planta / Greenhouse Trials (Efficacy on Host Plant) analysis->inplanta Promising Results end End: Efficacy Profile Established analysis->end Poor Results inplanta->end

Caption: Experimental workflow for evaluating novel antifungal compounds.

azole_moa acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol enzyme 14-alpha-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol (Essential for Fungal Cell Membrane Integrity) enzyme->ergosterol disrupted_membrane Disrupted Fungal Cell Membrane (Leads to cell death) enzyme->disrupted_membrane membrane Normal Fungal Cell Membrane ergosterol->membrane azole Azole Fungicides (e.g., Tebuconazole) azole->enzyme INHIBITS

References

Djalonensone Cross-Reactivity in Mycotoxin Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Djalonensone, also known as Alternariol monomethyl ether (AME), in various mycotoxin immunoassays. Understanding the specificity of these assays is critical for accurate mycotoxin detection and quantification in research and food safety applications. This document summarizes quantitative data, details experimental protocols, and provides visual workflows to aid in the selection and application of appropriate immunoassays.

Cross-Reactivity Data Summary

The cross-reactivity of an immunoassay determines its specificity. For mycotoxin analysis, it is crucial to know whether an assay designed for a specific mycotoxin will also detect structurally related compounds, such as this compound. The following table summarizes the cross-reactivity of different immunoassays with this compound (AME) and its parent compound, Alternariol (AOH).

Immunoassay TypeTarget AnalyteAntibody TypeThis compound (AME) Cross-Reactivity (%)Alternariol (AOH) Cross-Reactivity (%)Reference
Competitive ELISAAlternariol monomethyl ether (AME)Monoclonal (anti-AME)1002.1[1]
Competitive ELISAAlternariol (AOH)Polyclonal (ALa#1)100100[2]
Competitive ELISAAlternariol (AOH)Polyclonal (ALa#2)199100[2]
Competitive ELISAAlternariol (AOH)MonoclonalNot specified100 (No cross-reactivity with AME)[3]
Immunochromatographic StripAlternariol monomethyl ether (AME)Monoclonal (anti-AME)100No significant cross-reactivity[1]
Competitive ELISAAlternariol (AOH)Not specified24.6100

Experimental Protocols

Detailed methodologies are essential for replicating and comparing immunoassay performance. Below are representative protocols for a competitive ELISA and an immunochromatographic strip test for this compound (AME) detection.

Competitive ELISA for this compound (AME)

This protocol is based on the development of a monoclonal antibody specific to AME.

Materials:

  • AME-BSA conjugate (for coating)

  • Anti-AME monoclonal antibody

  • Goat anti-mouse IgG-HRP (secondary antibody)

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Phosphate-buffered saline (PBS)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat milk in PBS)

  • AME standards

  • Microtiter plates

Procedure:

  • Coating: Microtiter plates are coated with AME-BSA conjugate (e.g., 100 µL of 1 µg/mL in PBS) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with wash buffer.

  • Blocking: 200 µL of blocking buffer is added to each well and incubated for 2 hours at 37°C to prevent non-specific binding.

  • Washing: Plates are washed three times with wash buffer.

  • Competitive Reaction: 50 µL of AME standard or sample is added to each well, followed by 50 µL of anti-AME monoclonal antibody. The plate is then incubated for 1 hour at 37°C.

  • Washing: Plates are washed three times with wash buffer.

  • Secondary Antibody Incubation: 100 µL of goat anti-mouse IgG-HRP is added to each well and incubated for 1 hour at 37°C.

  • Washing: Plates are washed five times with wash buffer.

  • Substrate Reaction: 100 µL of TMB substrate solution is added to each well and incubated in the dark for 15 minutes at 37°C.

  • Stopping the Reaction: 50 µL of stop solution is added to each well.

  • Measurement: The absorbance is read at 450 nm using a microplate reader. The concentration of AME in the sample is inversely proportional to the signal.

Immunochromatographic Strip Test for this compound (AME)

This protocol describes a rapid, semi-quantitative method for AME detection.

Materials:

  • Immunochromatographic strips (containing a test line with AME-BSA and a control line with goat anti-mouse IgG)

  • Colloidal gold-conjugated anti-AME monoclonal antibody (in a release pad)

  • Sample pad

  • Absorbent pad

  • AME standards or sample extracts

Procedure:

  • Sample Preparation: The sample is extracted with a suitable solvent (e.g., methanol/water) and diluted.

  • Assay Performance: The sample pad of the strip is dipped into the prepared sample solution.

  • Migration: The liquid sample migrates up the strip by capillary action.

  • Competitive Binding: As the sample moves, it rehydrates the colloidal gold-conjugated anti-AME antibody. If AME is present in the sample, it will bind to the antibody.

  • Detection:

    • Test Line (T-line): The antibody-AME complex (if formed) or the free antibody migrates to the test line, which is coated with AME-BSA. A higher concentration of AME in the sample leads to less antibody binding to the test line, resulting in a weaker or absent line.

    • Control Line (C-line): Unbound colloidal gold-conjugated antibody continues to migrate and binds to the goat anti-mouse IgG on the control line, indicating the strip is functioning correctly.

  • Interpretation: The result is visually interpreted within 10 minutes. The intensity of the test line is inversely proportional to the concentration of AME.

Visualizing the Immunoassay Workflow

The following diagram illustrates the principle of a competitive ELISA, a common immunoassay format for mycotoxin detection.

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat plate with AME-BSA conjugate p2 Wash plate p1->p2 p3 Block non-specific sites p2->p3 r1 Add AME standard or sample p3->r1 r3 Incubate r1->r3 r2 Add anti-AME monoclonal antibody r2->r3 d1 Add secondary antibody-HRP r3->d1 d2 Wash plate d1->d2 d3 Add TMB substrate d2->d3 d4 Stop reaction d3->d4 d5 Read absorbance at 450 nm d4->d5 Cross_Reactivity_Logic Mycotoxins Structurally Similar Mycotoxins AOH Alternariol (AOH) Mycotoxins->AOH AME This compound (AME) Mycotoxins->AME Antibody Antibody AOH->Antibody Binds AME->Antibody Binds (if cross-reactive) Immunoassay Immunoassay Antibody->Immunoassay Result Cross-Reactivity (False Positive/Quantification Error) Immunoassay->Result

References

Djalonensone: A Natural Antifungal Compound with Targeted Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of Djalonensone, a naturally occurring compound also known as Alternariol (B1665735) monomethyl ether (AME), reveals its potential as an antifungal agent with a multi-faceted mechanism of action. This comparison guide provides researchers, scientists, and drug development professionals with a concise overview of its antifungal spectrum, supported by available experimental data, and delves into its molecular pathways of inhibition.

Antifungal Spectrum of this compound

This compound has demonstrated inhibitory activity against phytopathogenic fungi. While a comprehensive dataset against a wide array of human and plant fungal pathogens is still emerging, existing studies provide key insights into its efficacy.

Notably, this compound has shown significant activity against the spore germination of Magnaporthe oryzae, the causative agent of rice blast disease, with a reported half-maximal inhibitory concentration (IC50) of 87.18 µg/mL.[1][2] This indicates its potential for application in agricultural settings.

For comparison, the minimum inhibitory concentrations (MICs) of common antifungal agents against various fungal species are presented in the table below. It is important to note that direct comparative studies of this compound against these specific strains are limited in the public domain.

Table 1: Comparative Antifungal Activity (MIC in µg/mL)

Antifungal AgentCandida albicansAspergillus fumigatusFusarium oxysporum
This compound (AME) Data not availableData not availableData not available
Amphotericin B 0.25 - 1.00.5 - 2.01.0 - 4.0
Fluconazole 0.25 - 4.0Resistant16 - >64
Voriconazole 0.03 - 0.50.25 - 1.02.0 - 8.0

Note: The MIC values for Amphotericin B, Fluconazole, and Voriconazole are generalized ranges from typical susceptibility testing and can vary depending on the specific isolate and testing methodology.

Experimental Protocols

The evaluation of this compound's antifungal activity typically employs standardized methods to determine its minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50). The following are detailed methodologies for key experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in a culture medium (e.g., RPMI-1640 for yeasts and molds) to achieve a final standardized inoculum concentration.

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A series of twofold dilutions are then made in the culture medium within a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the standardized fungal suspension. Positive (fungus and medium without this compound) and negative (medium only) controls are included. The plates are incubated at an appropriate temperature (e.g., 35°C for Candida and Aspergillus species) for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.

Spore Germination Assay

This assay is particularly relevant for filamentous fungi and evaluates the effect of a compound on the initial stages of fungal development.

  • Spore Collection: Spores are harvested from mature fungal cultures grown on agar plates by flooding the surface with a sterile solution and gently scraping. The resulting spore suspension is filtered to remove mycelial fragments.

  • Spore Concentration Adjustment: The concentration of spores in the suspension is determined using a hemocytometer and adjusted to a standardized concentration.

  • Treatment and Incubation: The spore suspension is incubated with various concentrations of this compound in a suitable liquid medium.

  • Assessment of Germination: After a defined incubation period, the percentage of germinated spores is determined by microscopic examination. A spore is considered germinated if the germ tube is at least as long as the diameter of the spore. The IC50 value is the concentration of this compound that inhibits spore germination by 50% compared to the untreated control.

Mechanism of Action

This compound exerts its antifungal effects through multiple mechanisms, primarily targeting essential cellular processes.

Inhibition of Topoisomerase IIα

One of the key mechanisms of this compound is the inhibition of topoisomerase IIα.[3] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting topoisomerase IIα, this compound leads to DNA strand breaks and ultimately triggers apoptosis or cell cycle arrest in fungal cells.[3]

Disruption of the Electron Transport Chain

In phytopathogenic fungi, this compound has been shown to inhibit the electron transport chain in chloroplasts.[3][4][5] This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, and the generation of reactive oxygen species (ROS), which can cause significant oxidative damage to cellular components. While the direct impact on the mitochondrial electron transport chain in non-photosynthetic fungi is an area of ongoing research, this mechanism highlights a potent mode of action.

Visualizing the Antifungal Action of this compound

To illustrate the experimental workflow and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for Antifungal Spectrum Validation cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungal_culture Fungal Culture inoculation Inoculation fungal_culture->inoculation djalonensone_prep This compound Stock Solution Preparation serial_dilution Serial Dilution djalonensone_prep->serial_dilution serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination ic50_calculation IC50 Calculation incubation->ic50_calculation

Fig 1. Workflow for determining the antifungal spectrum of this compound.

mechanism_of_action Proposed Antifungal Mechanism of this compound cluster_dna DNA Replication & Integrity cluster_etc Cellular Respiration This compound This compound Topoisomerase Topoisomerase IIα This compound->Topoisomerase Inhibits ETC Electron Transport Chain (Chloroplast/Mitochondria) This compound->ETC Inhibits DNA_Replication DNA Replication Topoisomerase->DNA_Replication DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Leads to Apoptosis Apoptosis / Cell Cycle Arrest DNA_Damage->Apoptosis ATP_Production ATP Production ETC->ATP_Production Disrupts ROS_Generation ROS Generation ETC->ROS_Generation Increases Cell_Death Fungal Cell Death ATP_Production->Cell_Death ROS_Generation->Cell_Death

Fig 2. this compound's proposed dual mechanism of antifungal action.

References

A Comparative Toxicological Analysis of Djalonensone and Tenuazonic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive toxicological comparison of Djalonensone (also known as Alternariol monomethyl ether - AME) and Tenuazonic acid (TeA), two mycotoxins produced by Alternaria species. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their toxicological profiles, mechanisms of action, and relevant experimental data to inform future research and risk assessment.

Executive Summary

This compound and Tenuazonic acid are common contaminants in various food products, posing potential health risks to humans and animals. While both mycotoxins exhibit significant toxicity, their mechanisms of action and potency differ. This compound is classified as fatal if swallowed, in contact with skin, or inhaled, and is recognized for its genotoxic and mutagenic properties. Tenuazonic acid is a potent inhibitor of protein synthesis and demonstrates significant phytotoxic and cytotoxic effects. This guide presents a side-by-side comparison of their toxicological data, detailed experimental methodologies for their assessment, and visual representations of their molecular pathways.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for this compound and Tenuazonic acid, facilitating a direct comparison of their potency across different models.

Table 1: Acute Toxicity Data

CompoundTest OrganismRoute of AdministrationLD50Citation
This compound (AME) Not SpecifiedOralFatal (GHS Classification)[1]
Not SpecifiedDermalFatal (GHS Classification)[1]
Not SpecifiedInhalationFatal (GHS Classification)[1]
Tenuazonic acid (TeA) Mice (male)Oral182 mg/kg[2]
Mice (male)Oral225 mg/kg[2]
Mice (female)Oral81 mg/kg

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayEndpointValueCitation
This compound (AME) IPEC-1 (swine intestinal epithelial)MTTIC5010.5 µM
HepG2 (human hepatocyte)Flow CytometryEC504-5 µg/mL
Caco-2 (human intestinal epithelial)Flow CytometryEC506-23 µg/mL
Tenuazonic acid (TeA) HepG2 (human hepatocyte)Flow CytometryEC5040-95 µg/mL
Caco-2 (human intestinal epithelial)Flow CytometryEC5060-90 µg/mL

Mechanisms of Action and Signaling Pathways

This compound (Alternariol monomethyl ether - AME)

This compound exerts its toxic effects through multiple pathways. It is known to induce programmed cell death (apoptosis) via the activation of caspases 3 and 7. Furthermore, AME can trigger DNA and protein oxidative damage, which is associated with an alteration of the antioxidant response through the inhibition of the Akt/Nrf2/HO-1 signaling pathway. In the context of allergic reactions, AME has been shown to suppress mast cell activation by modulating the MAPK and NF-κB signaling pathways.

Djalonensone_Pathway cluster_apoptosis Apoptosis Induction cluster_oxidative_stress Oxidative Stress cluster_allergy Allergic Response Modulation This compound This compound (AME) Caspase37 Caspase-3/7 Activation This compound->Caspase37 Akt Akt This compound->Akt inhibits MAPK MAPK Pathway This compound->MAPK suppresses NFkB NF-κB Pathway This compound->NFkB suppresses Apoptosis Apoptosis Caspase37->Apoptosis Nrf2 Nrf2 Akt->Nrf2 inhibits HO1 HO-1 Nrf2->HO1 inhibits OxidativeDamage DNA & Protein Oxidative Damage HO1->OxidativeDamage leads to MastCell Mast Cell Activation MAPK->MastCell NFkB->MastCell Tenuazonic_Acid_Pathway cluster_protein_synthesis Protein Synthesis Inhibition cluster_photosynthesis Photosynthesis Disruption (in plants) TeA Tenuazonic Acid (TeA) ProteinRelease Protein Release TeA->ProteinRelease inhibits ElectronTransport Electron Transport TeA->ElectronTransport inhibits Ribosome Ribosome Ribosome->ProteinRelease PSII Photosystem II (PSII) PSII->ElectronTransport ROS Reactive Oxygen Species (ROS) Burst ElectronTransport->ROS leads to CellDeath Cell Death / Necrosis ROS->CellDeath MTT_Workflow A Seed cells in 96-well plate B Treat with mycotoxin A->B C Add MTT solution B->C D Incubate (formazan formation) C->D E Solubilize formazan (B1609692) crystals D->E F Measure absorbance E->F G Calculate cell viability (IC50) F->G Genotoxicity_Assays cluster_comet Comet Assay cluster_micronucleus In Vivo Micronucleus Test A1 Cell Treatment B1 Embed in Agarose A1->B1 C1 Lysis B1->C1 D1 Electrophoresis C1->D1 E1 Staining & Visualization D1->E1 F1 Quantify DNA Damage E1->F1 A2 Animal Dosing B2 Sample Collection (Bone Marrow/Blood) A2->B2 C2 Slide Preparation & Staining B2->C2 D2 Microscopic Analysis C2->D2 E2 Score Micronucleated Cells D2->E2

References

Detecting Djalonensone: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of Djalonensone, also known as Alternariol (B1665735) monomethyl ether (AME), is crucial for safety and efficacy assessments. This guide provides a comprehensive comparison of current analytical methodologies, offering insights into their principles, performance, and specific applications.

This compound is a mycotoxin produced by fungi of the Alternaria genus and has also been isolated from various plants, where it may be produced by endophytic fungi.[1][2][3][4][5] As a contaminant in food and agricultural products, and a potential bioactive molecule, robust analytical methods are essential for its monitoring and study. This guide explores and compares the primary techniques used for this compound detection: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays (ELISA).

Performance Comparison of Analytical Methods

The choice of analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and throughput. The following table summarizes the key performance characteristics of the most common techniques.

MethodPrincipleSample ThroughputLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC-UV/DAD Chromatographic separation followed by detection based on ultraviolet-visible light absorbance.Medium2.52 µg/kg2.0 - 8.40 µg/kgCost-effective, robust, widely available.Lower sensitivity and selectivity compared to MS methods.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection for high selectivity and sensitivity.Medium to High0.13 - 1.4 ng/g0.03 - 3.7 µg/kgHigh sensitivity, high selectivity, structural confirmation.Higher equipment and operational costs.
ELISA Immunoassay based on the specific binding of an antibody to this compound (AME).High~3.49 ng/mL (for Alternariol with cross-reactivity to AME)Not explicitly stated for AMEHigh throughput, rapid, cost-effective for screening.Cross-reactivity with related compounds, less specific than MS.
Immunochromatographic Strip Rapid immunoassay based on lateral flow for qualitative or semi-quantitative detection.HighVisual LOD of ~10 ng/mLSemi-quantitativeRapid on-site screening, user-friendly.Limited to semi-quantitative or qualitative results.
Electrochemical Sensor Detection based on the electrochemical oxidation of this compound at a modified electrode.High9.1 x 10⁻⁸ mol/dm³Not specifiedHigh sensitivity, potential for portability.Susceptible to matrix interference, may require specialized electrodes.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection

This method is suitable for the quantification of this compound in various food matrices.

1. Sample Preparation (Extraction and Cleanup):

  • Extract a homogenized sample (e.g., 5g of wheat) with a mixture of acetonitrile, methanol (B129727), and water (45:10:45, v/v/v).

  • Shake the mixture vigorously.

  • Purify the extract using a solid-phase extraction (SPE) cartridge (e.g., Bond Elut Plexa) to remove interfering matrix components.

  • Elute the analyte and evaporate the eluent to dryness.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-DAD Analysis:

  • Column: C18 reversed-phase column (e.g., Spherisorb ODS-2, 250x4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 80:20, v/v) containing 300 mg/L ZnSO₄·7H₂O.

  • Flow Rate: 0.7 mL/min.

  • Detection: Diode array detector set at 250 nm.

  • Quantification: Generate a calibration curve using this compound standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the detection of this compound in complex matrices like fruit juices and tomato products.

1. Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME):

  • Homogenize the sample (e.g., tomato juice).

  • To 5 mL of the sample extract, add a disperser solvent (e.g., acetonitrile) and an extraction solvent (e.g., 100 µL of chloroform).

  • Vortex the mixture to form a cloudy solution.

  • Centrifuge to separate the phases and collect the sedimented phase containing the analyte.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 or pentafluorophenyl (PFP) column.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Ionization Mode: Negative ion mode often provides better sensitivity and lower background for this compound.

  • Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions for quantification and confirmation.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA for the detection of Alternariol, which shows cross-reactivity with this compound (AME).

1. Assay Procedure:

  • A 96-well microplate is pre-coated with an Alternariol-protein conjugate.

  • Add standard solutions of Alternariol or sample extracts to the wells, followed by the addition of a specific anti-Alternariol antibody.

  • Incubate to allow competition between the free Alternariol (in the sample/standard) and the coated Alternariol for binding to the antibody.

  • Wash the plate to remove unbound reagents.

  • Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

  • Wash the plate again.

  • Add a substrate that is converted by the enzyme to produce a colored product.

  • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • The intensity of the color is inversely proportional to the concentration of Alternariol in the sample.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and analytical processes, the following diagrams are provided.

Workflow for LC-MS/MS Detection of this compound sample Sample Homogenization (e.g., Tomato Juice) extraction Extraction (e.g., Acetonitrile) sample->extraction cleanup Cleanup (e.g., DLLME or SPE) extraction->cleanup lc LC Separation (Reversed-Phase) cleanup->lc ms MS/MS Detection (ESI-/APCI-, MRM) lc->ms data Data Analysis (Quantification) ms->data

Figure 1. A generalized workflow for the detection of this compound using LC-MS/MS.

This compound-Induced Cytotoxicity Pathway This compound This compound (AME) Akt Akt This compound->Akt inhibition OxidativeStress Oxidative Stress This compound->OxidativeStress induction Nrf2 Nrf2 Akt->Nrf2 inhibition HO1 HO-1 Nrf2->HO1 inhibition DNA_Damage DNA Damage OxidativeStress->DNA_Damage CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 2. A simplified signaling pathway illustrating the cytotoxic effects of this compound (AME).

References

A Comparative Analysis of Djalonensone from Diverse Fungal Isolates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of djalonensone, also known as alternariol (B1665735) 9-methyl ether (AME), isolated from various fungal sources. This document synthesizes available experimental data on the yield, purity, and biological activities of this compound, offering insights into its potential as a therapeutic agent.

This compound is a mycotoxin belonging to the dibenzo-α-pyrone class of secondary metabolites.[1] It has garnered significant interest in the scientific community due to its wide range of biological activities, including potent antibacterial, antifungal, and anticancer properties.[2] This guide aims to present a comparative overview of this compound derived from different fungal isolates, providing a valuable resource for its further investigation and development.

Comparative Data of this compound from Fungal Isolates

Fungal IsolateHost/SourceYieldPurityReference
Alternaria sp. Samif01Endophyte from Salvia miltiorrhiza Bunge7.0 g crude extract from cultureHigh purity after chromatography[2]
Alternaria sp.Endophyte from Catharanthus roseusNot specifiedCrystalline solid[3]
Alternaria alternataNot specifiedNot specifiedNot specified

Note: The yield and purity of secondary metabolites like this compound are highly dependent on the fungal strain, culture conditions (media, temperature, pH, etc.), and the extraction and purification methods employed. The data presented above should be interpreted with these variables in mind.

Biological Activity Profile

This compound exhibits a broad spectrum of biological activities, making it a compound of interest for drug discovery. The following table summarizes the reported inhibitory concentrations (IC50) against various targets.

Biological ActivityTarget Organism/Cell LineIC50 / MICReference
Antibacterial Bacillus subtilis ATCC 1156216.00 µg/mL (IC50)
Staphylococcus haemolyticus20.18 µg/mL (IC50)
Agrobacterium tumefaciens25.75 µg/mL (IC50)
Pseudomonas lachrymans38.27 µg/mL (IC50)
Ralstonia solanacearum18.33 µg/mL (IC50)
Xanthomonas vesicatoria22.41 µg/mL (IC50)
Antifungal Magnaporthe oryzae (spore germination)87.18 µg/mL (IC50)
Antinematodal Caenorhabditis elegans74.62 µg/mL (IC50)
Bursaphelenchus xylophilus98.17 µg/mL (IC50)
Anticancer Human Colon Carcinoma (HCT116) cellsInduces apoptosis

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, purification, and biological evaluation of this compound.

Fungal Culture and Extraction of this compound

This protocol is based on the methodology described for the isolation of this compound from Alternaria sp. Samif01.

  • Fungal Culture: The endophytic fungus is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to obtain a pure culture. For large-scale production, the fungus is typically grown in a liquid medium, such as Potato Dextrose Broth (PDB), under optimal temperature and agitation for a specified period.

  • Extraction: The fungal mycelium and culture broth are separated by filtration. The mycelium is extracted with a suitable organic solvent, such as methanol, followed by partitioning of the crude extract with ethyl acetate (B1210297). The ethyl acetate fraction, which contains this compound, is then concentrated under reduced pressure.

G Experimental Workflow: this compound Extraction and Purification cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification Culture Inoculate and grow fungal isolate in liquid medium Filter Separate mycelium and culture broth Culture->Filter Extract Extract mycelium with organic solvent (e.g., Methanol) Filter->Extract Partition Partition with Ethyl Acetate Extract->Partition Concentrate Concentrate Ethyl Acetate fraction Partition->Concentrate SilicaGel Silica (B1680970) Gel Column Chromatography Concentrate->SilicaGel Fractions Collect and analyze fractions (TLC) SilicaGel->Fractions PureCompound Obtain pure this compound Fractions->PureCompound

Caption: Workflow for this compound extraction and purification.

Purification by Column Chromatography
  • Column Preparation: A glass column is packed with silica gel (e.g., 200-300 mesh) using a suitable solvent system, such as a gradient of petroleum ether and ethyl acetate.

  • Sample Loading and Elution: The concentrated crude extract is loaded onto the column. The column is then eluted with a solvent gradient of increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions containing the compound of interest are pooled, and the solvent is evaporated to yield purified this compound. Further recrystallization from a suitable solvent (e.g., acetone) can be performed to obtain high-purity crystals.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in fungal extracts.

  • Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector and a C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and water is employed.

  • Sample Preparation: Fungal extracts are dissolved in a suitable solvent, filtered, and injected into the HPLC system.

  • Quantification: A calibration curve is generated using a this compound standard of known concentration. The concentration of this compound in the samples is then determined by comparing their peak areas to the calibration curve.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HCT116) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways of this compound

Biosynthesis of this compound

This compound is biosynthesized via the polyketide pathway. The proposed pathway involves the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme to form a poly-β-keto chain. This chain then undergoes a series of cyclization and aromatization reactions to form the core dibenzo-α-pyrone structure of alternariol. Finally, a methylation step catalyzed by an O-methyltransferase yields this compound (alternariol 9-methyl ether).

G Proposed Biosynthetic Pathway of this compound AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide Poly-β-keto Chain PKS->Polyketide Cyclization Cyclization & Aromatization Polyketide->Cyclization Alternariol Alternariol Cyclization->Alternariol OMT O-Methyltransferase Alternariol->OMT This compound This compound (Alternariol 9-methyl ether) OMT->this compound

Caption: Biosynthesis of this compound via the polyketide pathway.

Induction of Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis in human colon carcinoma (HCT116) cells through the mitochondrial or intrinsic pathway. This process is initiated by the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm.

G This compound-Induced Apoptosis via the Mitochondrial Pathway This compound This compound MOMP Mitochondrial Outer Membrane Permeabilization This compound->MOMP Mitochondrion Mitochondrion Bax Bax Bax->MOMP Bcl2 Bcl-2 Bcl2->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound triggers the intrinsic apoptosis pathway.

The key events in this signaling cascade include:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): this compound induces MOMP, a critical step in the intrinsic apoptotic pathway. This process is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting permeabilization and anti-apoptotic members like Bcl-2 inhibiting it.

  • Cytochrome c Release: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c from the intermembrane space into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, initiating a caspase cascade.

  • Execution of Apoptosis: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3, which in turn cleave a variety of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

Further research is warranted to fully elucidate the upstream signaling events, such as the potential involvement of the PI3K/Akt and MAPK pathways, in this compound-induced apoptosis. Understanding these intricate molecular mechanisms will be crucial for the rational design and development of this compound-based anticancer therapies.

References

Djalonensone: A Comparative Analysis of its Efficacy Against Commercial Biocontrol Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biocontrol potential of Djalonensone, a naturally derived compound, against established commercial biocontrol agents. This guide synthesizes available experimental data to evaluate its prospective role in agricultural and therapeutic applications.

This compound, also known as Alternariol monomethyl ether (AME), is a natural compound with demonstrated antifungal and antibacterial properties.[1][2] Isolated from both the plant Anthocleista djalonensis and various fungi including Alternaria species, this compound presents a potential alternative to conventional synthetic pesticides and existing biological control agents for the management of plant diseases.[1] This guide provides a comparative benchmark of this compound's efficacy against three widely used commercial biocontrol agents: Bacillus subtilis, Trichoderma harzianum, and Pseudomonas fluorescens.

Comparative Efficacy: this compound vs. Commercial Biocontrol Agents

Direct comparative studies between this compound and commercial biocontrol agents are not extensively documented in current literature. However, an assessment of their relative efficacy can be inferred by comparing their performance against similar classes of plant pathogens. The following tables summarize the available quantitative data on the antimicrobial and disease suppression activities of this compound and the selected commercial biocontrol agents.

Table 1: In Vitro Antimicrobial Activity of this compound (Alternariol Monomethyl Ether)

Target PathogenTypeEfficacy MetricValue (µg/mL)Reference
Ralstonia solanacearumBacteriumIC5016.00
Agrobacterium tumefaciensBacteriumIC5025.07
Xanthomonas vesicatoriaBacteriumIC5038.27
Bacillus subtilisBacteriumIC5025.00
Staphylococcus aureusBacteriumIC5025.00
Escherichia coliBacteriumIC5031.79
Magnaporthe oryzaeFungusIC50 (Spore Germination)87.18

Table 2: Efficacy of Commercial Biocontrol Agents Against Plant Pathogens

Biocontrol AgentTarget PathogenHost PlantEfficacy MetricEfficacy ValueReference
Bacillus subtilis XZ18-3Rhizoctonia cerealisWheatDisease Control Efficacy (Pot Experiment)88.28%
Bacillus subtilisColletotrichum gloeosporioidesChilliReduction in Disease Incidence (Seed Treatment)65%
Trichoderma harzianum Tr6Phytophthora drechsleriCucumberDisease Reduction (Greenhouse)58.33%
Trichoderma harzianumFusarium oxysporum f. sp. lycopersiciTomatoRadial Growth Inhibition (In Vitro)>64.0%
Pseudomonas fluorescensRhizoctonia solaniRiceReduction in Disease Severity60.0%
Pseudomonas fluorescensFusarium oxysporumTomatoZone of Inhibition36.3 ± 4 mm

Mechanisms of Action: A Comparative Overview

The mode of action of this compound differs significantly from that of microbial biocontrol agents. While this compound acts as a direct antimicrobial compound, commercial biocontrol agents employ a multifaceted approach to pathogen suppression.

This compound: The antimicrobial activity of this compound is attributed to its ability to interfere with fundamental cellular processes. It has been shown to inhibit the electron transport chain in chloroplasts and the activity of topoisomerase IIα, an enzyme crucial for DNA replication and repair. This direct inhibition of essential pathogen enzymes leads to their growth inhibition or death.

Commercial Biocontrol Agents:

  • Bacillus subtilis : This bacterium employs several mechanisms, including the production of a wide array of antibiotics such as surfactin, fengycin, and subtilin. It also produces lytic enzymes like chitinase (B1577495) and β-1,3-glucanase that degrade fungal cell walls. Furthermore, B. subtilis can induce systemic resistance (ISR) in plants, enhancing their natural defense mechanisms, and compete with pathogens for nutrients and space in the rhizosphere.

  • Trichoderma harzianum : A key mechanism of T. harzianum is mycoparasitism, where it directly attacks and feeds on pathogenic fungi by secreting cell wall-degrading enzymes like chitinases and glucanases. It also produces antifungal secondary metabolites and competes for resources. Similar to B. subtilis, T. harzianum can also induce systemic resistance in host plants.

  • Pseudomonas fluorescens : This bacterium is known for its ability to produce a variety of secondary metabolites with antimicrobial properties, including antibiotics like 2,4-diacetylphloroglucinol (B43620) (2,4-DAPG) and hydrogen cyanide. It also produces siderophores, which are high-affinity iron-chelating compounds that limit the availability of iron to pathogens. Competition for nutrients and the induction of systemic resistance are also important components of its biocontrol activity.

Experimental Protocols

The evaluation of this compound and commercial biocontrol agents relies on standardized in vitro and in vivo experimental protocols.

In Vitro Antimicrobial Susceptibility Testing

A common method for determining the in vitro efficacy of a compound like this compound is the broth microdilution method.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium (e.g., RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., by adjusting to a 0.5 McFarland standard).

  • Inoculation and Incubation: The microtiter plate wells containing the serially diluted antimicrobial agent are inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that results in the complete inhibition of visible microbial growth.

In Vivo Evaluation of Biocontrol Agents

The efficacy of biocontrol agents is ultimately assessed through in vivo experiments, often conducted in greenhouse or field settings.

Objective: To evaluate the ability of a biocontrol agent to suppress disease development in a host plant.

Methodology:

  • Biocontrol Agent Preparation: The biocontrol agent is cultured and prepared in a suitable formulation (e.g., a wettable powder or liquid suspension).

  • Plant Material and Pathogen Inoculation: Healthy host plants are grown under controlled conditions. A virulent strain of the target pathogen is cultured and used to inoculate the plants.

  • Application of Biocontrol Agent: The biocontrol agent is applied to the plants, either before or after pathogen inoculation, through methods such as seed treatment, soil drench, or foliar spray.

  • Disease Assessment: After a suitable incubation period, disease severity is assessed using a rating scale. Parameters such as disease incidence (percentage of infected plants) and disease severity index are calculated.

  • Data Analysis: The efficacy of the biocontrol agent is determined by comparing the disease levels in treated plants to those in untreated (control) plants.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the mechanisms of action of biocontrol agents and a typical experimental workflow.

Biocontrol_Mechanisms cluster_direct Direct Mechanisms cluster_indirect Indirect Mechanisms Antibiosis Antibiosis (Production of antibiotics, lytic enzymes) Pathogen Plant Pathogen Antibiosis->Pathogen Inhibits Competition Competition (For nutrients and space) Competition->Pathogen Outcompetes Mycoparasitism Mycoparasitism (Direct feeding on pathogens) Mycoparasitism->Pathogen Attacks ISR Induced Systemic Resistance (ISR) Plant Host Plant ISR->Plant Activates Defense BCA Biocontrol Agent (e.g., Bacillus, Trichoderma, Pseudomonas) BCA->Antibiosis BCA->Competition BCA->Mycoparasitism BCA->ISR Plant->Pathogen Increased Resistance Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay A Prepare serial dilutions of this compound B Prepare standardized pathogen inoculum A->B C Inoculate and incubate microtiter plate B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Grow host plants F Prepare biocontrol agent and pathogen inoculum E->F G Treat plants and inoculate with pathogen F->G H Assess disease severity and calculate efficacy G->H

References

Safety Operating Guide

Navigating the Safe Disposal of Djalonensone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the responsible management of Djalonensone waste, ensuring the safety of personnel and environmental protection.

This compound, also known as Alternariol monomethyl ether, is a natural product that has been isolated from various sources, including fungi and plants.[1] GHS information indicates that it can be fatal if swallowed.[2] Due to its potential toxicity, all waste containing this compound must be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is crucial to have the appropriate Personal Protective Equipment (PPE) readily available and in use.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection A lab coat, long-sleeved shirt, and long pants are mandatory. For larger quantities or in case of a spill, chemical-resistant coveralls should be considered.
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Procedures for this compound Waste

The following procedures are based on general guidelines for the disposal of investigational drug products and hazardous chemical waste.[3][4][5]

1. Waste Segregation and Collection:

  • Solid Waste:

    • All solid waste contaminated with this compound, including unused product, contaminated PPE (gloves, lab coats), absorbent materials from spills, and empty vials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be labeled "Hazardous Waste" and should also clearly indicate "this compound Waste."

  • Liquid Waste:

    • All liquid waste containing this compound, including solutions, reaction mixtures, and rinsates, must be collected in a separate, leak-proof, and shatter-resistant container designated for hazardous liquid waste.

    • The container must be clearly labeled "Hazardous Liquid Waste" and specify "this compound."

    • Aqueous solutions of less than 10% ethanol (B145695) and methanol (B129727) may in some cases be suitable for drain disposal after neutralization, but this is not recommended for a compound with the toxicity profile of this compound without explicit approval from your institution's EHS department.

  • Sharps Waste:

    • Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

2. Spill Management:

  • Small Spills:

    • Evacuate the immediate area and ensure proper ventilation.

    • Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite (B1170534) or sand.

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's EHS department or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

3. Final Disposal:

  • All collected this compound waste must be disposed of through your institution's hazardous waste management program.

  • This typically involves incineration at a licensed hazardous waste facility to ensure the complete destruction of the compound.

  • Never dispose of this compound waste down the drain or in the regular trash.

Experimental Protocol: General Procedure for Preparing this compound Waste for Disposal

This protocol outlines the general steps for collecting and preparing this compound waste for pickup by an authorized hazardous waste disposal service.

  • Objective: To safely collect and label all this compound-contaminated waste for proper disposal.

  • Materials:

    • Appropriate PPE (as listed in the table above).

    • Designated and labeled hazardous waste containers (for solid and liquid waste).

    • Waste labels from your institution's EHS department.

    • Spill kit.

  • Procedure:

    • At the start of any experiment involving this compound, designate separate, clearly labeled waste containers for solid and liquid waste.

    • Throughout the experiment, immediately place all contaminated materials into the appropriate waste container.

    • Once the experiment is complete, or the waste container is full (do not overfill), securely seal the container.

    • Complete a hazardous waste label for each container, ensuring all information is accurate and legible. This typically includes the chemical name (this compound), concentration, and any other components in the waste mixture.

    • Store the sealed and labeled waste containers in a designated and secure satellite accumulation area until they are collected by the hazardous waste disposal team.

Below is a logical workflow for the proper disposal of this compound.

Djalonensone_Disposal_Workflow cluster_preparation Preparation & Handling cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_final_disposal Final Disposal A Don Appropriate PPE B Conduct Experiment with this compound A->B C Solid Waste (e.g., PPE, vials) B->C D Liquid Waste (e.g., solutions) B->D E Sharps Waste (e.g., needles) B->E F Collect in Labeled Hazardous Solid Waste Container C->F G Collect in Labeled Hazardous Liquid Waste Container D->G H Collect in Designated Sharps Container E->H I Store in Secure Satellite Accumulation Area F->I G->I H->I J Arrange for Pickup by Authorized EHS Personnel I->J K Transport to Licensed Hazardous Waste Facility J->K L Incineration K->L

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Safeguarding Your Research: A Guide to Handling Djalonensone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Djalonensone (Alternariol monomethyl ether) is classified as acutely toxic and is fatal if swallowed. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personal safety and the integrity of your research.

Core Safety and Handling Protocols

This compound, also known as Alternariol (B1665735) monomethyl ether, is a mycotoxin that requires stringent safety measures in a laboratory setting.[1][2][3] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is categorized as "Fatal if swallowed" (H300) and may cause an allergic skin reaction.[4] Therefore, all handling must be conducted with the appropriate personal protective equipment (PPE) and within a designated controlled area to minimize exposure risk.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationPurpose
Gloves Nitrile, double-glovedPrevents dermal absorption. Double gloving provides an extra layer of protection.
Eye Protection Chemical splash goggles and face shieldProtects eyes and face from splashes and airborne particles.
Lab Coat Full-length, long-sleevedProtects skin and personal clothing from contamination.
Respiratory Protection N95 respirator or higherPrevents inhalation of airborne particles.
Footwear Closed-toe shoesProtects feet from spills.
Operational Procedures: A Step-by-Step Guide

1. Preparation and Designated Area:

  • All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control for airborne particles.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Verify that all necessary PPE is available and in good condition.

2. Donning PPE:

The correct sequence for putting on PPE is crucial to prevent contamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on the lab coat, ensuring it is fully fastened.

  • Mask/Respirator: Secure the respirator over your nose and mouth.

  • Eye Protection: Put on chemical splash goggles, followed by a face shield.

  • Gloves: Don the first pair of nitrile gloves, followed by a second pair, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

3. Handling this compound:

  • When handling the solid form of this compound, use caution to avoid generating dust.

  • For weighing and transferring, use a chemical fume hood.

  • Keep all containers of this compound tightly sealed when not in use.

4. Doffing PPE:

The removal of PPE must be done carefully to avoid cross-contamination.

  • Gloves: Remove the outer pair of gloves first, peeling them off from the cuff and turning them inside out.

  • Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove the face shield and goggles from the back.

  • Mask/Respirator: Remove the respirator from the back.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

Waste Segregation and Storage:

  • All solid waste contaminated with this compound, including gloves, disposable lab coats, and weighing papers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

  • Store hazardous waste in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Procedure:

  • All waste generated from handling this compound is considered acutely toxic waste.

  • Disposal must be handled by a certified hazardous waste management service. Do not dispose of this compound waste down the drain or in regular trash.

  • Follow all institutional and local regulations for the disposal of acutely toxic chemical waste.

Emergency Procedures

In Case of Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area with soap and plenty of water for at least 15 minutes.

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

In Case of Ingestion:

  • Seek immediate medical attention.

  • Do not induce vomiting.

In Case of a Spill:

  • Evacuate the area.

  • Alert others in the vicinity.

  • If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department.

  • For small spills, if you are trained and have the appropriate spill kit, carefully clean the area while wearing full PPE. All cleanup materials must be disposed of as hazardous waste.

Visual Workflow for Handling this compound

The following diagram illustrates the key procedural steps for the safe handling of this compound, from preparation to disposal.

Djalonensone_Handling_Workflow cluster_prep 1. Preparation cluster_donning 2. Donning PPE cluster_handling 3. Handling this compound cluster_doffing 4. Doffing PPE cluster_disposal 5. Waste Disposal prep_area Designate Work Area (Fume Hood) check_ppe Verify PPE Availability don_hygiene Hand Hygiene check_ppe->don_hygiene don_gown Gown don_hygiene->don_gown don_respirator Respirator don_gown->don_respirator don_eyes Eye Protection don_respirator->don_eyes don_gloves Double Gloves don_eyes->don_gloves handle_solid Handle Solid Compound don_gloves->handle_solid handle_solution Prepare Solution don_gloves->handle_solution doff_gloves1 Remove Outer Gloves handle_solid->doff_gloves1 handle_solution->doff_gloves1 doff_gown Remove Gown doff_gloves1->doff_gown doff_hygiene1 Hand Hygiene doff_gown->doff_hygiene1 doff_eyes Remove Eye Protection doff_hygiene1->doff_eyes doff_respirator Remove Respirator doff_eyes->doff_respirator doff_gloves2 Remove Inner Gloves doff_respirator->doff_gloves2 doff_hygiene2 Final Hand Hygiene doff_gloves2->doff_hygiene2 collect_waste Collect Contaminated Waste doff_hygiene2->collect_waste label_waste Label Hazardous Waste collect_waste->label_waste store_waste Store Waste Securely label_waste->store_waste dispose_waste Professional Disposal store_waste->dispose_waste

Caption: Workflow for safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.